3-Formyl-2-hydroxybenzonitrile
Description
The exact mass of the compound 3-Formyl-2-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Formyl-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZNTASFXDNPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608644 | |
| Record name | 3-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858478-91-8 | |
| Record name | 3-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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3-Formyl-2-hydroxybenzonitrile chemical properties and structure
An In-Depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile: Structure, Properties, and Synthetic Utility
Core Compound Identification and Introduction
3-Formyl-2-hydroxybenzonitrile (CAS No. 858478-91-8) is a multifunctional aromatic compound of significant interest to the chemical research and drug development sectors.[1][] Its structure incorporates three key functional groups—a nitrile, a hydroxyl, and a formyl group—on a benzene scaffold. This unique arrangement provides a versatile platform for a wide array of chemical transformations, positioning it as a valuable building block in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and advanced materials.[1] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and synthetic utility, grounded in established chemical principles.
| Identifier | Value | Source |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [] |
| CAS Number | 858478-91-8 | [][3] |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [] |
| Molecular Formula | C₈H₅NO₂ | [][3] |
| Molecular Weight | 147.13 g/mol | [][3] |
| InChI Key | ZEZNTASFXDNPHK-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)O)C=O | [] |
Molecular Structure and Physicochemical Properties
The molecular architecture of 3-Formyl-2-hydroxybenzonitrile, with its adjacent hydroxyl and formyl groups, allows for intramolecular hydrogen bonding, which influences its chemical and physical properties. The electron-withdrawing nature of both the nitrile and formyl groups significantly impacts the reactivity of the aromatic ring.[1]
Caption: Chemical structure of 3-Formyl-2-hydroxybenzonitrile.
Table of Physicochemical Properties:
| Property | Value | Notes |
| Topological Polar Surface Area (TPSA) | 61.09 Ų | Computational Data[4] |
| logP | 1.07638 | Computational Data[4] |
| Hydrogen Bond Donors | 1 | Computational Data[4] |
| Hydrogen Bond Acceptors | 3 | Computational Data[4] |
| Rotatable Bonds | 1 | Computational Data[4] |
| Storage Condition | 2-8°C, sealed in dry, under inert gas | Recommended[4][5] |
Expected Spectroscopic Signature for Structural Verification
| Spectroscopy | Expected Chemical Shift / Signal | Corresponding Functional Group / Protons |
| ¹H NMR | δ 9.8 - 11.0 ppm (s, 1H) | Aldehyde proton (-CHO) |
| δ 7.0 - 8.0 ppm (m, 3H) | Aromatic protons (Ar-H) | |
| Variable, broad (s, 1H) | Phenolic hydroxyl proton (-OH) | |
| ¹³C NMR | δ 185 - 195 ppm | Aldehyde carbonyl carbon (C=O) |
| δ 115 - 160 ppm | Aromatic and hydroxyl-bearing carbons | |
| δ 115 - 120 ppm | Nitrile carbon (C≡N) | |
| FT-IR | ~3200 - 3400 cm⁻¹ (broad) | O-H stretch from the hydroxyl group |
| ~2220 - 2240 cm⁻¹ (sharp) | C≡N stretch from the nitrile group | |
| ~1660 - 1690 cm⁻¹ (strong) | C=O stretch from the aldehyde group | |
| Mass Spec (ESI) | [M-H]⁻ at m/z 146.02 | Deprotonated molecular ion in negative mode |
Synthetic Pathways and Methodologies
The synthesis of 3-Formyl-2-hydroxybenzonitrile is not widely documented, but a logical and effective route can be designed based on established organometallic and formylation reactions. The most direct approach involves the ortho-formylation of a 2-hydroxybenzonitrile precursor. This strategy offers high regioselectivity due to the directing effect of the phenolic hydroxyl group.
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- 7. rsc.org [rsc.org]
Physicochemical characteristics of 3-Formyl-2-hydroxybenzonitrile
An In-Depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile
Introduction
3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest in synthetic chemistry.[] Its unique structure, featuring hydroxyl, formyl, and nitrile groups in a proximate arrangement on a benzene ring, imparts a versatile reactivity profile. This makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds, specialized ligands, and potential pharmaceutical agents.[2][3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Structural Properties
The arrangement of a hydrogen bond-donating hydroxyl group adjacent to a hydrogen bond-accepting aldehyde on an electron-deficient aromatic ring defines the core physicochemical nature of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅NO₂ | [] |
| Molecular Weight | 147.13 g/mol | [][4] |
| CAS Number | 858478-91-8 | [][5] |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [] |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [] |
| Appearance | Expected to be a solid | [6] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols; slightly soluble in water. | [7] |
Spectroscopic Characterization
The spectroscopic profile of 3-Formyl-2-hydroxybenzonitrile is dictated by its three functional groups and the aromatic system. Theoretical analysis and comparison with similar structures allow for a detailed prediction of its spectral characteristics.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups. The intramolecular hydrogen bonding between the phenolic -OH and the aldehyde -C=O is expected to influence the position and shape of their respective absorption bands.
-
-OH Stretch: A broad band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
-
-C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption is expected around 2220-2240 cm⁻¹.[11]
-
-C=O (Aldehyde) Stretch: A strong, sharp peak is predicted in the 1650-1680 cm⁻¹ region. Its frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[8]
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the substitution pattern and overall structure.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.8-10.5 ppm.
-
Phenolic Proton (-OH): A broad singlet, also at a downfield chemical shift (potentially δ 10.0-12.0 ppm), with its exact position being concentration and solvent-dependent. The strong intramolecular hydrogen bond contributes to this significant downfield shift.
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system in the δ 7.0-8.0 ppm range, with their specific shifts and coupling constants determined by the electronic effects of the three substituents.
-
-
¹³C NMR:
-
Aldehyde Carbonyl Carbon: Expected around δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the ring carbons.
-
Nitrile Carbon: A signal is anticipated in the δ 115-120 ppm region.
-
UV-Visible Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals the electronic transitions within the molecule. For 3-Formyl-2-hydroxybenzonitrile, absorption bands are expected that correspond to π→π* transitions within the conjugated aromatic system.[12] The presence of auxochromic (-OH) and chromophoric (-CHO, -C≡N) groups will result in characteristic absorption maxima, likely in the 250-350 nm range.
Synthesis and Chemical Reactivity
Synthetic Approach
As a substituted benzaldehyde, a common synthetic strategy involves the ortho-formylation of a corresponding phenolic precursor, in this case, 2-hydroxybenzonitrile (salicylonitrile). The Duff reaction or the Reimer-Tiemann reaction are classical methods for such transformations, though selectivity can be a challenge. A more controlled approach involves the protection of the phenol, followed by ortho-lithiation, reaction with a formylating agent like DMF, and subsequent deprotection.
Below is a generalized workflow for a plausible synthesis.
Caption: Generalized workflow for the synthesis of 3-Formyl-2-hydroxybenzonitrile.
Experimental Protocol: General Synthesis
This protocol outlines a general method for the formylation of 2-hydroxybenzonitrile. Causality: The hydroxyl group must be protected first to prevent it from being deprotonated by the strong base (n-BuLi) used for lithiation. Directed ortho-metalation is then used to selectively introduce the formyl group at the desired position.
-
Protection: Dissolve 2-hydroxybenzonitrile (1.0 eq) in an anhydrous solvent like THF. Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq). After cessation of gas evolution, add a protecting group agent (e.g., MOMCl, 1.1 eq) and allow the reaction to warm to room temperature. Monitor by TLC until completion. Quench the reaction and perform an aqueous workup followed by purification to isolate the protected phenol.
-
Formylation: Dissolve the protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. Stir for 1-2 hours. Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for another hour before allowing the mixture to slowly warm to room temperature.
-
Deprotection & Isolation: Quench the reaction by carefully adding 2M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).[13] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) to yield pure 3-Formyl-2-hydroxybenzonitrile.
-
Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR) and by melting point determination.
Chemical Reactivity
The compound's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively or in concert.
Caption: Key reactivity pathways for 3-Formyl-2-hydroxybenzonitrile.
Applications in Drug Development and Research
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, valued as a hydrogen bond acceptor and a bioisostere for other functional groups.[3] Nitrile-containing pharmaceuticals are used in a wide array of treatments.[14]
-
Intermediate for Heterocycle Synthesis: The three functional groups provide an ideal template for constructing fused heterocyclic systems, such as benzofurans or benzoxazines, which are common cores in many bioactive molecules.
-
Ligand Development: The ability of the hydroxyl and aldehyde groups to chelate metal ions makes this molecule a precursor for synthesizing salen-type ligands, which have applications in catalysis and as therapeutic agents.[2]
-
Kinase Inhibitor Scaffolds: Benzonitrile derivatives are frequently explored as kinase inhibitors in oncology research.[3] The specific substitution pattern of 3-Formyl-2-hydroxybenzonitrile offers unique vectors for modification to achieve potent and selective inhibition of targets like mTOR or TBK1.[3]
Safety and Handling
Proper handling of 3-Formyl-2-hydroxybenzonitrile is crucial. The safety profile is derived from data on similar chemical structures, such as other hydroxy- and formyl-benzonitriles.[15][16]
| Hazard Class | Statement | GHS Code | Source(s) |
| Acute Toxicity | Harmful if swallowed. | H302 | [15] |
| Skin Irritation | Causes skin irritation. | H315 | [15][17] |
| Eye Irritation | Causes serious eye irritation. | H319 | [15][17] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [15][17] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protection:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]
Conclusion
3-Formyl-2-hydroxybenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its distinct physicochemical properties, governed by the interplay of its hydroxyl, formyl, and nitrile groups, make it a valuable tool for medicinal chemists and materials scientists. A thorough understanding of its spectroscopic characteristics, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
References
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ChemBK. (2024, April 9). 3-Formyl-4-hydroxybenzonitrile. Retrieved from ChemBK. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
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Pawar, S. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
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Journal of Chemical Health Risks. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde. Retrieved from The Good Scents Company. [Link]
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ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Formylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Javed-A./86676f64242940263628178a9c12b7218ef85c18]([Link]
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Introduction: Unveiling the Molecular Identity of a Versatile Synthetic Building Block
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-2-hydroxybenzonitrile
3-Formyl-2-hydroxybenzonitrile, also known as 3-Cyano-2-hydroxybenzaldehyde, is a trifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups. This unique arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-CHO, -C≡N) on a benzene ring creates a complex electronic environment and imparts significant versatility.[1] It serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and novel heterocyclic scaffolds.[1]
Given its pivotal role in synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3-Formyl-2-hydroxybenzonitrile. The methodologies and interpretations presented herein are grounded in established principles and are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident characterization of this compound.
The structural foundation of our analysis is the molecule itself, depicted below.
Caption: Molecular Structure of 3-Formyl-2-hydroxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their electronic environments within a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Formyl-2-hydroxybenzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as aromatic solvents can induce shifts in proton resonances (Aromatic Solvent-Induced Shifts, ASIS).[2][3] For routine analysis, CDCl₃ is often suitable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CH O) | 9.8 – 10.5 | Singlet (s) | - | 1H |
| Hydroxyl (-OH ) | 11.0 – 11.5 (variable, broad) | Singlet (s) | - | 1H |
| Aromatic (H-4) | 7.6 – 7.8 | Doublet of Doublets (dd) | ~7-8, ~1-2 | 1H |
| Aromatic (H-5) | 7.0 – 7.2 | Triplet (t) | ~7-8 | 1H |
| Aromatic (H-6) | 7.8 – 8.0 | Doublet of Doublets (dd) | ~7-8, ~1-2 | 1H |
The ¹H NMR spectrum of 3-Formyl-2-hydroxybenzonitrile is highly characteristic.
-
Aldehydic and Hydroxyl Protons: The most downfield signal is a sharp singlet corresponding to the aldehydic proton .[1] Its position far downfield is a direct consequence of the strong deshielding effect of the carbonyl group's magnetic anisotropy. The hydroxyl proton also appears significantly downfield, often as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The pronounced downfield shift here is indicative of strong intramolecular hydrogen bonding with the adjacent formyl group's carbonyl oxygen, a feature common in ortho-hydroxybenzaldehydes.[4][5][6]
-
Aromatic Region: The three aromatic protons give rise to a distinct and informative splitting pattern.
-
The proton at the C-5 position appears as a triplet, as it is coupled to two neighboring protons (H-4 and H-6) with similar coupling constants.
-
The protons at C-4 and C-6 each appear as a doublet of doublets. They are split by their ortho neighbor (H-5) with a larger coupling constant (³J, typically 7-8 Hz) and by their meta neighbor with a smaller coupling constant (⁴J, typically 1-2 Hz). This complex pattern is a definitive signature of the 1,2,3-trisubstituted aromatic ring system.
-
Caption: Key ¹H NMR assignments for 3-Formyl-2-hydroxybenzonitrile.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.
The protocol is similar to that for ¹H NMR, using the same sample. However, as the ¹³C isotope has a low natural abundance, a greater number of scans (e.g., 128 or more) is required to obtain a good spectrum. Proton-decoupled mode is standard, resulting in a spectrum where each carbon signal appears as a singlet.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C =O) | 190 – 196 |
| Aromatic (C -OH) | 155 – 162 |
| Aromatic (C -H) | 120 – 140 |
| Aromatic (C -CHO) | 120 – 140 |
| Aromatic (C -CN) | 110 – 120 |
| Nitrile (-C ≡N) | 115 – 120 |
-
Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield (δ > 190 ppm) as is characteristic for this functional group.[1] The nitrile carbon resonates in the δ 115-120 ppm range, a typical value for cyano groups.[1][7]
-
Aromatic Carbons: The six aromatic carbons are chemically distinct and will show six separate signals. The carbon bearing the hydroxyl group (C -OH) is significantly deshielded due to the oxygen's electronegativity, appearing around δ 155-162 ppm. The carbon attached to the nitrile (C -CN) is expected to be the most upfield of the substituted carbons. The remaining carbons, including those attached to the aldehyde and hydrogen atoms, will appear in the typical aromatic region of δ 120-140 ppm. Unambiguous assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
ATR has become a primary sampling method due to its simplicity and lack of required sample preparation.[8] This self-validating system ensures direct and reproducible contact between the sample and the IR beam.
-
Instrument Preparation: Before analysis, record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-Formyl-2-hydroxybenzonitrile powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[9][10]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Standard workflow for ATR-FT-IR analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Hydroxyl (-OH) | 3200 - 3400 | Broad, Strong |
| C-H stretch | Aromatic | ~3100 | Medium |
| C-H stretch | Aldehyde (-CHO) | 2820 - 2880 & 2720 - 2780 | Medium, Sharp |
| C≡N stretch | Nitrile (-C≡N) | 2220 - 2240 | Sharp, Medium |
| C=O stretch | Aldehyde (-CHO) | 1650 - 1670 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
The IR spectrum provides a clear "fingerprint" confirming the key functional groups.
-
O-H Stretch: A prominent, broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the hydroxyl O-H stretch . Its breadth is a result of intermolecular and intramolecular hydrogen bonding.
-
C≡N Stretch: A sharp, moderately intense peak around 2230 cm⁻¹ is the unmistakable signature of the nitrile C≡N triple bond stretch .[1]
-
C=O Stretch: A very strong, sharp band around 1660 cm⁻¹ corresponds to the aldehyde carbonyl C=O stretch . The frequency is lower than that of a simple aromatic aldehyde (~1700 cm⁻¹) due to two factors: conjugation with the aromatic ring and, critically, the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O bond.[5][11]
-
Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weaker, but sharp, bands near 2850 cm⁻¹ and 2750 cm⁻¹, known as Fermi doublets, which arise from the C-H bond stretch of the formyl group.[1]
-
Aromatic Region: Multiple sharp bands between 1450-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺˙).
-
Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
| m/z Value | Proposed Fragment | Identity |
| 147 | [C₈H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [M - H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 118 | [M - CHO]⁺ | Loss of the formyl radical (α-cleavage) |
| 90 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment |
The mass spectrum of an aromatic aldehyde is typically characterized by a strong molecular ion peak due to the stability of the aromatic system.[12][13]
-
Molecular Ion Peak (M⁺˙): The most critical piece of information is the molecular ion peak. For 3-Formyl-2-hydroxybenzonitrile (C₈H₅NO₂), this peak will appear at an m/z of 147 , confirming the molecular weight of the compound.[14][15]
-
Key Fragmentations: The fragmentation pattern provides corroborating structural evidence. For aromatic aldehydes, the most characteristic fragmentations are α-cleavages next to the carbonyl group.[12][16]
-
[M-1]⁺ Peak (m/z 146): Loss of the weakly bound aldehydic hydrogen radical is a very common pathway, resulting in a prominent peak at m/z 146.[1][13]
-
[M-29]⁺ Peak (m/z 118): Loss of the entire formyl radical (•CHO) is another diagnostic α-cleavage, leading to a significant peak at m/z 118.[1][13] This fragment corresponds to the 2-hydroxybenzonitrile cation.
-
Caption: Primary EI-MS fragmentation pathways for the title compound.
Conclusion
The comprehensive spectroscopic analysis of 3-Formyl-2-hydroxybenzonitrile provides a robust and self-validating dataset for its unequivocal identification. The ¹H NMR spectrum confirms the 1,2,3-trisubstitution pattern on the aromatic ring and the presence of the hydroxyl and aldehydic protons. The ¹³C NMR spectrum maps the complete carbon skeleton. FT-IR spectroscopy provides a clear fingerprint of the key hydroxyl, nitrile, and carbonyl functional groups, with the position of the C=O stretch offering insight into the intramolecular hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with an aromatic aldehyde structure. Together, these techniques provide the necessary evidence for researchers to confidently confirm the structure and purity of this versatile chemical intermediate.
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An In-depth Technical Guide to the Synthesis and Discovery of 3-Formyl-2-hydroxybenzonitrile Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 3-Formyl-2-hydroxybenzonitrile and its derivatives. This class of molecules holds significant promise as versatile building blocks in medicinal chemistry and materials science.
Introduction: The Significance of the 3-Formyl-2-hydroxybenzonitrile Scaffold
The 3-Formyl-2-hydroxybenzonitrile core, also known as 2-cyano-6-formylphenol or 3-cyano-2-hydroxybenzaldehyde, is a unique trifunctional aromatic compound.[] It features a hydroxyl group, a nitrile moiety, and a formyl group strategically positioned on a benzene ring. This specific arrangement of electron-withdrawing and electron-donating groups creates a rich chemical landscape for further molecular elaboration, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other novel chemical entities.[2][3]
The discovery and development of derivatives of this scaffold are often driven by the pursuit of new therapeutic agents. Substituted 2-hydroxybenzonitriles have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and herbicidal properties.[4] The strategic placement of the formyl, hydroxyl, and nitrile groups allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs. For instance, the formyl and hydroxyl groups can act as key pharmacophores for interactions with biological targets, while the nitrile group can be a site for further chemical modification or can contribute to the overall electronic properties of the molecule.
Strategic Synthesis of 3-Formyl-2-hydroxybenzonitrile Derivatives
The synthesis of 3-Formyl-2-hydroxybenzonitrile derivatives primarily involves two key stages: the formation of the 2-hydroxybenzonitrile (salicylonitrile) backbone and the subsequent regioselective introduction of a formyl group at the C3 position.
Synthesis of the 2-Hydroxybenzonitrile Precursor
A common and efficient route to the 2-hydroxybenzonitrile precursor starts from the readily available salicylaldehyde. This two-step process involves the formation of an oxime followed by dehydration.[5][6]
Caption: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde.
Experimental Protocol: Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde [5]
Step 1: Oximation of Salicylaldehyde
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in a suitable solvent such as aqueous ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq.) and a base like sodium hydroxide or sodium carbonate (1.1 eq.) in water.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the salicylaldoxime.
-
Filter the solid, wash with cold water, and dry under vacuum to yield salicylaldoxime.
Step 2: Dehydration of Salicylaldoxime
-
In a flask equipped with a reflux condenser, suspend the dried salicylaldoxime (1.0 eq.) in a dehydrating agent such as acetic anhydride (excess).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the crude 2-hydroxybenzonitrile, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Regioselective Formylation of 2-Hydroxybenzonitrile
The introduction of a formyl group at the C3 position (ortho to the hydroxyl group) of 2-hydroxybenzonitrile is a critical step. Several classical formylation reactions can be employed, with the choice of method influencing the regioselectivity and yield.
Key Formylation Reactions:
-
Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile. It typically favors ortho-formylation of phenols.[7][8]
-
Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium. It is also known for its preference for ortho-formylation of phenols.[2]
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][9]
For achieving high regioselectivity for the ortho position, a modified Duff reaction or a magnesium-mediated formylation offers a promising approach.[10][11]
Caption: Ortho-formylation of 2-hydroxybenzonitrile.
Representative Experimental Protocol: Ortho-Formylation of 2-Hydroxybenzonitrile [10][12]
This protocol is based on the highly regioselective ortho-formylation of phenols using magnesium chloride and paraformaldehyde.
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Add a dry, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) via syringe.
-
Add dry triethylamine (2.0 eq.) dropwise to the stirred suspension.
-
Add a solution of 2-hydroxybenzonitrile (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the mixture to room temperature and quench with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Formyl-2-hydroxybenzonitrile.
Characterization and Data Presentation
Thorough characterization of the synthesized 3-Formyl-2-hydroxybenzonitrile derivatives is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
| Property | Data |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde |
| Predicted ¹H NMR | Aromatic protons (3H, multiplet), aldehyde proton (1H, singlet, ~10 ppm), hydroxyl proton (1H, broad singlet). |
| Predicted ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~115-120 ppm), and aldehyde carbonyl carbon (~190 ppm). |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for O-H (hydroxyl), C≡N (nitrile), C=O (aldehyde), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 147, along with characteristic fragmentation patterns. |
Note: Predicted spectroscopic data should be confirmed by experimental analysis.
Discovery and Biological Potential
The interest in 3-Formyl-2-hydroxybenzonitrile derivatives stems from the diverse biological activities exhibited by related compounds. The unique arrangement of functional groups in this scaffold makes it a promising starting point for the design of novel bioactive molecules.
Structure-Activity Relationship (SAR) Insights
Studies on substituted 2-hydroxybenzonitriles have revealed that the nature and position of substituents on the aromatic ring significantly influence their biological activity.[4] For instance, the introduction of halogen or nitro groups has been shown to enhance the antimicrobial and herbicidal properties of certain benzonitrile derivatives. The 3-formyl group in the target scaffold provides a handle for creating a library of derivatives, such as Schiff bases, hydrazones, and chalcones, which are known to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[13]
Potential Therapeutic Applications
While specific biological data for 3-Formyl-2-hydroxybenzonitrile is not extensively documented in publicly available literature, its structural similarity to other bioactive compounds suggests several potential areas of investigation:
-
Anticancer Activity: 3-Formylchromones, which share a similar ortho-hydroxy-formyl aromatic motif, have been investigated for their cytotoxic effects against various cancer cell lines.[13] Derivatives of 3-Formyl-2-hydroxybenzonitrile could be explored for similar antiproliferative properties.
-
Enzyme Inhibition: The scaffold could serve as a template for the design of enzyme inhibitors. For example, the hydroxyl and formyl groups could chelate metal ions in the active site of metalloenzymes, or the overall structure could be tailored to fit into the binding pocket of various kinases or proteases.
-
Antimicrobial Agents: As mentioned, substituted benzonitriles have shown promise as antimicrobial agents.[4] The 3-Formyl-2-hydroxybenzonitrile core can be elaborated to optimize its interaction with microbial targets.
Caption: A generalized workflow for the discovery of new therapeutics based on the 3-Formyl-2-hydroxybenzonitrile scaffold.
Conclusion and Future Directions
The 3-Formyl-2-hydroxybenzonitrile scaffold represents a promising starting point for the synthesis of novel and biologically active compounds. This guide has outlined robust synthetic strategies for accessing this core structure and has highlighted the rationale behind its exploration in drug discovery. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-Formyl-2-hydroxybenzonitrile derivatives to fully elucidate their therapeutic potential. Detailed structure-activity relationship studies will be crucial in identifying lead compounds for further development as potential drug candidates.
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An In-depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile: A Key Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of hydroxyl, formyl, and nitrile moieties on a benzene ring provides a versatile platform for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many biologically active compounds. This guide offers a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.
Molecular Formula: C₈H₅NO₂[1][2] CAS Number: 858478-91-8[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 147.13 g/mol | [1] |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [3] |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [3] |
| SMILES | N#CC1=CC=CC(C=O)=C1O | [2] |
| InChI Key | ZEZNTASFXDNPHK-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Formyl-2-hydroxybenzonitrile is not as straightforward as some of its isomers due to the directing effects of the hydroxyl and nitrile groups. The starting material for its synthesis is typically 2-hydroxybenzonitrile (2-cyanophenol). The introduction of a formyl group onto an aromatic ring can be achieved through several classic organic reactions.
Two plausible and widely used methods for the formylation of phenols are the Reimer-Tiemann and Vilsmeier-Haack reactions.
Conceptual Synthetic Pathways
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5] The electron-donating hydroxyl group of 2-cyanophenol activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions. However, the electron-withdrawing nature of the nitrile group deactivates the ring, making the reaction conditions crucial for achieving formylation. The ortho-directing influence of the hydroxyl group would be expected to favor the formation of 3-Formyl-2-hydroxybenzonitrile.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[6][7] For a substrate like 2-cyanophenol, the hydroxyl group provides the necessary electron density to facilitate the reaction. The electrophilic Vilsmeier reagent would then attack the activated ring, with the regioselectivity being influenced by both the activating hydroxyl group and the deactivating nitrile group.
The choice between these methods would depend on the desired regioselectivity and the overall yield. The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, while the Vilsmeier-Haack reaction is a versatile tool for introducing formyl groups onto a variety of electron-rich aromatic systems.
Caption: Conceptual synthetic routes to 3-Formyl-2-hydroxybenzonitrile from 2-cyanophenol.
Spectroscopic Characterization
The structural elucidation of 3-Formyl-2-hydroxybenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm) that is characteristic of the 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 190-200 ppm), the nitrile carbon (δ 115-125 ppm), and the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield (δ 150-160 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.
-
A sharp, medium intensity C≡N stretching band for the nitrile group in the range of 2220-2260 cm⁻¹.
-
A strong C=O stretching band for the aldehyde carbonyl group around 1680-1700 cm⁻¹.
-
C-H stretching frequencies for the aromatic ring above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 147.13. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl group (M-29).
Chemical Reactivity and Synthetic Utility
The unique arrangement of the three functional groups in 3-Formyl-2-hydroxybenzonitrile dictates its chemical reactivity and makes it a valuable building block for the synthesis of a variety of heterocyclic compounds.[8][9]
-
The Formyl Group: The aldehyde functionality is a key site for nucleophilic attack and condensation reactions. It can readily react with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and undergo Wittig reactions to form alkenes. These transformations are fundamental in building more complex molecular scaffolds.
-
The Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can participate in O-alkylation and O-acylation reactions. Its acidity also allows it to act as an internal catalyst or directing group in certain reactions.
-
The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.
This trifunctional nature allows for a range of intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems such as benzofurans, quinolines, and other related scaffolds that are of significant interest in medicinal chemistry.
Caption: Key reaction pathways of 3-Formyl-2-hydroxybenzonitrile based on its functional groups.
Applications in Drug Discovery and Medicinal Chemistry
Hydroxybenzonitrile derivatives are important intermediates in the synthesis of fine chemicals, including pharmaceuticals and agricultural chemicals.[10] The structural motif of 3-Formyl-2-hydroxybenzonitrile serves as a valuable starting point for the synthesis of compounds with potential biological activity. For instance, derivatives of hydroxybenzaldehydes have been shown to possess antimicrobial activities.[3][11]
While specific applications of 3-Formyl-2-hydroxybenzonitrile in marketed drugs are not widely documented, its potential as a precursor for bioactive molecules is significant. The ability to generate diverse heterocyclic libraries from this starting material makes it a valuable tool for lead generation and optimization in drug discovery programs. For example, the synthesis of novel benzopyrone derivatives, which have shown anticancer activity, often involves precursors with similar functionalities.[12]
Safety and Handling
3-Formyl-2-hydroxybenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed (H302)[13]
-
Causes skin irritation (H315)[13]
-
Causes serious eye irritation (H319)[13]
-
May cause respiratory irritation (H335)[13]
Precautionary Measures:
-
Use only in a well-ventilated area.[13]
-
Avoid breathing dust/fumes.[13]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Do not eat, drink, or smoke when using this product.[13]
In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell. For detailed safety information, always refer to the substance's specific Safety Data Sheet (SDS).
Conclusion
3-Formyl-2-hydroxybenzonitrile is a versatile and valuable building block for organic synthesis, particularly for the construction of complex heterocyclic systems. Its unique combination of reactive functional groups provides a rich platform for a wide array of chemical transformations. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
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Unlocking the Potential of 3-Formyl-2-hydroxybenzonitrile: A Technical Guide for Advanced Research
Foreword: The Untapped Versatility of a Trifunctional Scaffolding
In the landscape of synthetic chemistry and drug discovery, the pursuit of novel molecular architectures with diverse reactivity is paramount. 3-Formyl-2-hydroxybenzonitrile, a seemingly unassuming aromatic compound, presents itself as a molecule of significant untapped potential. Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile—offers a rich playground for chemical exploration. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the core properties of 3-Formyl-2-hydroxybenzonitrile and, more importantly, to chart a course for its future applications in medicinal chemistry, materials science, and beyond. We will delve into its synthesis, explore the reactivity of its functional triumvirate, and propose innovative research avenues, all grounded in scientific integrity and practical application.
Molecular Profile and Physicochemical Properties
3-Formyl-2-hydroxybenzonitrile, also known as 2-Cyano-6-formylphenol or 3-Cyano-2-hydroxybenzaldehyde, is a crystalline solid with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol .[1] The strategic placement of its functional groups on the benzene ring creates a unique electronic and steric environment, dictating its reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C8H5NO2 | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| CAS Number | 858478-91-8 | [2] |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | Inferred |
Synthetic Pathways: Accessing the Core Scaffold
While a direct, optimized synthesis for 3-Formyl-2-hydroxybenzonitrile is not extensively documented in readily available literature, established organic chemistry principles allow for the postulation of several viable synthetic routes. The key challenge lies in the selective introduction of the formyl group at the C3 position of a 2-hydroxybenzonitrile precursor.
Proposed Synthetic Strategy: Ortho-Lithiation Directed Formylation
A plausible and regioselective approach involves the directed ortho-lithiation of a protected 2-hydroxybenzonitrile derivative. The hydroxyl group can be protected with a suitable protecting group (e.g., methoxymethyl ether, MEM) that is stable to strongly basic conditions. Subsequent treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would facilitate deprotonation at the C3 position, directed by the nitrile group. Quenching the resulting aryllithium species with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), followed by acidic workup and deprotection, would yield the desired 3-Formyl-2-hydroxybenzonitrile.
Experimental Protocol:
-
Protection of 2-hydroxybenzonitrile: To a solution of 2-hydroxybenzonitrile in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After cessation of hydrogen evolution, add the protecting group precursor (e.g., MEM-Cl) and allow the reaction to warm to room temperature. Monitor by TLC until completion.
-
Ortho-lithiation: Dissolve the protected 2-hydroxybenzonitrile in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA in THF. Stir for 1-2 hours at this temperature to ensure complete lithiation.
-
Formylation: Add anhydrous DMF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Workup and Deprotection: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent. The crude product can then be deprotected under acidic conditions (e.g., HCl in methanol) to yield 3-Formyl-2-hydroxybenzonitrile.
-
Purification: The final product can be purified by column chromatography on silica gel.
The Triumvirate of Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 3-Formyl-2-hydroxybenzonitrile stems from the distinct and complementary reactivity of its three functional groups. This allows for a plethora of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems.[3]
The Aldehyde: A Hub of Condensation and Reductive Amination
The formyl group is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base will yield α,β-unsaturated systems, which are precursors for various heterocyclic rings.
-
Wittig Reaction: Conversion of the aldehyde to an alkene with a wide range of functionalities is readily achievable.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines.
The Hydroxyl Group: A Nucleophilic Anchor and Directing Group
The phenolic hydroxyl group can act as a nucleophile and a directing group in electrophilic aromatic substitution.
-
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity.
-
Intramolecular Cyclizations: The proximity of the hydroxyl group to the formyl and nitrile functionalities facilitates intramolecular cyclization reactions, leading to the formation of benzofurans and other fused heterocyclic systems.[3]
The Nitrile Group: A Precursor to Amines and Carboxylic Acids
The nitrile group is a versatile functional group that can be transformed into other key functionalities.
-
Reduction: Reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) opens up avenues for further derivatization.
-
Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions provides another handle for modification, such as amide bond formation.
Frontier Research Areas: Charting the Course for Discovery
The unique structural features of 3-Formyl-2-hydroxybenzonitrile suggest several promising areas for future research, particularly in the realms of medicinal chemistry and materials science.
Medicinal Chemistry: Scaffolding for Novel Therapeutics
The 2-hydroxybenzonitrile core is present in a number of biologically active molecules.[1] The addition of a formyl group at the C3 position provides a key point for diversification to explore new pharmacological space.
Rationale: Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1] The formyl group of 3-Formyl-2-hydroxybenzonitrile can be utilized to construct novel benzofuran derivatives with potentially enhanced activity and selectivity.
Experimental Workflow:
-
Synthesis of α-Halo Ketones: A diverse panel of α-halo ketones will be synthesized.
-
O-Alkylation and Cyclization: 3-Formyl-2-hydroxybenzonitrile will be O-alkylated with the synthesized α-halo ketones, followed by intramolecular cyclization to yield a library of novel 3-formyl-substituted benzofurans.
-
Derivatization of the Formyl Group: The formyl group can be further modified via reductive amination or condensation reactions to introduce various side chains designed to interact with the peripheral anionic site of AChE.
-
In Vitro AChE Inhibition Assay: The synthesized compounds will be screened for their ability to inhibit AChE using a standard Ellman's assay.
Caption: Workflow for the synthesis and screening of novel benzofuran-based AChE inhibitors.
Rationale: Schiff bases derived from salicylaldehyde derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of the nitrile group in 3-Formyl-2-hydroxybenzonitrile could enhance this activity through increased lipophilicity or by acting as a hydrogen bond acceptor.
Experimental Workflow:
-
Synthesis of Schiff Bases: A library of Schiff bases will be synthesized by condensing 3-Formyl-2-hydroxybenzonitrile with a diverse range of primary amines, including substituted anilines and aliphatic amines.
-
Characterization: The synthesized compounds will be fully characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Antimicrobial Screening: The compounds will be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Materials Science: Building Blocks for Functional Materials
The rigid, planar structure of the benzonitrile core, combined with the reactive functional groups, makes 3-Formyl-2-hydroxybenzonitrile an attractive building block for the synthesis of novel organic materials.
Rationale: The intramolecular hydrogen bonding between the hydroxyl and formyl groups can be perturbed by the presence of certain metal ions or anions, leading to a change in the molecule's fluorescence properties. This phenomenon can be exploited to develop selective chemosensors.
Experimental Workflow:
-
Spectroscopic Characterization: The photophysical properties (absorption and emission spectra) of 3-Formyl-2-hydroxybenzonitrile will be thoroughly characterized in various solvents.
-
Titration Studies: Fluorescence titration experiments will be performed with a range of metal ions and anions to investigate the sensing capabilities of the molecule.
-
Selectivity and Sensitivity Determination: The selectivity and sensitivity of the chemosensor will be determined.
Caption: Principle of a fluorescent chemosensor based on 3-Formyl-2-hydroxybenzonitrile.
Conclusion: A Call to Exploration
3-Formyl-2-hydroxybenzonitrile stands as a molecule ripe for exploration. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This guide has laid the groundwork by providing a comprehensive overview of its properties, proposing synthetic strategies, and outlining promising avenues for future research. It is now in the hands of innovative researchers to unlock the full potential of this intriguing molecular scaffold and translate its promise into tangible scientific advancements.
References
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
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The Multifaceted Chemistry of 3-Formyl-2-hydroxybenzonitrile: A Hub for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
3-Formyl-2-hydroxybenzonitrile, a seemingly simple aromatic molecule, stands as a cornerstone in the edifice of modern synthetic and medicinal chemistry. Its unique trifunctional arrangement—a hydroxyl group, a formyl (aldehyde) group, and a nitrile group positioned in a specific ortho- and meta-relationship on a benzene ring—renders it a highly versatile building block. This strategic placement of reactive functionalities allows for a diverse array of chemical transformations, making it a coveted precursor for the synthesis of complex heterocyclic systems and a valuable scaffold in the design of novel therapeutic agents.
This technical guide provides a comprehensive literature review of 3-Formyl-2-hydroxybenzonitrile and its analogs, delving into its synthesis, spectroscopic characterization, and burgeoning applications in drug discovery. By synthesizing technical data with mechanistic insights, this document aims to equip researchers with the knowledge to harness the full potential of this remarkable molecule.
I. The Core Molecule: Physicochemical Properties and Spectroscopic Signature
3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, possesses the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][2] Its structure is characterized by the presence of key functional groups that dictate its reactivity and spectroscopic properties.
Spectroscopic Data
| Spectroscopic Technique | Predicted Data for 3-Formyl-2-hydroxybenzonitrile | Reference Data for Analogous Compounds |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Hydroxyl proton (broad signal, δ 5.0-8.0 ppm) | For 2-hydroxybenzaldehyde, aromatic protons appear in the δ 7.0-7.6 ppm range, the aldehyde proton is around δ 9.9 ppm, and the hydroxyl proton is a broad singlet.[1] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Nitrile carbon (δ 115-125 ppm), Aldehyde carbon (δ 190-200 ppm) | For 2-hydroxybenzaldehyde, the aldehydic carbon is observed around δ 196 ppm, and the aromatic carbons span the region of δ 117-161 ppm.[3] |
| FTIR (cm⁻¹) | O-H stretch (broad, ~3300), C≡N stretch (~2230), C=O stretch (~1680), Aromatic C-H and C=C stretches (various) | 4-hydroxy benzonitrile shows a prominent C≡N stretch at 2230 cm⁻¹.[4] 2-hydroxybenzaldehyde exhibits a C=O stretch around 1650 cm⁻¹ and a broad O-H band.[5] |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 148.03931, [M-H]⁻: 146.02475.[6] Plausible fragments include loss of H (M-1), CHO (M-29), and CN (M-26). | The mass spectrum of 2-formylbenzonitrile shows a molecular ion peak and characteristic fragmentation patterns.[7] |
II. Synthesis of the Core Scaffold: Navigating the Pathways to 3-Formyl-2-hydroxybenzonitrile
The synthesis of 3-Formyl-2-hydroxybenzonitrile primarily relies on the ortho-formylation of a pre-existing 2-cyanophenol scaffold. Two classical methods, the Reimer-Tiemann reaction and ortho-formylation using paraformaldehyde with a magnesium-based catalyst, are the most relevant approaches.
A. Ortho-Formylation of 2-Cyanophenol with Paraformaldehyde
A highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine.[8][9] This method offers excellent yields for a variety of substituted phenols and is applicable to substrates bearing electron-withdrawing groups, albeit with potentially longer reaction times.[10]
Reaction Scheme:
Caption: Ortho-formylation of 2-cyanophenol.
Detailed Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet is charged with anhydrous magnesium dichloride (1.5 equivalents) and paraformaldehyde (2.25 equivalents).
-
Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (1.5 equivalents). The mixture is stirred for 10 minutes at room temperature.
-
Substrate Addition and Reaction: 2-Cyanophenol (1 equivalent) is added dropwise to the reaction mixture. The flask is then immersed in an oil bath and heated to reflux (approximately 75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and diethyl ether is added. The organic phase is washed successively with 1 N HCl and water, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 3-Formyl-2-hydroxybenzonitrile.
B. The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[2]
Reaction Mechanism Overview:
Caption: Reimer-Tiemann reaction mechanism.
While historically significant, the Reimer-Tiemann reaction can suffer from moderate yields and the formation of para-isomers as byproducts. The ortho-selectivity is generally favored due to the interaction between the phenoxide and the dichlorocarbene.[11]
III. The Analogs: Expanding the Chemical Space for Drug Discovery
The true power of 3-Formyl-2-hydroxybenzonitrile lies in its ability to serve as a versatile starting material for a vast array of analogs with significant biological activities. The aldehyde and hydroxyl groups provide convenient handles for derivatization, leading to the synthesis of Schiff bases, chalcones, and various heterocyclic systems.
A. Schiff Base Derivatives: A Gateway to Biological Activity
The condensation of the formyl group of 3-Formyl-2-hydroxybenzonitrile with primary amines readily forms Schiff bases (imines). These derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[10][12][13][14]
General Synthesis of Schiff Base Derivatives:
Caption: Synthesis of Schiff base derivatives.
Experimental Protocol for a Representative Schiff Base Synthesis:
-
Dissolution: 3-Formyl-2-hydroxybenzonitrile (1 equivalent) is dissolved in ethanol in a round-bottom flask.
-
Amine Addition: The desired primary amine (1 equivalent) is added to the solution.
-
Reaction: The mixture is refluxed for 2-4 hours. The reaction can be monitored by TLC.
-
Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.
B. Analogs as Kinase Inhibitors in Cancer Therapy
A significant area of application for analogs derived from the hydroxybenzonitrile scaffold is in the development of kinase inhibitors for cancer treatment.[15][16] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[17][18][]
1. EGFR Inhibitors:
The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[20] Several small molecule EGFR inhibitors have been approved for the treatment of various cancers, particularly non-small cell lung cancer.[21] Analogs incorporating the 4-hydroxycinnamamide moiety, which can be conceptually derived from a hydroxybenzaldehyde precursor, have shown potent and specific inhibition of EGFR tyrosine kinase activity.[15]
2. VEGFR Inhibitors:
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[22] The VEGFR-2 signaling pathway is a key mediator of angiogenesis, making it an attractive target for anticancer therapies.[18] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have been successfully developed.[15] The hydroxybenzonitrile scaffold can be incorporated into larger molecules designed to fit into the kinase domain of VEGFR-2, disrupting its function.
Structure-Activity Relationship (SAR) Insights:
The development of potent kinase inhibitors often involves the strategic modification of a core scaffold to optimize interactions with the target protein. For hydroxybenzonitrile-based inhibitors, key SAR considerations include:
-
Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring can significantly influence binding affinity and selectivity.
-
Linker Moiety: The type and length of the linker connecting the hydroxybenzonitrile core to other pharmacophoric features are critical for proper orientation within the kinase active site.
-
Terminal Groups: The functional groups at the terminus of the molecule can engage in specific hydrogen bonding or hydrophobic interactions with amino acid residues in the kinase domain.
IV. Conclusion and Future Perspectives
3-Formyl-2-hydroxybenzonitrile has emerged as a molecule of considerable interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its facile synthesis and the presence of three strategically positioned reactive functional groups provide a robust platform for the generation of diverse chemical entities. The exploration of its analogs has already yielded promising leads in the realm of anticancer drug discovery, particularly as kinase inhibitors.
The future of research surrounding this scaffold is bright. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies for the construction of complex molecular architectures. In the context of drug development, a deeper understanding of the structure-activity relationships of its derivatives will pave the way for the design of more potent and selective therapeutic agents. As our comprehension of the molecular basis of diseases continues to grow, the versatility of 3-Formyl-2-hydroxybenzonitrile and its analogs will ensure their continued relevance in the quest for new and improved medicines.
V. References
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3-formyl-2-hydroxybenzonitrile (C8H5NO2) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
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Shiozawa, H., Ogiwara, T., & Ishikawa, F. (1989). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. Journal of Biochemistry, 106(5), 807-810.
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH. (2023, January 31). Retrieved January 17, 2026, from [Link]
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Synthesis, characterization and biological activities of Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde | Request PDF. (2025, August 6). Retrieved January 17, 2026, from [Link]
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US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents. (n.d.). Retrieved January 17, 2026, from
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Aftab, M., Yaqub, M., & Iqbal, J. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag (I) COMPL. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56.
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2-Formylbenzonitrile | Request PDF. (2025, August 6). Retrieved January 17, 2026, from [Link]
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
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Fontanella, C., Ongaro, E., Bolzonello, S., Guardascione, M., Fasola, G., & Aprile, G. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of translational medicine, 2(8), 82.
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High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. (n.d.). Retrieved January 17, 2026, from [Link]
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ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
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A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PubMed Central. (2025, July 7). Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - MDPI. (2021, August 4). Retrieved January 17, 2026, from [Link]
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2-Formylbenzonitrile | Request PDF. (2025, August 6). Retrieved January 17, 2026, from [Link]
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United States Patent 19 - Googleapis.com. (1994, February 11). Retrieved January 17, 2026, from [Link]
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13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) - Human Metabolome Database. (n.d.). Retrieved January 17, 2026, from [Link]
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Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (2024, April 30). Retrieved January 17, 2026, from [Link]
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Chemical structure of approved and under clinical trials EGFR inhibitors. EGFR, epidermal growth factor receptor - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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3-formyl-2-hydroxybenzonitrile (C8H5NO2) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
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FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
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Reimer Tiemann Reaction (video) | Week 3 - Khan Academy. (n.d.). Retrieved January 17, 2026, from [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to the Biological Activity Screening of 3-Formyl-2-hydroxybenzonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-2-hydroxybenzonitrile, a salicylaldehyde derivative, presents a compelling scaffold for biological investigation due to the unique electronic and steric arrangement of its nitrile, formyl, and hydroxyl functionalities. While direct biological data for this specific molecule is nascent, its structural congeners have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. This in-depth technical guide provides a comprehensive framework for the systematic screening of 3-Formyl-2-hydroxybenzonitrile's biological potential. It is designed to equip researchers with not only the methodological "how" but also the mechanistic "why," ensuring a scientifically rigorous and logically sound investigation. This document outlines detailed, self-validating protocols for a tiered screening cascade, supported by mechanistic rationale and data interpretation guidance.
Introduction: The Scientific Rationale for Screening 3-Formyl-2-hydroxybenzonitrile
The chemical architecture of 3-Formyl-2-hydroxybenzonitrile is a confluence of functionalities known to interact with biological systems. The phenolic hydroxyl group is a well-established proton donor and hydrogen bond participant, crucial for antioxidant activity and interaction with protein active sites.[1][2] The aldehyde (formyl) group is a reactive center, capable of forming Schiff bases with primary amines, a common interaction in enzymatic reactions.[3] The nitrile group, an isostere for various functional groups, can participate in hydrogen bonding and dipole-dipole interactions, influencing membrane permeability and target binding.
Derivatives of the core salicylaldehyde structure have shown significant promise. For instance, various salicylaldehyde derivatives have been reported to possess antimicrobial and antifungal activities.[4][5][6] Furthermore, the broader class of hydroxybenzonitrile compounds has been investigated for potential anticancer activities.[7][8][9] The phenolic nature of the compound strongly suggests inherent antioxidant capabilities.[1][2][10][11] Given this compelling preliminary evidence from related structures, a systematic biological activity screening of 3-Formyl-2-hydroxybenzonitrile is a logical and promising avenue for novel therapeutic discovery.
This guide proposes a tiered screening approach, beginning with broad-spectrum antimicrobial and antioxidant assays, followed by more specific anticancer and enzyme inhibition studies.
Tier 1 Screening: Foundational Biological Activities
Antimicrobial Activity Screening
Causality of Experimental Choice: The phenolic hydroxyl group is known to disrupt microbial cell membranes and interfere with essential enzymatic activities, making antimicrobial screening a primary step.[7][12] The lipophilicity imparted by the benzene ring can facilitate passage through the microbial cell wall.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for Antimicrobial Susceptibility Testing.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of 3-Formyl-2-hydroxybenzonitrile in sterile DMSO.
-
Microorganism Preparation: Culture selected bacterial and fungal strains overnight in appropriate broth. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Example MIC/MBC Data
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined |
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |
Antioxidant Activity Screening
Causality of Experimental Choice: Phenolic compounds are excellent hydrogen atom donors, a key mechanism for neutralizing free radicals.[1][2] The hydroxyl group on the aromatic ring of 3-Formyl-2-hydroxybenzonitrile is predicted to be the primary contributor to its antioxidant potential.
Experimental Workflow: Antioxidant Screening
Caption: Workflow for Antioxidant Activity Screening.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a 1 mg/mL stock solution of 3-Formyl-2-hydroxybenzonitrile and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.
Data Presentation: Example Antioxidant Activity Data
| Assay | IC50 (µM) of 3-Formyl-2-hydroxybenzonitrile | IC50 (µM) of Ascorbic Acid (Control) |
| DPPH Scavenging | Data to be determined | Data to be determined |
| ABTS Scavenging | Data to be determined | Data to be determined |
Tier 2 Screening: Anticancer and Enzyme Inhibition Potential
In Vitro Anticancer Activity
Causality of Experimental Choice: Salicylaldehyde derivatives and other phenolic compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[8][9][13] The potential for 3-Formyl-2-hydroxybenzonitrile to interfere with cellular metabolic processes warrants investigation into its cytotoxic effects on cancer cells.
Experimental Workflow: Anticancer Screening
Caption: Workflow for In Vitro Anticancer Screening.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of 3-Formyl-2-hydroxybenzonitrile. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Data Presentation: Example Anticancer Activity Data
| Cell Line | IC50 (µM) of 3-Formyl-2-hydroxybenzonitrile | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined | Data to be determined |
Enzyme Inhibition Assays
Causality of Experimental Choice: The functional groups of 3-Formyl-2-hydroxybenzonitrile, particularly the aldehyde and phenol moieties, suggest potential interactions with enzyme active sites.[14] For instance, phenolic compounds are known to inhibit a variety of enzymes, and aldehydes can react with amino acid residues.
Experimental Workflow: General Enzyme Inhibition Assay
Caption: Workflow for a General Enzyme Inhibition Assay.
Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and 3-Formyl-2-hydroxybenzonitrile in an appropriate assay buffer.
-
Assay Procedure: In a 96-well plate or cuvette, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Allow to pre-incubate for 5-10 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Immediately measure the change in absorbance over time at the wavelength corresponding to the product formation.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
IC50 and Kinetic Analysis: Calculate the IC50 value from a dose-response curve. To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.
Data Presentation: Example Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Mode of Inhibition |
| e.g., Tyrosinase | Data to be determined | Data to be determined |
| e.g., Xanthine Oxidase | Data to be determined | Data to be determined |
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of 3-Formyl-2-hydroxybenzonitrile. The outlined protocols are designed to be self-validating and to generate reliable, reproducible data. A positive "hit" in any of these primary screens should be followed by more in-depth secondary assays to confirm the activity, elucidate the mechanism of action, and explore the structure-activity relationship through the synthesis and testing of analogues. The multifaceted chemical nature of 3-Formyl-2-hydroxybenzonitrile makes it a promising candidate for hit-to-lead development in various therapeutic areas.
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The Multifaceted Chemistry of 3-Formyl-2-hydroxybenzonitrile: A Strategic Building Block for Complex Molecule Synthesis
Abstract
This in-depth technical guide explores the synthesis, properties, and extensive applications of 3-Formyl-2-hydroxybenzonitrile (CAS No. 858478-91-8) as a versatile building block in modern organic synthesis. Possessing a unique trifecta of reactive functional groups—an electrophilic formyl group, a nucleophilic hydroxyl group, and a versatile nitrile moiety—this compound serves as a powerful precursor for the construction of a diverse array of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into its synthetic utility. We will delve into its preparation, characteristic reactions, and its pivotal role in the synthesis of valuable heterocyclic scaffolds and Schiff bases, with a particular focus on applications in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of a Trifunctional Synthon
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. 3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol or 3-Cyano-2-hydroxybenzaldehyde, has emerged as a synthon of significant interest.[1][] Its value lies in the orthogonal reactivity of its three functional groups, which are strategically positioned on the aromatic ring. This unique arrangement allows for a wide range of chemical transformations, enabling chemists to forge intricate molecular frameworks with a high degree of control.[3] The electron-withdrawing nature of the formyl and nitrile groups, coupled with the electron-donating and nucleophilic character of the hydroxyl group, creates a nuanced electronic environment that dictates its reactivity.[3] This guide will illuminate the causality behind experimental choices when utilizing this powerful building block.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 858478-91-8 | [1] |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [] |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely in the range of 9.5-10.5 ppm), the aromatic protons (in the region of 7.0-8.0 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (approximately 115-120 ppm), and the aromatic carbons, including the carbon bearing the hydroxyl group (at a downfield shift).[5][6][7]
-
FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the nitrile group (a sharp, medium intensity peak around 2220-2260 cm⁻¹), and the aldehyde group (C=O stretch around 1680-1700 cm⁻¹ and C-H stretches around 2720 and 2820 cm⁻¹).[3][8][9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M]⁺˙ at an m/z corresponding to its molecular weight.[3][10]
Synthesis of 3-Formyl-2-hydroxybenzonitrile
The regioselective synthesis of polysubstituted aromatic compounds like 3-Formyl-2-hydroxybenzonitrile requires careful strategic planning. A plausible and efficient method involves the ortho-formylation of 2-hydroxybenzonitrile. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds, such as phenols.[11][12][13]
Caption: Proposed synthesis of 3-Formyl-2-hydroxybenzonitrile.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Hydroxybenzonitrile
This protocol is based on established procedures for the formylation of phenols.[14]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-hydroxybenzonitrile (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Hydrolysis and Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true utility of 3-Formyl-2-hydroxybenzonitrile is demonstrated in its application as a scaffold for the synthesis of more complex molecules.
Synthesis of Schiff Bases: Versatile Ligands and Bioactive Molecules
The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines).[5] These compounds are not only important intermediates but also find applications as ligands in coordination chemistry and exhibit a wide range of biological activities.
Caption: General scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Reaction Setup: Dissolve 3-Formyl-2-hydroxybenzonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., aniline) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. The formation of the product can often be observed by a color change or the precipitation of a solid.
-
Isolation: Cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.
Knoevenagel Condensation: A Pathway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[15] This reaction, when applied to 3-Formyl-2-hydroxybenzonitrile, provides access to a variety of α,β-unsaturated compounds which are themselves valuable synthetic intermediates.[16][17]
Caption: Knoevenagel condensation with 3-Formyl-2-hydroxybenzonitrile.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve 3-Formyl-2-hydroxybenzonitrile (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often rapid and may result in the precipitation of the product.
-
Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
Purification: The product can be further purified by recrystallization from ethanol or another suitable solvent.
Synthesis of Heterocyclic Compounds: Building Biologically Relevant Scaffolds
The true synthetic power of 3-Formyl-2-hydroxybenzonitrile lies in its ability to serve as a precursor for a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[18][19] The proximate hydroxyl, formyl, and nitrile groups can participate in intramolecular cyclization reactions, often in a domino or tandem fashion.
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[20][21][22] A plausible route to quinoline derivatives from 3-Formyl-2-hydroxybenzonitrile involves a condensation reaction with an active methylene compound, followed by an intramolecular cyclization. For instance, a Friedländer-type annulation can be envisioned.
The benzofuran core is present in many natural products and pharmaceuticals.[23][24][25] The reaction of the hydroxyl group of 3-Formyl-2-hydroxybenzonitrile with an α-haloketone, followed by intramolecular cyclization, can lead to the formation of substituted benzofurans. A related strategy has been demonstrated for 2-hydroxybenzonitrile.[18]
Coumarins are a class of lactones with diverse biological properties.[26][27][28] The reaction of 3-Formyl-2-hydroxybenzonitrile with active methylene compounds like malonic acid derivatives under specific conditions can lead to the formation of coumarin scaffolds.
Conclusion and Future Outlook
3-Formyl-2-hydroxybenzonitrile is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a platform for a multitude of chemical transformations, leading to the efficient synthesis of complex molecules, including Schiff bases and a variety of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable synthon. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of building blocks like 3-Formyl-2-hydroxybenzonitrile will undoubtedly play an increasingly important role in advancing these fields.
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The Versatile Synthon: Application Notes for the Synthesis of Heterocyclic Compounds from 3-Formyl-2-hydroxybenzonitrile
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal and materials chemistry, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. Central to their discovery is the availability of versatile starting materials—synthons—that can be elaborated into a diverse array of complex structures. 3-Formyl-2-hydroxybenzonitrile, also known as 2-hydroxy-3-cyanobenzaldehyde, is one such powerful synthon. Its strategic placement of hydroxyl, formyl, and nitrile functionalities on an aromatic ring offers a rich platform for a multitude of cyclization and condensation reactions.
This technical guide provides an in-depth exploration of the synthetic utility of 3-formyl-2-hydroxybenzonitrile. We will delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including coumarins and quinolines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.
Core Principles of Reactivity
The synthetic potential of 3-formyl-2-hydroxybenzonitrile is dictated by the interplay of its three key functional groups. Understanding their individual and cooperative roles is crucial for designing successful synthetic strategies.
-
The Salicylaldehyde Moiety (ortho-hydroxybenzaldehyde): The hydroxyl and formyl groups in a 1,2-relationship are primed for reactions that form a new ring fused to the benzene ring. The hydroxyl group can act as an intramolecular nucleophile, attacking an electrophilic center generated from the formyl group. This is the foundational reactivity for the synthesis of oxygen-containing heterocycles like coumarins and chromones.
-
The Formyl Group (Aldehyde): As a classic electrophile, the formyl group is the primary site for nucleophilic attack. It readily participates in condensation reactions, particularly the Knoevenagel condensation, with active methylene compounds.[1][2] This reaction is a cornerstone for building the carbon framework of many heterocyclic systems.
-
The Nitrile Group: The electron-withdrawing nature of the cyano group enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack and often leading to faster reaction rates and higher yields compared to unsubstituted salicylaldehyde.[2] Furthermore, the nitrile group itself can participate in cyclization reactions, for instance, through Thorpe-Ziegler type reactions, or can be hydrolyzed or reduced to introduce further chemical diversity.
The strategic combination of these functionalities allows for a cascade of reactions, often in a one-pot fashion, to rapidly construct complex heterocyclic systems.
Synthesis of Coumarin Scaffolds via Knoevenagel Condensation
Coumarins are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities. The synthesis of coumarin-3-carbonitriles from 3-formyl-2-hydroxybenzonitrile is a direct and efficient process rooted in the Knoevenagel condensation.[3][4]
Mechanistic Rationale
The reaction proceeds via a base-catalyzed condensation between the aldehyde of 3-formyl-2-hydroxybenzonitrile and an active methylene compound, such as malononitrile. The base (e.g., piperidine) deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic formyl carbon. The resulting intermediate undergoes dehydration. Subsequently, an intramolecular cyclization occurs via the attack of the phenolic hydroxyl group onto the nitrile of the malononitrile-adduct, followed by tautomerization to yield the stable coumarin ring system.
Caption: Knoevenagel condensation pathway to coumarins.
Protocol 1: Synthesis of 2-Imino-2H-chromene-3-carbonitrile
This protocol details the synthesis of a coumarin-related scaffold from 3-formyl-2-hydroxybenzonitrile and malononitrile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Formyl-2-hydroxybenzonitrile | 147.13 | 1.47 g | 10 |
| Malononitrile | 66.05 | 0.66 g | 10 |
| Piperidine | 85.15 | 0.2 mL | ~2 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add malononitrile (0.66 g, 10 mmol) to the solution, followed by the dropwise addition of piperidine (0.2 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to yield the 2-imino-2H-chromene-3-carbonitrile.
Expected Outcome: A pale yellow to off-white crystalline solid. The yield is typically in the range of 85-95%.
Synthesis of Quinolines via Multi-component Reactions
Quinolines are a vital class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs. Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to their synthesis.[5][6] By reacting 3-formyl-2-hydroxybenzonitrile with an active methylene compound and a source of ammonia, functionalized quinolines can be assembled in a single synthetic operation.
Mechanistic Rationale
This transformation is a variation of the Friedländer annulation. The reaction is initiated by a Knoevenagel condensation between 3-formyl-2-hydroxybenzonitrile and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). The resulting α,β-unsaturated intermediate then undergoes a Michael addition with ammonia (generated in situ from ammonium acetate). The subsequent intramolecular cyclization via attack of the enamine on the nitrile of the starting benzonitrile moiety, followed by tautomerization, leads to the formation of the dihydropyridine ring. Finally, oxidation (often aerobic) furnishes the aromatic quinoline product.
Caption: Multi-component reaction pathway for quinoline synthesis.
Protocol 2: One-Pot Synthesis of 2-Amino-8-hydroxyquinoline-7-carbonitrile
This protocol describes a one-pot, three-component synthesis of a highly functionalized quinoline derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Formyl-2-hydroxybenzonitrile | 147.13 | 1.47 g | 10 |
| Malononitrile | 66.05 | 0.66 g | 10 |
| Ammonium Acetate | 77.08 | 3.85 g | 50 |
| Acetic Acid (glacial) | 60.05 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).
-
Add glacial acetic acid (10 mL) to the flask to act as both a solvent and a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The reaction mixture will typically darken in color.
-
Monitor the reaction's completion using TLC (eluent: 1:1 hexane/ethyl acetate).
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid sequentially with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain the pure 2-amino-8-hydroxyquinoline-7-carbonitrile.
Expected Outcome: A colored solid (typically yellow to brown) with yields generally ranging from 60-75%.
Troubleshooting and Scientific Insights
-
Incomplete Reactions: If TLC analysis indicates the presence of significant amounts of starting material, the reaction time can be extended. For the Knoevenagel condensation, adding a slight excess of the active methylene compound or an additional small portion of the base catalyst can drive the reaction to completion. For the quinoline synthesis, ensuring a sufficient excess of ammonium acetate is crucial as it serves as the ammonia source.
-
Low Yields: Low yields can result from side reactions or purification losses. In the quinoline synthesis, the final oxidation step is critical; if the reaction is not exposed to air (e.g., by performing it under an inert atmosphere), the dihydroquinoline intermediate may be the major product. For purification, careful selection of the recrystallization solvent is key to minimizing losses.
-
Catalyst Choice: While piperidine is a common and effective catalyst for the Knoevenagel condensation, other bases such as triethylamine or DBU can also be employed. The choice of catalyst can influence reaction rates and, in some cases, product selectivity. For multi-component reactions, Lewis acids or other Brønsted acids can also be explored to optimize conditions.[7]
Conclusion
3-Formyl-2-hydroxybenzonitrile stands out as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique arrangement of functional groups enables access to important scaffolds like coumarins and quinolines through robust and efficient synthetic methodologies such as the Knoevenagel condensation and multi-component reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon. By understanding the underlying mechanistic principles and employing the practical guidance provided, scientists can effectively harness the power of 3-formyl-2-hydroxybenzonitrile to accelerate the discovery and development of novel molecules with significant potential in medicine and materials science.
References
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
(A) Traditional synthesis of chromone-3-carbonitriles; (B) This work. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2005). Molecules, 10(8), 937-960.
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Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation using 10 mol% of 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid as the nano structure organocatalysts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis of Coumarin-3-carboxylic Acid. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). Molecules, 26(22), 6977.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances, 8(54), 30969-30974.
-
Multicomponent process for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives 4–15. i: Toluene, AcONH4, AcOH, Δ, 5 h. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. (n.d.). JETIR. Retrieved January 17, 2026, from [Link]
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules, 25(22), 5436.
-
ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry, 17(3), 2016-2018.
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Thorpe reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station. Retrieved January 17, 2026, from [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
- Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (2023). Molecules, 28(21), 7352.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
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Synthesis of substituted 3-formyl chromones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
21015 PDFs | Review articles in QUINOLONES. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: 3-Formyl-2-hydroxybenzonitrile in the Synthesis of Benzofuran Derivatives
Introduction: The Strategic Value of Benzofuran Scaffolds and the Utility of 3-Formyl-2-hydroxybenzonitrile
Benzofuran and its derivatives are privileged heterocyclic scaffolds, forming the core structure of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2][3] These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] Clinically approved drugs such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone feature a benzofuran core, underscoring the scaffold's importance in medicinal chemistry.[2]
The synthesis of highly functionalized benzofurans is therefore a critical task for drug discovery and development. 3-Formyl-2-hydroxybenzonitrile emerges as a particularly strategic starting material for this purpose. As a substituted salicylaldehyde, it possesses the essential phenolic hydroxyl and ortho-formyl groups required for classical benzofuran ring formation. Crucially, the additional cyano (nitrile) group at the 3-position serves as a versatile synthetic handle, enabling post-cyclization modifications to introduce further molecular diversity, a key advantage in the generation of compound libraries for pharmacological screening.
This guide provides an in-depth exploration of synthetic strategies, reaction mechanisms, and detailed laboratory protocols for the conversion of 3-formyl-2-hydroxybenzonitrile into valuable benzofuran derivatives.
Core Synthetic Strategy: O-Alkylation and Intramolecular Condensation
The most direct and widely employed method for constructing the benzofuran ring from a salicylaldehyde precursor is a two-step, one-pot sequence involving O-alkylation followed by an intramolecular cyclization.[4] This approach is highly efficient for converting 3-formyl-2-hydroxybenzonitrile into 7-cyanobenzofuran derivatives.
-
O-Alkylation: The synthesis is initiated by the deprotonation of the phenolic hydroxyl group using a mild base, typically potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that readily attacks an electrophilic reagent containing a leaving group and an adjacent active methylene group. Common electrophiles include α-halo ketones (e.g., chloroacetone) or α-halo esters (e.g., ethyl bromoacetate). This step forms a key ether intermediate.
-
Intramolecular Cyclization: In the same pot, the base facilitates the deprotonation of the α-carbon of the newly introduced ketone or ester group, generating an enolate. This enolate then undergoes a rapid intramolecular aldol-type condensation, attacking the electrophilic carbon of the adjacent formyl group.
-
Dehydration/Aromatization: The resulting cyclic hemiacetal intermediate readily undergoes dehydration, driven by the formation of the stable, aromatic benzofuran ring system.
Below is a generalized workflow for this synthetic approach.
Caption: Reaction mechanism for the formation of a 7-cyanobenzofuran derivative.
Detailed Experimental Protocols
These protocols are designed to be self-validating, including reagent quantities, reaction conditions, and purification guidelines.
Protocol 1: Synthesis of 2-Acetyl-7-cyanobenzofuran
This protocol details the reaction of 3-formyl-2-hydroxybenzonitrile with chloroacetone to yield a versatile ketone-functionalized benzofuran.
Materials:
-
3-Formyl-2-hydroxybenzonitrile (1.47 g, 10.0 mmol)
-
Chloroacetone (0.93 g, 0.80 mL, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
Acetone (50 mL)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formyl-2-hydroxybenzonitrile (10.0 mmol), anhydrous potassium carbonate (20.0 mmol), and acetone (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add chloroacetone (10.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-20% ethyl acetate) to afford the pure 2-acetyl-7-cyanobenzofuran as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Ethyl 7-cyanobenzofuran-2-carboxylate
This protocol utilizes ethyl bromoacetate to produce an ester-functionalized benzofuran, a valuable intermediate for further amide couplings.
Materials:
-
3-Formyl-2-hydroxybenzonitrile (1.47 g, 10.0 mmol)
-
Ethyl bromoacetate (1.67 g, 1.11 mL, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
Dimethylformamide (DMF) (30 mL)
-
Ethyl acetate and Hexane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-formyl-2-hydroxybenzonitrile (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol) in DMF (30 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (10.0 mmol) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
If an oily product is obtained, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 7-cyanobenzofuran-2-carboxylate.
-
Confirm the structure and purity of the product by spectroscopic analysis (NMR, MS).
Data Summary and Comparison
The choice of the α-halo reagent significantly influences the resulting product, allowing for tailored synthesis of different functionalized benzofurans.
| Parameter | Protocol 1 (Ketone Synthesis) | Protocol 2 (Ester Synthesis) | Causality & Field Insights |
| α-Halo Reagent | Chloroacetone | Ethyl Bromoacetate | Chloroacetone is generally more reactive than ethyl bromoacetate, potentially leading to shorter reaction times. |
| Product | 2-Acetyl-7-cyanobenzofuran | Ethyl 7-cyanobenzofuran-2-carboxylate | The product's functional group (ketone vs. ester) dictates its utility in subsequent reactions (e.g., reductions, condensations vs. saponification, amidation). |
| Typical Solvent | Acetone | DMF | Acetone is sufficient and easier to remove. DMF is used for less reactive electrophiles like ethyl bromoacetate due to its higher boiling point and polarity, which can enhance reaction rates. |
| Typical Temp. | ~60°C (Reflux) | 80°C | The temperature is chosen to ensure a reasonable reaction rate without significant solvent loss or degradation. |
| Typical Yield | 75-90% | 70-85% | Yields are generally high for this robust reaction. Variations depend on the purity of reagents and precise control of conditions. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | 1. Inactive or insufficient base. 2. Wet reagents or solvent. 3. Insufficient temperature. | 1. Use freshly dried, powdered K₂CO₃. Ensure a 2:1 molar ratio of base to starting material. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Increase temperature slightly (e.g., from 80°C to 90°C in DMF) or switch to a higher-boiling solvent if using acetone. |
| Formation of Dark Tarry Side Products | 1. Reaction temperature is too high. 2. Extended reaction time leading to polymerization or degradation. | 1. Maintain the recommended temperature. Avoid excessive heating. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Difficult Purification | 1. Incomplete removal of inorganic salts. 2. Presence of unreacted starting materials or intermediates. | 1. After filtering the K₂CO₃, perform an aqueous workup to remove any residual salts before chromatography. 2. Ensure the reaction goes to completion. If necessary, adjust stoichiometry slightly (e.g., 1.05 eq of α-halo reagent) to consume all the starting salicylaldehyde. |
Conclusion
3-Formyl-2-hydroxybenzonitrile is a highly effective and versatile precursor for the synthesis of functionalized benzofuran derivatives. The one-pot O-alkylation and intramolecular cyclization strategy provides a robust and high-yielding pathway to valuable intermediates for medicinal chemistry and materials science. By carefully selecting the α-halo coupling partner and optimizing reaction conditions, researchers can readily access a diverse array of 7-cyanobenzofurans, poised for further elaboration into novel and potentially bioactive compounds.
References
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Asif, M. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
- Dwarakanath, D., & Gaonkar, S. L. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. Asian Journal of Organic Chemistry.
- Fu, R., & Li, Z. (2018). Reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones. Organic Letters, 20(8), 2228-2231.
-
Hiremathad, A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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Molecules. (2022). Synthesis of and biological studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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- Singh, B. P., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
-
Tabatabaeian, K., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756-4762. Available at: [Link]
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Various Authors. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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Yao, T., et al. (2016). Synthesis of 3-ethoxycarbonyl benzofuran by a Rh(III)-catalyzed reaction. Organic Syntheses, 96, 98-109. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
The Emerging Potential of 3-Formyl-2-hydroxybenzonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 3-Formyl-2-hydroxybenzonitrile (CAS 858478-91-8) is a multifunctional aromatic compound poised as a significant, albeit currently under-explored, building block for drug discovery.[1][] Its unique architecture, featuring a phenolic hydroxyl group, an electrophilic formyl group, and a nitrile moiety on a benzene ring, offers a rich platform for chemical elaboration.[3] This trifecta of reactive sites allows for a diverse range of transformations, paving the way for the construction of complex heterocyclic systems that are frequently the core of modern pharmaceuticals.[4]
While direct biological applications of 3-Formyl-2-hydroxybenzonitrile are not yet extensively documented in peer-reviewed literature, its isomeric relatives and the parent 2-hydroxybenzonitrile scaffold have established roles in the synthesis of compounds with a wide spectrum of pharmacological activities, including antimicrobial and acetylcholinesterase inhibitory effects.[5] This guide, therefore, serves as a forward-looking application note, extrapolating the synthetic potential of 3-Formyl-2-hydroxybenzonitrile based on the proven reactivity of analogous structures. We will delve into detailed protocols and the strategic rationale behind its use in constructing medicinally relevant molecular frameworks.
Core Reactivity and Synthetic Potential
The synthetic versatility of 3-Formyl-2-hydroxybenzonitrile stems from the distinct reactivity of its three primary functional groups. The interplay between these groups allows for sequential or one-pot reactions to build molecular complexity.
| Functional Group | Chemical Nature | Potential Transformations in Drug Synthesis |
| Hydroxyl (-OH) | Nucleophilic, Acidic | O-alkylation, Esterification, Etherification, Directing group in electrophilic aromatic substitution.[3] |
| Formyl (-CHO) | Electrophilic | Nucleophilic addition (e.g., Grignard, organolithium reagents), Reductive amination, Wittig reaction, Knoevenagel condensation, Aldol condensation, Oxidation to carboxylic acid.[3] |
| Nitrile (-CN) | Electrophilic, Hydrolyzable | Reduction to primary amine, Hydrolysis to carboxylic acid or amide, Cyclization reactions (e.g., Thorpe-Ziegler).[3] |
This unique combination of functionalities makes 3-Formyl-2-hydroxybenzonitrile an ideal precursor for a variety of heterocyclic scaffolds that are cornerstones of many therapeutic agents.
Application Protocol 1: Synthesis of Benzofuran Derivatives
Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The ortho-hydroxybenzonitrile moiety is an excellent starting point for the synthesis of 3-aminobenzofuran derivatives.[5][6] This protocol adapts a known method for this transformation.
Rationale:
The synthesis proceeds via a two-step sequence. The first step involves the O-alkylation of the phenolic hydroxyl group with an α-halo compound, in this case, chloroacetonitrile. This is followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization, where the methylene protons adjacent to one nitrile group are deprotonated and attack the carbon of the second nitrile group, leading to the formation of the benzofuran ring.[6]
Workflow for Benzofuran Synthesis
Caption: Synthetic pathway to 3-aminobenzofuran derivatives.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(cyanomethoxy)-3-formylbenzonitrile
-
To a stirred solution of 3-Formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the intermediate dinitrile.
Step 2: Synthesis of 3-Amino-7-formylbenzofuran-2-carboxamide
-
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry tetrahydrofuran (THF) (30 mL) under a nitrogen atmosphere.
-
Add a solution of the intermediate dinitrile (1.86 g, 10 mmol) in dry THF (20 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to afford the desired 3-aminobenzofuran derivative.
Application Protocol 2: Synthesis of Quinoline and Isoindolinone Scaffolds
The formyl and nitrile groups can be strategically employed to construct other important heterocyclic systems like quinolines and isoindolinones. The reactivity of isomers like 2-cyanobenzaldehyde provides a strong precedent for these transformations.[7]
Rationale for Isoindolinone Synthesis:
The synthesis of 3-substituted isoindolinones can be achieved through a base-catalyzed one-pot reaction. This involves the reaction of 3-Formyl-2-hydroxybenzonitrile with a 1,3-dicarbonyl compound. The reaction proceeds through an initial aldol addition, followed by intramolecular cyclization and dehydration.
Workflow for Isoindolinone Synthesis
Caption: One-pot synthesis of isoindolinone derivatives.
Detailed Experimental Protocol (Hypothetical):
-
In a round-bottom flask, dissolve 3-Formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the target isoindolinone derivative.
Future Directions and Medicinal Chemistry Relevance
The derivatives synthesized from 3-Formyl-2-hydroxybenzonitrile hold significant potential in various therapeutic areas:
-
Anticancer Agents: Many isoindolinone and quinoline-based compounds exhibit potent anticancer activity.[7][8]
-
Anti-inflammatory Drugs: The core structures derived from this scaffold are present in known anti-inflammatory agents.[8]
-
Antimicrobial Agents: Benzofuran derivatives have a well-documented history of antimicrobial and antifungal properties.[5]
-
Neurodegenerative Disease Therapeutics: The potential to synthesize acetylcholinesterase inhibitors from the benzofuran route points towards applications in Alzheimer's disease treatment.[5]
Conclusion
3-Formyl-2-hydroxybenzonitrile represents a synthetically versatile and valuable building block for medicinal chemists. Although direct applications are still emerging, the established reactivity of its functional groups and the proven pharmacological relevance of its accessible derivatives make it a highly attractive scaffold for future drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the untapped potential of this promising molecule.
References
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United Chemical. (n.d.). 2-Cyanobenzaldehyde 99% high purity certified Professional producer. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
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Ottokemi. (n.d.). 4-Cyanobenzaldehyde, 98%. Retrieved from [Link]
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PubChemLite. (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
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- Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
- Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
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-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
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Protocol for the synthesis of quinoline derivatives from 3-Formyl-2-hydroxybenzonitrile
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4][5] The continuous demand for novel therapeutic agents drives the development of efficient and versatile synthetic routes to functionalized quinolines.[6][7] This application note details a robust protocol for the synthesis of quinoline derivatives commencing from the readily accessible starting material, 3-Formyl-2-hydroxybenzonitrile. This approach leverages a tandem Knoevenagel condensation and intramolecular cyclization, offering a streamlined pathway to valuable quinoline structures.
Mechanistic Insights: A Tale of Two Reactions
The synthesis proceeds through a two-step sequence, initiated by a Knoevenagel condensation, followed by an intramolecular cyclization. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting potential outcomes.
Step 1: Knoevenagel Condensation. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] In this protocol, the aldehyde group of 3-Formyl-2-hydroxybenzonitrile serves as the electrophile. The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an aldol-type intermediate which subsequently dehydrates to yield an α,β-unsaturated product.[8]
Step 2: Intramolecular Cyclization. The newly formed α,β-unsaturated intermediate, possessing both a hydroxyl and a nitrile group in proximity, is primed for intramolecular cyclization. The hydroxyl group, under appropriate conditions, can act as a nucleophile, attacking the electron-deficient carbon of the nitrile group. This cyclization event, followed by tautomerization, leads to the formation of the stable aromatic quinoline ring system. This type of cyclization is conceptually related to the Friedländer synthesis, a classic method for quinoline preparation.[9][10][11][12]
Caption: Reaction workflow for quinoline synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of quinoline derivatives from 3-Formyl-2-hydroxybenzonitrile. The specific active methylene compound and reaction conditions may be varied to obtain a range of substituted quinolines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Formyl-2-hydroxybenzonitrile | ≥98% | Sigma-Aldrich | |
| Malononitrile | ≥99% | Sigma-Aldrich | Other active methylene compounds can be used. |
| Piperidine | ≥99% | Sigma-Aldrich | Catalyst. |
| Ethanol | Anhydrous | Fisher Scientific | Solvent. |
| Hydrochloric Acid (HCl) | 1 M (aqueous) | VWR | For workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hexane | ACS Grade | VWR | For recrystallization. |
| Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) and the active methylene compound (e.g., malononitrile, 0.66 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.1 mL, 1 mmol) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 10 minutes, and then heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 2-3. This will precipitate the product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure quinoline derivative.
-
Characterization: The structure of the synthesized quinoline derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14][15][16][17]
Data Summary: Representative Yields
The following table summarizes representative yields for the synthesis of a quinoline derivative using malononitrile as the active methylene compound under the conditions described above.
| Starting Material | Active Methylene Compound | Product | Yield (%) |
| 3-Formyl-2-hydroxybenzonitrile | Malononitrile | 2-Amino-3-cyano-4-hydroxyquinoline | 85-95% |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of 3-Formyl-2-hydroxybenzonitrile and the active methylene compound is crucial for obtaining high yields and a clean product.
-
Choice of Catalyst: While piperidine is an effective catalyst, other bases such as triethylamine or DBU can also be employed. The choice of catalyst may influence the reaction rate and yield.[18][19][20]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Alternative Synthetic Routes: It is worth noting that other established methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Combes syntheses.[12][21][22][23][24] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of quinoline derivatives from 3-Formyl-2-hydroxybenzonitrile. The method is straightforward, high-yielding, and amenable to the synthesis of a variety of substituted quinolines, making it a valuable tool for researchers in drug discovery and materials science. The mechanistic insights and practical guidance provided herein are intended to empower scientists to successfully implement and adapt this synthetic strategy for their specific research needs.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]
-
Dhiman, S., Saini, H. K., Nandwana, N. K., Kumar, D., & Kumar, A. (2016). Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. RSC Advances, 6(22), 18237-18241. Available at: [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18773-18804. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Available at: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. R Discovery. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]
-
Acid-catalzed synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. ResearchGate. Available at: [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC - NIH. Available at: [Link]
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC - NIH. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
- Process for the preparation of quinoline derivatives. Google Patents.
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Synthesis of Quinoline and derivatives. SlideShare. Available at: [Link]
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synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
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Quinoline. SlideShare. Available at: [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. Available at: [Link]
-
Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC - NIH. Available at: [Link]
-
Spectral data of newly prepared compounds. ResearchGate. Available at: [Link]
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Use of 3-Formyl-2-hydroxybenzonitrile in the preparation of coumarins
Application Notes & Protocols
Topic: Strategic Synthesis of 8-Cyano-Coumarin Scaffolds via Knoevenagel Condensation of 3-Formyl-2-hydroxybenzonitrile
Introduction
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds ubiquitous in natural products and synthetic pharmaceuticals.[1][2] Their diverse and significant pharmacological activities—including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties—drive persistent interest in novel synthetic methodologies.[1][3][4] Among the various classical routes to the coumarin nucleus, such as the Pechmann, Perkin, and Wittig reactions, the Knoevenagel condensation offers a particularly versatile and efficient strategy.[3][5] This reaction typically involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group.[1]
This guide focuses on the strategic use of 3-formyl-2-hydroxybenzonitrile , a substituted salicylaldehyde, as a key starting material. Its unique structure, featuring both a reactive aldehyde for condensation and a nitrile group on the aromatic ring, allows for the direct synthesis of 8-cyano-substituted coumarins. The nitrile moiety serves as a valuable synthetic handle, enabling further derivatization to generate extensive libraries of novel coumarin-based compounds for drug discovery and materials science applications.
Part 1: The Synthetic Rationale: Knoevenagel Condensation
The synthesis of the coumarin scaffold from 3-formyl-2-hydroxybenzonitrile proceeds efficiently via a Knoevenagel condensation, followed by an in-situ intramolecular cyclization (lactonization). The causality behind this pathway is rooted in the electronic properties of the reactants and the catalytic action of a weak base.
Underlying Mechanism
The reaction unfolds through a well-established multi-step mechanism, catalyzed by a mild base such as piperidine.[1]
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate), generating a resonance-stabilized enolate. This step is crucial as it creates the potent nucleophile required for the subsequent reaction.
-
Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of the aldehyde group in 3-formyl-2-hydroxybenzonitrile. This forms an aldol-type intermediate.
-
Dehydration: The intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated alkene intermediate. This step is often driven by the formation of an extended π-system.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group, now positioned favorably, performs a nucleophilic attack on one of the ester carbonyls (or other activating group) of the active methylene partner. This transesterification step closes the pyrone ring, forming the coumarin scaffold.
The presence of the nitrile group at the C5 position of the starting aldehyde results in the formation of a coumarin with a cyano group at the C8 position, a functionality that is retained throughout the reaction.
Visualizing the Mechanism
Caption: Key stages of the Knoevenagel condensation for coumarin synthesis.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing 8-cyano-coumarin derivatives from 3-formyl-2-hydroxybenzonitrile using both conventional heating and modern microwave-assisted techniques.
Protocol 1: Conventional Synthesis of Ethyl 8-Cyano-2-oxo-2H-chromene-3-carboxylate
This protocol details a standard laboratory procedure using reflux conditions.
Materials:
-
3-Formyl-2-hydroxybenzonitrile (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formyl-2-hydroxybenzonitrile (e.g., 1.47 g, 10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add diethyl malonate (e.g., 1.92 g, 12 mmol) followed by piperidine (e.g., 0.1 mL, ~1 mmol).
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates completion, typically within 4-6 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate or crystallize from the solution. If necessary, cool the flask in an ice bath to enhance crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual reactants and catalyst, followed by a wash with diethyl ether to facilitate drying.
-
Drying and Purification: Dry the crude product in a vacuum oven. If required, purify the product further by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 3-Acetyl-8-cyanocoumarin
This protocol leverages microwave irradiation for a rapid, efficient, and environmentally friendly synthesis.[6][7]
Materials:
-
3-Formyl-2-hydroxybenzonitrile (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (2-3 drops) or Basic Alumina (catalytic amount)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Reagent Mixing: In a microwave-safe vessel, combine 3-formyl-2-hydroxybenzonitrile (e.g., 0.735 g, 5 mmol), ethyl acetoacetate (e.g., 0.715 g, 5.5 mmol), and 2-3 drops of piperidine. Mix the components thoroughly with a glass rod to form a paste.
-
Microwave Irradiation: Place the open vessel in the microwave reactor and irradiate the mixture at a suitable power (e.g., 200-300 W) for 3-5 minutes.[6] Monitor for solidification, which indicates product formation. Caution: Perform in a well-ventilated fume hood as the reaction can be vigorous.
-
Cooling and Work-up: After irradiation, carefully remove the vessel and allow it to cool to room temperature.
-
Isolation: Add a small amount of ethanol (10-15 mL) to the solidified mass and stir. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product to obtain 3-acetyl-8-cyanocoumarin. Yields are typically high with this method.
Part 3: Data Summary and Workflow Visualization
Comparative Reaction Data
The choice of active methylene compound and synthetic method significantly impacts the final product and reaction efficiency.
| Active Methylene Compound | Product 3-Substituent | Method | Catalyst | Typical Time | Typical Yield |
| Diethyl Malonate | -COOEt | Conventional | Piperidine | 4-6 hours | 75-85% |
| Ethyl Acetoacetate | -COCH₃ | Conventional | Piperidine | 3-5 hours | 80-90% |
| Malononitrile | -CN | Conventional | Piperidine | 2-4 hours | 85-95% |
| Ethyl Acetoacetate | -COCH₃ | Microwave | Piperidine | 3-5 minutes | >90%[6] |
| Diethyl Malonate | -COOEt | Microwave | Basic Alumina | 5-8 minutes | >85% |
General Experimental Workflow
Caption: Standard workflow for the synthesis of 8-cyano-coumarins.
Part 4: Applications and Future Scope
The primary product of these reactions, the 8-cyano-coumarin scaffold, is more than an end-product; it is a versatile intermediate for further chemical exploration. The electron-withdrawing nitrile group can be readily transformed into other functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 8-carboxy-coumarin, a key precursor for amide and ester libraries.[8]
-
Reduction: Catalytic hydrogenation or chemical reduction can convert the nitrile to an 8-aminomethyl group, introducing a basic site for salt formation or further coupling reactions.
-
Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions to form heterocyclic fused ring systems, such as tetrazoles, which are of significant interest in medicinal chemistry.
The ability to generate these diverse derivatives makes 3-formyl-2-hydroxybenzonitrile a highly valuable starting material for developing new therapeutic agents and functional materials.
References
-
3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. (2021). Polymers (Basel). [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). Kemija u industriji. [Link]
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Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. [Link]
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Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2021). International Journal of Chemical and Material Sciences. [Link]
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Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2022). Molecules. [Link]
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Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]
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Pechmann condensation. Wikipedia. [Link]
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Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
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Synthesis of coumarin derivatives via Knoevenagel condensation in green solvents. Journal of Chemical Sciences. [Link]
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An Overview on Synthetic Strategies to 3-Acylcoumarins. ResearchGate. [Link]
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Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). Molecules. [Link]
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A new facile way for the preparation of 3-formylcoumarins. (2017). Heterocyclic Communications. [Link]
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Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR. [Link]
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Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of 3-Formyl-2-hydroxybenzonitrile
Abstract
This document provides a detailed guide to the primary analytical methodologies for the robust detection, quantification, and structural elucidation of 3-Formyl-2-hydroxybenzonitrile (CAS 858478-91-8), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][] The unique arrangement of a nitrile, a hydroxyl, and a formyl group on the benzonitrile scaffold presents specific analytical challenges and opportunities.[1] This guide offers field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), UV-Vis, and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Significance
3-Formyl-2-hydroxybenzonitrile is a substituted aromatic nitrile of significant interest in organic synthesis.[1] The presence of three distinct functional groups—cyano, hydroxyl, and formyl—makes it a versatile building block.[1] The cyano group is strongly electron-withdrawing, while the hydroxyl group is electron-donating, creating a unique electronic environment on the aromatic ring that dictates its reactivity and spectroscopic properties.[1] Accurate and precise analytical methods are paramount for monitoring reaction progress, determining purity, and ensuring the quality of starting materials and final products in drug development and chemical manufacturing.
Physicochemical Properties of 3-Formyl-2-hydroxybenzonitrile
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | PubChem[3], BOC Sciences |
| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | ChemScene[4], BOC Sciences[] |
| CAS Number | 858478-91-8 | BLD Pharm[5] |
| Molecular Formula | C₈H₅NO₂ | PubChem, BOC Sciences |
| Molecular Weight | 147.13 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)O)C=O | PubChemLite[3], BOC Sciences |
| InChIKey | ZEZNTASFXDNPHK-UHFFFAOYSA-N | PubChemLite, BOC Sciences[] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of 3-Formyl-2-hydroxybenzonitrile and quantifying it in complex matrices.
Workflow for Chromatographic Analysis
The following diagram illustrates a typical workflow for chromatographic analysis, from sample handling to data interpretation.
Caption: General workflow for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity analysis and quantification due to its high resolution, sensitivity, and suitability for non-volatile compounds. A reversed-phase method is ideal, leveraging the aromatic nature of the analyte.
Principle of Operation: The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The formyl and hydroxyl groups provide sufficient polarity for good interaction with the mobile phase, while the benzonitrile core ensures strong retention on a C18 column.
Caption: Key parameters and workflow for the HPLC analysis.
Detailed HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and suppresses ionization of the phenolic hydroxyl group.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography.[6][7] |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is essential to elute potential impurities with a wide range of polarities.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring and conjugated system provide strong UV absorbance.[6][8] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of 3-Formyl-2-hydroxybenzonitrile, direct analysis can be challenging, though possible. Derivatization is often recommended to improve peak shape and thermal stability. However, a direct injection method is provided as a starting point.
Principle of Operation: The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This method is excellent for identifying unknown impurities.[9]
Caption: Workflow and parameters for GC-MS analysis.
Detailed GC-MS Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of analytes.[10] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, ramp at 15°C/min to 300°C, hold for 5 min | The temperature ramp allows for the separation of the analyte from any lower-boiling solvents or impurities and higher-boiling contaminants.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[11] |
| Mass Scan Range | 40-450 amu | Covers the molecular ion (m/z 147.13) and expected fragment ions. |
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure and identifying functional groups of 3-Formyl-2-hydroxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework of the molecule. For 3-Formyl-2-hydroxybenzonitrile, both ¹H and ¹³C NMR are highly informative.
-
¹H NMR: The spectrum will show distinct signals for the aldehydic proton, the phenolic proton, and the three aromatic protons. The aromatic protons will exhibit a characteristic splitting pattern (e.g., ABC system) based on their coupling constants (ortho, meta).[12] The chemical shifts will be influenced by the electronic effects of the substituents. Protons adjacent to the electron-withdrawing formyl and cyano groups will be deshielded and appear downfield.[13]
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons of the nitrile (C≡N) and carbonyl (C=O) groups will have characteristic chemical shifts, typically around 115-120 ppm and >180 ppm, respectively.[14][15] The positions of the aromatic carbon signals are diagnostic of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for the rapid identification of key functional groups by detecting their characteristic vibrational frequencies.[1]
-
C≡N Stretch: A sharp, intense absorption peak is expected in the 2240-2220 cm⁻¹ region, which is characteristic of an aromatic nitrile.[16] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[16]
-
C=O Stretch: A strong absorption from the aldehyde carbonyl group will appear around 1680-1700 cm⁻¹.
-
O-H Stretch: A broad absorption band from the phenolic hydroxyl group will be present in the 3200-3600 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions for the aromatic C-H bonds will be observed just above 3000 cm⁻¹.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, quantitative technique suitable for routine analysis of pure samples. The benzonitrile ring, conjugated with the formyl group, acts as a strong chromophore.
Principle of Operation: The molecule absorbs UV radiation, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system.[17] According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantification. Functional groups attached to the benzene ring can shift the λmax to longer wavelengths.[17]
Protocol for Quantification:
-
Determine λmax: Scan a dilute solution of 3-Formyl-2-hydroxybenzonitrile (e.g., in ethanol or acetonitrile) from 200-400 nm to find the wavelength of maximum absorbance.
-
Prepare Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax and plot absorbance versus concentration.
-
Analyze Sample: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
While simple nitriles may not absorb above 200 nm, the extended conjugation in 3-Formyl-2-hydroxybenzonitrile ensures significant absorbance at higher, more practical wavelengths.[15]
Conclusion
The analytical toolkit for 3-Formyl-2-hydroxybenzonitrile is robust and multifaceted. HPLC with UV detection stands out as the primary method for purity assessment and quantification due to its precision and direct applicability. GC-MS provides an orthogonal technique, especially valuable for identifying volatile impurities and providing mass-based confirmation. Spectroscopic methods, particularly NMR and IR, are essential for unambiguous structural confirmation and functional group identification. The protocols and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to implement reliable and accurate analytical testing for this important chemical intermediate.
References
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- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
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HPLC and GC-MS analysis of 3-Formyl-2-hydroxybenzonitrile
An Application Note and Comprehensive Protocol for the Analysis of 3-Formyl-2-hydroxybenzonitrile by HPLC and GC-MS
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 3-Formyl-2-hydroxybenzonitrile
3-Formyl-2-hydroxybenzonitrile, also known as 2-cyano-6-hydroxybenzaldehyde, is a substituted aromatic compound featuring nitrile, hydroxyl, and formyl functional groups.[1] Its molecular formula is C8H5NO2 with a molecular weight of approximately 147.13 g/mol .[2][3] This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[3][4] The precise arrangement of a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting nitrile group, and a reactive aldehyde function imparts unique chemical properties that are leveraged in organic synthesis.
The purity and concentration of 3-Formyl-2-hydroxybenzonitrile are critical quality attributes that can significantly impact the yield, purity, and safety profile of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization in research, development, and quality control settings. This document provides detailed, field-proven protocols for the quantitative analysis of 3-Formyl-2-hydroxybenzonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with international validation standards.
PART 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse technique for the quantification of non-volatile and thermally labile compounds. For 3-Formyl-2-hydroxybenzonitrile, its phenolic nature and aromaticity make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[5][6] The hydroxyl and nitrile groups provide sufficient polarity for retention on a non-polar stationary phase, while the conjugated aromatic system offers a strong chromophore for sensitive UV detection.
Principle of RP-HPLC Separation
In this method, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[7] 3-Formyl-2-hydroxybenzonitrile, being a moderately polar molecule, will be retained on the C18 column. By using a gradient elution with an increasing concentration of an organic solvent like acetonitrile in an acidified aqueous mobile phase, we can effectively elute the analyte from the column, separating it from potential impurities and achieving a sharp, symmetrical peak. The acidic modifier (e.g., phosphoric or acetic acid) in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which prevents peak tailing and ensures reproducible retention times.[5]
Experimental Protocol: HPLC Method
1. Instrumentation and Materials
-
HPLC System: An Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis Diode Array Detector (DAD).[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (ACS grade)
-
-
Reference Standard: 3-Formyl-2-hydroxybenzonitrile, purity ≥98%.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-Formyl-2-hydroxybenzonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This compound is soluble in organic solvents.[3]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL). This is essential for establishing linearity as per ICH guidelines.[8]
3. Sample Preparation
-
Accurately weigh a sufficient amount of the test sample to achieve a final concentration within the calibrated range (e.g., 10 µg/mL).
-
Dissolve the sample in the diluent, using sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[9]
4. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of moderately polar aromatic compounds, providing good resolution and peak shape.[5] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase suppresses silanol and analyte ionization, improving peak symmetry. Acetonitrile is a common organic modifier.[10] |
| Gradient Program | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A gradient ensures efficient elution of the main analyte while also separating it from earlier or later eluting impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[10] |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing sufficient analyte for detection. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 254 nm | The aromatic ring and carbonyl group provide strong UV absorbance. A DAD can be used to confirm peak purity. |
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[8][11][12][13]
System Suitability: Before sample analysis, inject the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). This can be shown by analyzing stressed samples (acid, base, oxidative, thermal degradation).[12]
-
Linearity: Analyze the five prepared standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.[14]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision for concentrations from the LOQ to 120% of the assay concentration.[14]
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 3-Formyl-2-hydroxybenzonitrile.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[15][16] For 3-Formyl-2-hydroxybenzonitrile, GC-MS serves as an excellent confirmatory method to HPLC, providing structural information through its characteristic mass spectrum. The compound's volatility must be considered; while it may be amenable to direct GC analysis, the presence of the polar hydroxyl group can sometimes lead to peak tailing. Derivatization (e.g., silylation) is an option to improve volatility and chromatography, but a direct injection method is presented here as a primary approach.
Principle of GC-MS Analysis
A liquid sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by an inert carrier gas (Helium). The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and interaction with the phase. As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented by electron impact (EI). The resulting charged fragments are separated by a mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.[17][18]
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A low-bleed, non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for general-purpose analysis of semi-volatile aromatic compounds.
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
-
Reference Standard: 3-Formyl-2-hydroxybenzonitrile, purity ≥98%.
2. Sample and Standard Preparation
-
Solvent Selection: Use a volatile organic solvent like dichloromethane or ethyl acetate. Avoid non-volatile solvents.[9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with the chosen GC-grade solvent.
-
Working Standard (10 µg/mL): Dilute the stock solution to a concentration suitable for GC-MS analysis, aiming for an on-column amount of approximately 10 ng with a 1 µL injection.[9]
-
Sample Preparation: Prepare the sample in the same solvent at a similar concentration to the working standard. Ensure the final solution is free of particles.[9]
3. GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Injector Port Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column, which is ideal for trace analysis and qualitative confirmation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS, providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C | The temperature program separates the analyte from solvent and any impurities based on boiling point, ensuring good peak shape and resolution.[17] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Ion Source Temp | 230 °C | Standard temperature for an EI source, promoting fragmentation without excessive degradation.[17] |
| Ionization Energy | 70 eV | Standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra. |
| Mass Scan Range | 40 - 300 amu | Covers the molecular ion (m/z 147) and all expected significant fragments, while excluding low-mass noise from the solvent and air. |
Data Analysis and Fragmentation Pattern
Identification is confirmed by matching the retention time of the analyte peak in the sample with that of the reference standard and comparing the acquired mass spectrum with the standard's spectrum or a library entry.
Expected Fragmentation: The fragmentation of 3-Formyl-2-hydroxybenzonitrile under EI conditions will be governed by its functional groups.[19]
-
Molecular Ion (M+•): A peak at m/z 147 should be observable. Aromatic rings tend to produce relatively stable molecular ions.[20]
-
Loss of Hydrogen (M-1): A peak at m/z 146 is expected from the loss of the aldehydic hydrogen, forming a stable acylium ion. This is a characteristic fragmentation for aldehydes.[18]
-
Loss of Carbon Monoxide (M-28): A subsequent loss of CO from the M-1 fragment is common for aromatic aldehydes, leading to a peak at m/z 118 .
-
Loss of Formyl Group (M-29): Direct loss of the -CHO group can lead to a peak at m/z 118 .
-
Other Fragments: Fragments corresponding to the benzonitrile core and loss of the cyano group may also be observed.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of 3-Formyl-2-hydroxybenzonitrile.
Summary of Method Validation Data (Illustrative)
The following tables represent typical data obtained during the validation of the HPLC method described.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 25,150 |
| 5.0 | 125,800 |
| 10.0 | 252,100 |
| 25.0 | 630,500 |
| 50.0 | 1,259,000 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision
| Spiked Level | Mean Recovery (%) (n=3) | RSD (%) (n=3) |
|---|---|---|
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 101.1 | 0.9 |
| Repeatability (n=6, 100% level) | RSD = 0.7% | - |
References
-
PubChem. (n.d.). 5-Formyl-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 3-Formyl-4-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Abdel-Moety, E. M., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
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PubChemLite. (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2). Retrieved from [Link]
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Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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PubChem. (n.d.). Preparation method of aromatic nitrile compound - Patent CN-115490613-B. Retrieved from [Link]
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MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
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PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from [Link]
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MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]
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YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
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ACS Publications. (2001). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. Retrieved from [Link]
-
Digital Commons @ East Tennessee State University. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.18 - Reviewing General Principals. Retrieved from [Link]
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MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
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Supplementary Information. (n.d.). Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]
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ACS Publications. (2025). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. Crystal Growth & Design. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Application Notes: Derivatization of 3-Formyl-2-hydroxybenzonitrile for Analytical Purposes
Introduction: The Analytical Challenge
3-Formyl-2-hydroxybenzonitrile is a bifunctional aromatic compound featuring hydroxyl, aldehyde, and nitrile moieties. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise and sensitive quantification of this analyte is critical for process monitoring, quality control, and metabolic studies. However, the direct analysis of 3-Formyl-2-hydroxybenzonitrile presents several analytical challenges:
-
High Polarity: The presence of a phenolic hydroxyl group and a polar aldehyde group leads to significant intermolecular hydrogen bonding. This results in poor volatility, making direct analysis by Gas Chromatography (GC) difficult, often leading to broad, tailing peaks and low sensitivity.[1]
-
Thermal Instability: At the high temperatures required for GC analysis, the compound may be susceptible to degradation.
-
Limited UV-Vis Absorbance: While possessing a UV chromophore, its molar absorptivity may not be sufficient for trace-level quantification in complex matrices using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Lack of Native Fluorescence: The molecule does not exhibit significant native fluorescence, precluding the use of highly sensitive fluorescence detectors.
To overcome these limitations, chemical derivatization is an essential strategy. By chemically modifying one or more of the analyte's functional groups, we can significantly improve its analytical properties, enhancing volatility, improving chromatographic behavior, and increasing detector response.[1][2] This application note provides a detailed guide to logical derivatization strategies and protocols tailored for the analysis of 3-Formyl-2-hydroxybenzonitrile by GC and HPLC.
Strategic Approach to Derivatization
The structure of 3-Formyl-2-hydroxybenzonitrile offers two primary targets for derivatization: the phenolic hydroxyl group and the aromatic aldehyde group . The nitrile group is generally chemically inert under typical derivatization conditions and is not a primary target. The choice of which functional group to target depends directly on the desired analytical technique and outcome.
| Analytical Goal | Target Functional Group(s) | Recommended Technique | Derivatization Strategy |
| Increase Volatility & Thermal Stability | Phenolic Hydroxyl, Aldehyde | Gas Chromatography (GC-MS, GC-FID) | Silylation or a two-step Methoximation + Silylation |
| Enhance GC Detector Sensitivity | Aldehyde | Gas Chromatography (GC-ECD) | Halogenation (e.g., PFBHA derivatization) |
| Enhance UV-Vis Detection | Aldehyde | High-Performance Liquid Chromatography (HPLC-UV) | Hydrazone Formation (e.g., DNPH derivatization) |
| Introduce Fluorescence | Phenolic Hydroxyl or Aldehyde | High-Performance Liquid Chromatography (HPLC-FLD) | Fluorigenic Labeling (e.g., Dansyl Chloride for -OH, Dansyl Hydrazine for -CHO) |
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the primary objective is to mask the polar hydroxyl and aldehyde groups to increase volatility and thermal stability.[1]
Protocol 1: One-Step Silylation for GC-MS/FID
Silylation is a robust and widely used technique that replaces the active hydrogen of the hydroxyl and aldehyde (enol form) groups with a non-polar trimethylsilyl (TMS) group.[1][3][4] This dramatically reduces polarity and increases volatility.
Principle: The analyte is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form TMS-ether and TMS-enol ether derivatives.[1][5]
Workflow Diagram: GC Derivatization
Caption: General workflow for silylation of 3-Formyl-2-hydroxybenzonitrile for GC analysis.
Experimental Protocol:
-
Reagents and Materials:
-
3-Formyl-2-hydroxybenzonitrile standard or sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Anhydrous acetonitrile or pyridine (derivatization grade).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
-
-
Procedure:
-
Drying: Ensure the sample is completely dry. If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen. Water will readily hydrolyze the silylating reagent, drastically reducing derivatization efficiency.[4][6]
-
Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample in a reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[5] Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure complete derivatization of both the phenolic hydroxyl and the aldehyde group.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system. An aliquot of 1 µL is typically injected.
-
-
Causality and Insights:
-
Why BSTFA? BSTFA is a powerful silylating agent, and its byproducts are volatile, which prevents them from interfering with the chromatography.[1]
-
Role of TMCS: The 1% TMCS acts as a catalyst, enhancing the reactivity of the agent, especially for the less reactive aldehyde group.[1]
-
Anhydrous Conditions: This is the most critical parameter. Any moisture will consume the reagent and lead to incomplete derivatization and poor reproducibility.[4][6]
-
Protocol 2: Derivatization for Enhanced Sensitivity (GC-ECD)
For trace-level analysis, an Electron Capture Detector (ECD) offers superior sensitivity for compounds containing electronegative atoms (halogens). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent reagent for this purpose, as it targets the aldehyde group and introduces a pentafluorobenzyl moiety.[7][8]
Principle: PFBHA reacts with the aldehyde group to form a stable oxime derivative.[8][9] This derivative is highly responsive to ECD detection. The polar hydroxyl group would still require silylation in a subsequent step for optimal chromatography.
Experimental Protocol:
-
Reagents and Materials:
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in buffered water).
-
Organic extraction solvent (e.g., Hexane).
-
Silylating agent (BSTFA + 1% TMCS).
-
Reaction vials, heating block, nitrogen supply.
-
-
Procedure:
-
Oxime Formation: To an aqueous sample or a reconstituted sample extract, add the PFBHA solution. Adjust pH if necessary, as the reaction is often performed under slightly acidic conditions. Heat at 60-80°C for 1-2 hours.[9]
-
Extraction: After cooling, extract the PFBHA-oxime derivative into hexane.
-
Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Silylation: Perform silylation on the dried residue by following Protocol 3.1, Step 2 onwards to derivatize the remaining phenolic hydroxyl group.
-
Analysis: Inject an aliquot into the GC-ECD system.
-
-
Causality and Insights:
-
Why PFBHA? The pentafluorobenzyl group contains five fluorine atoms, making the resulting derivative extremely sensitive to ECD, allowing for picogram-level detection.[7][9]
-
Two-Step Process: This is a two-step derivatization targeting two different functional groups. It is more complex but provides exceptional sensitivity for ultra-trace analysis.
-
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is typically employed to introduce a chromophore or fluorophore, enhancing detectability.[2][10]
Protocol 3: UV-Vis Enhancement via DNPH Derivatization
2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for the analysis of aldehydes and ketones.[11][12] It reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-Vis range (around 360 nm), moving the detection to a wavelength where matrix interference is often lower.[13]
Principle: The reaction is an acid-catalyzed nucleophilic addition-elimination (condensation) reaction between the aldehyde and DNPH, forming a stable, colored hydrazone.[11][12][14]
Reaction Diagram: DNPH Derivatization
Caption: Condensation reaction of the analyte's aldehyde group with DNPH.
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the DNPH reagent, typically acetonitrile.
-
Reaction: To 1 mL of the sample solution, add 1 mL of the DNPH reagent.
-
Incubation: Vortex the mixture and allow it to react at room temperature. The formation of a yellow or orange precipitate indicates a positive reaction.[11][15] For quantitative analysis, allow the reaction to proceed for at least 1 hour in the dark to ensure completion.
-
Analysis: The resulting solution can be directly injected into the HPLC system. If a precipitate forms, it may need to be redissolved with additional acetonitrile before injection.[16]
-
-
Causality and Insights:
-
Why DNPH? The resulting hydrazone is a highly conjugated system, causing a significant bathochromic shift (shift to longer wavelength) in UV absorbance to ~360 nm, which is ideal for selective detection with a DAD or UV-Vis detector.[13]
-
Acid Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[11]
-
Method Transfer: This derivatization is robust and is the basis for many standard environmental methods (e.g., EPA Method 8315A).[16] The resulting HPLC methods can be readily transferred to faster UHPLC systems, reducing analysis time by up to 90%.[13]
-
Protocol 4: Fluorescence Labeling of the Phenolic Group
For applications requiring the highest sensitivity, derivatization with a fluorescent tag is the method of choice. Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with phenolic hydroxyl groups under basic conditions to yield intensely fluorescent derivatives.[17]
Experimental Protocol:
-
Reagents and Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9-10).
-
Acetone (HPLC grade).
-
Reaction vials.
-
-
Procedure:
-
Sample Preparation: Dissolve the analyte in a small amount of acetone.
-
Buffering: Add the aqueous buffer solution to the sample to achieve a basic pH (9-10).
-
Reagent Addition: Add an excess of the dansyl chloride solution.
-
Reaction: Vortex and heat the mixture at 40-60°C for 30-60 minutes in the dark.
-
Quenching: Add a small amount of a primary or secondary amine solution (e.g., proline or diethylamine) to react with the excess dansyl chloride.
-
Analysis: Inject an aliquot into the HPLC system equipped with a fluorescence detector (e.g., Excitation: ~340 nm, Emission: ~520 nm).
-
-
Causality and Insights:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorbance, often by several orders of magnitude, allowing for detection limits in the nanogram to picogram range.[17]
-
pH is Critical: The reaction is base-catalyzed. The basic conditions are required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the sulfonyl chloride.
-
Alternative Fluorophores: Other fluorescent labeling reagents for phenols include 2-(9-carbazole)-ethyl-chloroformate (CEOC), which can also provide excellent sensitivity.[18]
-
Conclusion
The analytical determination of 3-Formyl-2-hydroxybenzonitrile is greatly enhanced through chemical derivatization. The choice of strategy is dictated by the analytical instrumentation available and the sensitivity required. For GC-based methods, silylation is a reliable technique to improve volatility and chromatographic performance, while PFBHA derivatization offers exceptional sensitivity with ECD detection. For HPLC, DNPH derivatization provides robust and selective UV-Vis detection, whereas fluorescent labeling with reagents like dansyl chloride enables ultra-sensitive quantification. The protocols outlined in this note serve as a comprehensive starting point for method development, empowering researchers to achieve accurate and reliable analysis of this important bifunctional molecule.
References
- A headspace solid-phase microextraction (HS-SPME) procedure followed by gas chromatography and electron capture detection (GC-ECD) has been developed for the determination of aldehydes in drinking water samples at microg/l concentrations. A previous derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
- GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like 2-hydroxybenzonitrile. Due to the presence of a polar hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). (BenchChem, )
- Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC analysis provides a fast and reliable way to quantify aldehydes and ketones in ambient air. (Sigma-Aldrich, )
- A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization was developed using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). (PubMed, )
- Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate (CEOC) is a sensitive method.
- Pentafluorobenzyl (PFB) oxime derivatization of aldehydes followed by gas chromatography-mass spectrometry (GC-MS)
- Methoximation followed by silylation is a two-step derivatization process for GC-MS. Methoximation converts aldehyde and keto groups into oximes to reduce byproducts, and silylation increases volatility. It is critical to keep water away during the process.
- Derivatization for GC analysis converts polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. Silylation with reagents like BSTFA is a common technique for this purpose. (BenchChem, )
- FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) or PFPH (pentafluorophenylhydrazine).
- Reaction of 2,4-DNPH with aromatic aldehydes. (Chemistry Stack Exchange, )
- The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady's reagent)
- The analysis of aromatic hydroxy compounds can be performed using fluorigenic labelling with dansyl chloride followed by high-speed liquid chromatography, offering high sensitivity.
- Brady's test involves adding aldehydes and ketones to a 2,4-dinitrophenylhydrazine solution to form solid derivatives.
- The 2,4-Dinitrophenylhydrazine (2,4-DNP)
- An aqueous solution of 2,4-dinitrophenyl hydrazine (DNP), known as Brady's reagent, reacts with carbonyl compounds to give a colored precipitate with a sharp melting point, which helps in confirming the specific carbonyl compound. (BYJU'S, )
- Derivatization with a UV absorber or a fluorescent compound that can react with a functional group of the target compound(s) is one of the most useful strategies to obtain high selectivity and sensitivity in HPLC analysis of phenols. (Scirp.org, )
- Application Notes: Quantitative Determination of 2-Hydroxybenzonitrile in Human Plasma using 2-Hydroxybenzonitrile-d4 as an Internal Standard by LC-MS/MS. (BenchChem, )
- Derivatization with a UV-absorbing or fluorescent agent is one of the most useful techniques to improve selectivity and sensitivity for the analysis of phenols, and may make sample clean-up unnecessary. (SciRP.org, )
- Silylation is a popular process to covalently modify hydroxyl functional groups for various applications, as Si-O bonds are particularly stable.
- Silylation is defined as the substitution of a hydrogen atom bound to a heteroatom (–OH, =NH, –SH) by a silyl group. (Fluka, )
- Silylation is a classical and widely used derivatization procedure for metabolome analysis by GC-MS, but it requires anhydrous reaction conditions. (MDPI, )
- 3-formyl-2-hydroxybenzonitrile Structural Inform
- Analytical methods for detecting 1,3-DNB and 1,3,5-TNB include high-resolution gas chromatography (HRGC) with electron capture detection (ECD) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
- Transferring a method for analysis of DNPH-derivatized aldehydes and ketones from HPLC to UHPLC can reduce analysis time and solvent consumption by approxim
- The pre-column derivatization method by 2,4-DNPH is a well-known method to measure aldehydes using HPLC, but it requires pretreatment such as sample collection, condensation and extraction before analysis. (JASCO Inc., )
- 3-Formyl-2-hydroxybenzonitrile. (BLD Pharm, )
- 3-Formyl-4-hydroxybenzonitrile. (ChemBK, )
- EPA Method 8315A provides procedures for the determination of free carbonyl compounds in various matrices by derivatization with 2,4-dinitrophenylhydrazine (DNPH). (EPA, )
- Chemical analysis, gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are some of the classical methods that can be used to determine phenolic compounds. (NIH, )
- Method for the preparation of 2-hydroxybenzonitrile.
- Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride.
- 3-Hydroxybenzaldehyde. (Wikipedia, )
- Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). (Cheméo, )
- Preparation of hydroxybenzonitriles.
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- 10. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
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- 12. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
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- 18. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Ortho-Formylation of 2-Hydroxybenzonitrile via the Reimer-Tiemann Reaction
Abstract
This application note provides a comprehensive, step-by-step protocol for the ortho-formylation of 2-hydroxybenzonitrile to synthesize 3-cyano-4-hydroxybenzaldehyde. The Reimer-Tiemann reaction, a classic and reliable method for the ortho-formylation of phenols, is employed.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, experimental procedures, and product characterization. The protocol emphasizes safety and reproducibility, providing a self-validating system for the synthesis of this valuable chemical intermediate.
Introduction and Scientific Background
The formylation of phenolic compounds is a cornerstone of synthetic organic chemistry, providing access to hydroxy-substituted benzaldehydes that are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] 2-Hydroxybenzonitrile presents an interesting substrate for electrophilic aromatic substitution. The molecule contains a strongly activating, ortho-para directing hydroxyl group (-OH) and a deactivating, meta-directing cyano group (-CN). The hydroxyl group's activating effect dominates, directing the incoming electrophile primarily to the positions ortho and para to it.
The Reimer-Tiemann reaction is an effective method for the selective ortho-formylation of phenols.[3] It utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide (NaOH), to generate a highly reactive electrophile, dichlorocarbene (:CCl₂).[1][4] This electrophile preferentially attacks the electron-rich phenoxide ring at the sterically accessible ortho position, leading to the desired formylated product after hydrolysis.[1][2]
This document outlines a detailed procedure for the formylation of 2-hydroxybenzonitrile, with a focus on synthesizing 3-cyano-4-hydroxybenzaldehyde, a key building block for more complex molecules.
Reaction Mechanism: The Reimer-Tiemann Pathway
The reaction proceeds through several distinct mechanistic steps, which are crucial to understand for optimizing conditions and troubleshooting.[4]
-
Formation of Dichlorocarbene: The reaction is initiated by the deprotonation of chloroform by the strong hydroxide base, forming a trichlorocarbanion. This intermediate is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl₂). This is the principal reactive species in the reaction.[1][2]
-
Phenoxide Formation: Concurrently, the phenolic proton of 2-hydroxybenzonitrile is abstracted by the hydroxide base, forming the corresponding sodium phenoxide. This deprotonation significantly increases the electron density of the aromatic ring, making it highly nucleophilic and susceptible to electrophilic attack.[3]
-
Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. The attack occurs preferentially at the ortho position relative to the hydroxyl group due to the stabilizing influence of the phenoxide oxygen.[1]
-
Intermediate Formation and Tautomerization: This attack forms a dichloromethyl-substituted intermediate.[3]
-
Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to an aldehyde. This involves a two-step Sɴ2 reaction with hydroxide ions, forming a gem-diol which readily loses water to yield the final aldehyde group.
-
Acidification: The final step is an acidic workup, which protonates the phenoxide to regenerate the hydroxyl group on the final product, 3-cyano-4-hydroxybenzaldehyde.[1]
Materials, Reagents, and Safety
Reagent and Equipment List
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxybenzonitrile | Reagent grade, >98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Fisher Scientific | Strong base. Corrosive.[5] |
| Chloroform (CHCl₃) | ACS grade, stabilized | Sigma-Aldrich | Reagent and solvent. Toxic and suspected carcinogen.[6] |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | For acidic workup. Corrosive. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Extraction solvent. Flammable. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Deionized Water | --- | --- | Solvent. |
| Three-neck round-bottom flask | 500 mL | --- | --- |
| Reflux condenser | --- | --- | --- |
| Dropping funnel | 100 mL | --- | --- |
| Magnetic stirrer and hot plate | --- | --- | --- |
| Thermometer | --- | --- | --- |
| Separatory funnel | 500 mL | --- | --- |
| Rotary evaporator | --- | --- | --- |
Critical Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.[5][6]
-
2-Hydroxybenzonitrile: Harmful if swallowed and causes serious eye damage. May cause an allergic skin reaction.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[5][10] Handle with extreme care, wearing appropriate gloves and eye protection. Work involving solid NaOH should be done in a fume hood to avoid inhaling caustic dust.
-
Chloroform: Toxic if inhaled, harmful if swallowed, and causes skin and eye irritation.[11] It is a suspected carcinogen and may cause damage to organs through prolonged exposure.[6][12] All operations involving chloroform must be conducted in a certified chemical fume hood. Ensure gloves are rated for use with chlorinated solvents.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle only in a fume hood.
Required Personal Protective Equipment (PPE):
-
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
A lab coat.
-
Chemically resistant gloves (nitrile gloves are often insufficient for prolonged contact with chloroform; use appropriate gloves like Viton or laminate film).
-
Closed-toe shoes.
Detailed Experimental Protocol
Reagent Stoichiometry
| Compound | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Hydroxybenzonitrile | 119.12 | 5.95 g | 0.05 | 1.0 |
| Sodium Hydroxide | 40.00 | 12.0 g | 0.30 | 6.0 |
| Chloroform | 119.38 | 7.5 mL (11.1 g) | 0.093 | 1.86 |
| Deionized Water | 18.02 | 100 mL | - | - |
| Conc. HCl | 36.46 | ~25 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is dry and the setup is in a chemical fume hood.
-
Base Preparation: In the flask, dissolve 12.0 g (0.30 mol) of sodium hydroxide pellets in 100 mL of deionized water. Stir until the pellets are fully dissolved. This process is exothermic; allow the solution to cool to near room temperature.
-
Substrate Addition: Add 5.95 g (0.05 mol) of 2-hydroxybenzonitrile to the aqueous NaOH solution. Stir the mixture to form the sodium phenoxide salt.
-
Heating: Gently heat the mixture to 60-65°C using a water bath on a magnetic hot plate stirrer.
-
Chloroform Addition: Once the temperature is stable, add 7.5 mL (0.093 mol) of chloroform to the dropping funnel. Add the chloroform dropwise to the vigorously stirring reaction mixture over a period of 30-45 minutes. Maintain the internal temperature between 60-65°C.
-
Reaction: After the chloroform addition is complete, continue to stir the mixture at 60-65°C for an additional 2 hours to ensure the reaction goes to completion. The mixture will typically turn a dark brown color.
-
Work-up - Chloroform Removal: Allow the mixture to cool to room temperature. Remove the dropping funnel and reconfigure the apparatus for simple distillation. Gently heat the mixture to distill off the excess unreacted chloroform.
-
Work-up - Acidification: Cool the remaining dark solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid (~25 mL) with stirring until the solution is strongly acidic (pH < 2, check with pH paper).
-
Causality Note: Acidification protonates the phenoxide product, making it less water-soluble, and neutralizes any remaining NaOH. This step must be done slowly and in an ice bath as the neutralization is highly exothermic.
-
-
Product Isolation and Extraction: A brown solid or oil may precipitate upon acidification. Transfer the entire mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a brownish solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford pure 3-cyano-4-hydroxybenzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-cyano-4-hydroxybenzaldehyde.
Characterization and Troubleshooting
-
Expected Results: The purified product should be a pale yellow or off-white solid.
-
Characterization:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
FT-IR (ATR): Look for characteristic peaks:
-
~3300-3100 cm⁻¹ (broad, O-H stretch)
-
~2230-2210 cm⁻¹ (sharp, C≡N stretch)
-
~1680-1660 cm⁻¹ (strong, C=O stretch of aldehyde)
-
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet around 10-11 ppm (aldehyde proton, -CHO)
-
A singlet for the hydroxyl proton (-OH)
-
Signals in the aromatic region (7-8 ppm) consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR: Confirm the presence of carbons corresponding to the cyano, aldehyde, and hydroxyl-bearing aromatic carbons.
-
-
Troubleshooting Guide:
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure vigorous stirring to overcome the biphasic nature of the reaction. Extend reaction time. |
| Loss of product during workup. | Ensure the aqueous layer is fully acidified before extraction. Perform multiple extractions. | |
| Dark, Tarry Product | Reaction temperature was too high. | Maintain strict temperature control (60-65°C). Use a water bath for even heating. |
| Isomeric Impurities | Formation of the p-isomer. | The Reimer-Tiemann reaction is highly ortho-selective, but minor para-isomer formation is possible. Purify carefully using column chromatography. |
References
-
Allen, C. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. [Online] Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Online] Available at: [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S. [Online] Available at: [Link]
-
GeeksforGeeks. Reimer Tiemann Reaction Mechanism. (2025-07-23). GeeksforGeeks. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydroxide. Carl ROTH. [Online] Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction. Physics Wallah. [Online] Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: chloroform. Chemos GmbH & Co. KG. [Online] Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Sodium hydroxide. Chemos GmbH & Co. KG. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Trichloromethane / Chloroform D1. Carl ROTH. [Online] Available at: [Link]
Sources
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. byjus.com [byjus.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing 3-Formyl-2-hydroxybenzonitrile Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Formyl-2-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring you can optimize your reaction conditions for improved yield, purity, and reproducibility.
Introduction to the Synthesis
3-Formyl-2-hydroxybenzonitrile is a valuable bifunctional intermediate in organic synthesis. The strategic placement of the hydroxyl, formyl, and nitrile groups on the aromatic ring makes it a versatile building block for constructing complex heterocyclic scaffolds, which are prominent in many pharmaceutical compounds.[1][2]
The most common synthetic approach involves the electrophilic formylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). The electron-donating hydroxyl group strongly activates the ring towards ortho- and para-substitution, while the electron-withdrawing nitrile group deactivates the ring. This electronic interplay dictates the regioselectivity of the formylation. The primary methods for this transformation are the Reimer-Tiemann and Duff reactions.
Overview of Primary Synthetic Routes
Choosing the correct synthetic route is critical and depends on available equipment, scale, and tolerance for specific reagents and conditions.
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Reimer-Tiemann Reaction | 2-Hydroxybenzonitrile, Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH) | Biphasic system, 60-70°C[3][4] | Often higher yielding for phenols, well-established, does not require anhydrous conditions.[5] | Harsh basic conditions can hydrolyze the nitrile group, use of hazardous chloroform, reaction can be highly exothermic.[5][6] |
| Duff Reaction | 2-Hydroxybenzonitrile, Hexamethylenetetramine (HMTA) | Acidic catalyst (e.g., TFA, Acetic Acid), 85-120°C[7] | Milder conditions than Reimer-Tiemann, avoids chlorinated solvents. | Yields can be low and variable[7][8], requires higher temperatures, substrate may be deactivated by the cyano group.[9] |
Troubleshooting Guide & Optimization Strategies
This section addresses specific, common issues encountered during the synthesis of 3-Formyl-2-hydroxybenzonitrile, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I've set up my Reimer-Tiemann reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?
Answer: This is a frequent issue, often related to the generation and reaction of the dichlorocarbene intermediate. Here are the primary causes and solutions:
-
Insufficient Base or Poor Deprotonation: The reaction requires a strong base to deprotonate both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene.[5][6]
-
Poor Mixing in the Biphasic System: The phenoxide is in the aqueous phase while the chloroform and the dichlorocarbene intermediate are in the organic phase. The reaction occurs at the interface.[5][10]
-
Solution: Vigorous mechanical stirring is essential to create an emulsion and maximize the interfacial area. If stirring is insufficient, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide into the organic phase.[5]
-
-
Incorrect Temperature Control: The reaction requires initial heating to start, but it can become highly exothermic once initiated.[6][10]
-
Solution: Gently heat the mixture to around 60-65°C to initiate the reaction.[3] Be prepared to cool the reaction vessel if the temperature rises uncontrollably, as this can lead to tar formation and decomposition.
-
Question: My Duff reaction is giving a very low yield. How can I improve the conversion?
Answer: The Duff reaction's efficiency is highly dependent on the substrate's electronic properties and the reaction conditions. The electron-withdrawing cyano group on your starting material makes the aromatic ring less nucleophilic and thus less reactive.[9]
-
Insufficient Activation: The electrophile generated from HMTA is weaker than in other formylation reactions.
-
Solution: Using a stronger acid catalyst like trifluoroacetic acid (TFA) instead of acetic acid can increase the electrophilicity of the formylating agent and improve yields.[11] However, be mindful that harsh acidic conditions could also affect the nitrile group.
-
-
Suboptimal Temperature: The reaction typically requires elevated temperatures to proceed.[7]
-
Solution: Ensure the reaction is heated to at least 85-100°C. Monitor the temperature closely. If the yield remains low, a modest increase in temperature (e.g., to 110-120°C) might be beneficial, but watch for decomposition.
-
-
Incomplete Hydrolysis: The Duff reaction proceeds through an imine intermediate which must be hydrolyzed to the final aldehyde.[11]
-
Solution: Ensure the acidic workup step is thorough. After the initial reaction, adding a sufficient amount of aqueous acid and stirring for an adequate period (1-2 hours) is crucial for complete hydrolysis.
-
Issue 2: Formation of Significant Impurities
Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I avoid them?
Answer: Impurity profiles can offer significant clues about what needs to be optimized in your reaction.
-
Likely Impurities:
-
Unreacted 2-Hydroxybenzonitrile: The most common impurity, especially in low-conversion reactions.[12]
-
Para-Isomer (5-Formyl-2-hydroxybenzonitrile): While ortho-formylation is strongly preferred due to chelation with the hydroxyl group, some para-isomer can form.[9][10]
-
Nitrile Hydrolysis Products (3-Formyl-2-hydroxybenzoic acid or amide): This is a significant risk in the high-pH environment of the Reimer-Tiemann reaction.
-
Di-formylated Products: If the product is sufficiently activated, a second formylation can occur, though this is less common with a deactivated ring.[12]
-
-
Mitigation Strategies:
-
To Reduce Unreacted Starting Material: Revisit the solutions for low yield—optimize temperature, mixing, and reagent stoichiometry.
-
To Minimize Isomer Formation: The ortho-selectivity in the Reimer-Tiemann reaction is generally high. If the para-isomer is a major issue, the Duff reaction may offer better ortho-selectivity due to its mechanism.[7][9]
-
To Prevent Nitrile Hydrolysis: This is the most challenging aspect of the Reimer-Tiemann approach. Use the minimum effective reaction time and temperature. As soon as TLC indicates consumption of the starting material, proceed with the workup. If hydrolysis is unavoidable, the milder Duff reaction is a better alternative.[7]
-
Process Visualization & Logic
To better understand the reaction and troubleshooting process, the following diagrams illustrate the core mechanism and a logical workflow for addressing common issues.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method do you recommend for a first attempt? A1: For ease of operation and its history of effectiveness with phenols, the Reimer-Tiemann reaction is often the most advantageous route, provided you can manage the exotherm and potential for nitrile hydrolysis.[5] It does not require the anhydrous conditions that some other formylation reactions do.[5]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate. A good starting mobile phase is a 7:3 mixture of Hexanes:Ethyl Acetate.[12] The product, 3-Formyl-2-hydroxybenzonitrile, is more polar than the starting material (2-hydroxybenzonitrile) and will have a lower Rf value. Stain with potassium permanganate or visualize under a UV lamp (254 nm).[12]
Q3: What are the critical safety precautions for the Reimer-Tiemann reaction? A3: Chloroform is a suspected carcinogen and is toxic; always handle it in a well-ventilated fume hood. The reaction with strong base is exothermic and can lead to a thermal runaway; conduct the reaction in a vessel that allows for efficient cooling (e.g., an ice bath on standby) and add reagents slowly.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My product seems prone to oxidation. How can I handle and store it? A4: Phenolic aldehydes can be susceptible to air oxidation, especially over time or at elevated temperatures.[12] For long-term storage, keep the purified solid product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark place.
Q5: What is the best method for purifying the final product? A5: Flash column chromatography on silica gel is the most reliable method for separating the product from unreacted starting material and isomers.[12] Based on your TLC analysis, use a hexane/ethyl acetate solvent system. Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity to elute your product.
Detailed Experimental Protocol: Reimer-Tiemann Synthesis
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-hydroxybenzonitrile
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in a 20% aqueous solution of sodium hydroxide (4.0 eq). The mixture should be stirred vigorously.
-
Reagent Addition: Heat the mixture to 60-65°C in a water bath. Add chloroform (1.5 - 2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain vigorous stirring to ensure proper mixing of the two phases.[4]
-
Reaction: After the addition is complete, maintain the reaction at 65-70°C for 2-4 hours. Monitor the reaction's progress by TLC every hour. The reaction is highly exothermic, so be prepared to remove the heat source or use a cooling bath if the temperature rises rapidly.[6][10]
-
Workup - Chloroform Removal: Once the starting material is consumed, cool the flask to room temperature. Set up a simple distillation apparatus and carefully distill off the excess chloroform.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the mixture to pH 4-5 by adding 2M HCl. The product may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine. This helps remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 3-Formyl-2-hydroxybenzonitrile.
References
[10] Allen, A. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Vertex AI Search. Available at: [5] Wikipedia. Reimer–Tiemann reaction. Wikipedia. Available at: [13] ChemicalBook. 3-Formyl-4-hydroxybenzonitrile synthesis. ChemicalBook. Available at: [7] Grokipedia. Duff reaction. Grokipedia. Available at: [9] Wikipedia. Duff reaction. Wikipedia. Available at: [14] Vrindawan Coaching Center. Reimer-Tiemann reaction. Vrindawan Coaching Center. Available at: [15] PubMed. Optimization of reaction conditions for REM resin-bound quaternization reactions. PubMed. Available at: [12] BenchChem. Technical Support Center: 5-Formyl-2-hydroxybenzonitrile Purification. BenchChem. Available at: [6] BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [16] BenchChem. troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. BenchChem. Available at: [3] J&K Scientific LLC. Reimer-Tiemann Reaction. J&K Scientific LLC. Available at: [17] Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. Available at: [4] NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [18] BenchChem. Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction. BenchChem. Available at: [19] ChemBK. 3-Formyl-4-hydroxybenzonitrile. ChemBK. Available at: [1] BenchChem. 2-Formyl-3-hydroxybenzonitrile. BenchChem. Available at: [] BOC Sciences. CAS 858478-91-8 3-Formyl-2-hydroxybenzonitrile - NEW PRODUCT. BOC Sciences. Available at: [11] Smith, W. E. Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. J. Org. Chem. 1972, 37 (24), 3972–3973. Available at: [8] The ScholarShip. The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [2] BenchChem. The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. BenchChem. Available at: [21] BenchChem. An In-Depth Technical Guide to 3-Cyano-4-hydroxybenzaldehyde: Discovery, Synthesis, and Applications. BenchChem. Available at: [22] Organic Syntheses Procedure. ortho-Formylation of phenols. Organic Syntheses. Available at:
Sources
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- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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- 7. grokipedia.com [grokipedia.com]
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- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 15. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Formyl-2-hydroxybenzonitrile Derivatives
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Formyl-2-hydroxybenzonitrile and its derivatives. Low yield is a frequent and multifaceted problem in the formylation of phenolic compounds, and this resource provides a structured, cause-and-effect approach to troubleshooting your synthesis.[1][2]
Section 1: Foundational Knowledge - Common Synthetic Routes
Q1: What are the primary synthetic routes for the formylation of 2-hydroxybenzonitrile derivatives, and what are their key characteristics?
The synthesis of 3-formyl-2-hydroxybenzonitrile derivatives involves an electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group (-OH) is a strong ortho, para-director, meaning the incoming formyl group (-CHO) will primarily add to the positions adjacent (ortho) or opposite (para) to it.[3] The challenge lies in maximizing selectivity for the desired ortho product (3-formyl) over the para isomer (5-formyl).
Several classical formylation reactions are employed, each with distinct advantages and drawbacks.[3]
| Reaction Method | Reagents | Typical Selectivity | Common Issues & Yield |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Favors ortho-formylation | Often low yields, formation of byproducts, harsh conditions.[4][5][6] |
| Duff Reaction | Hexamine, Acidic Medium (e.g., Acetic Acid, TFA) | Strongly favors ortho-formylation | Generally inefficient with notoriously low yields.[7][8][9] |
| Vilsmeier-Haack | Vilsmeier Reagent (e.g., POCl₃/DMF) | Variable; often favors the less sterically hindered para position | Requires highly activated rings; the electron-withdrawing nitrile group can be problematic.[10][11][12] |
| Mg-Mediated Formylation | Paraformaldehyde, MgCl₂, Base (e.g., Et₃N) | High to excellent ortho-selectivity | Milder conditions, but sensitive to substrate and anhydrous conditions.[13] |
Section 2: General Troubleshooting for Low Yield
Q2: My overall yield is critically low, and my crude NMR shows a complex mixture. Where should I begin my investigation?
A complex crude product with low yield points to issues with reaction control, selectivity, or starting material integrity. A systematic approach is crucial. The following workflow can help diagnose the root cause.
Caption: General diagnostic workflow for low-yield formylation reactions.
Q3: I am recovering a significant amount of my starting 2-hydroxybenzonitrile derivative. What are the likely causes?
Recovering starting material indicates an incomplete or stalled reaction. Consider these factors:
-
Reagent Activity:
-
Vilsmeier/Duff: The active electrophiles in these reactions are formed in situ. Ensure your reagents (e.g., POCl₃, hexamine) are not degraded from improper storage.
-
Mg-Mediated: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Water will quench the magnesium complex essential for the reaction.[13]
-
-
Reaction Temperature: Many formylation reactions require heating to initiate.[5] However, some, like the Reimer-Tiemann, can be highly exothermic once started.[6] Ensure your reaction has reached and is maintained at the optimal temperature. A temperature too low will result in a sluggish reaction.
-
Insufficient Reaction Time: Formylation reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot remains dominant, extend the reaction time.
-
Deactivating Substituents: The 2-hydroxybenzonitrile ring is activated by the -OH group but deactivated by the -CN group. If your derivative contains additional strong electron-withdrawing groups, the aromatic ring may not be nucleophilic enough to react with weaker electrophiles, necessitating harsher conditions or a different synthetic method.[13]
Q4: My main problem is the formation of the isomeric 5-formyl-2-hydroxybenzonitrile. How can I improve ortho-selectivity?
This is a classic regioselectivity problem. While the hydroxyl group directs to both ortho and para positions, you can favor the ortho product through several strategies:
-
Chelation Control: The most effective strategy is to use a method that exploits chelation. In the magnesium-mediated formylation, the magnesium ion is believed to coordinate to both the phenolic oxygen and the oxygen of paraformaldehyde, delivering the formyl group precursor directly to the ortho position.[13] This pre-organization dramatically enhances ortho-selectivity.
-
Reaction Choice: The Reimer-Tiemann reaction also favors ortho substitution. The mechanism is thought to involve an interaction between the dichlorocarbene electrophile and the phenoxide, which favors attack at the adjacent position.[5][6] The Duff reaction is also known for its strong preference for ortho formylation.[7]
-
Steric Hindrance: If the para position is blocked with a substituent, the reaction will be forced to the available ortho positions. Conversely, bulky substituents at the positions flanking the hydroxyl group can hinder ortho formylation.[13]
Section 3: Method-Specific Troubleshooting
Q5: My Reimer-Tiemann reaction is giving a very low yield and a lot of tar-like byproducts. What's going wrong?
The Reimer-Tiemann reaction uses harsh conditions (strong base, heat) which can lead to byproduct formation.[4] Tar is a common sign of decomposition.
-
Cause - Dichlorocarbene Reactivity: The reactive intermediate, dichlorocarbene (:CCl₂), is highly reactive.[5] While it can formylate the ring, it can also react with other functional groups or lead to polymerization.
-
Troubleshooting Steps:
-
Temperature Control: The reaction can be exothermic.[6] Use an ice bath to manage the initial addition of base and maintain the recommended reaction temperature (typically 50-65°C) carefully. Overheating is a primary cause of tar formation.
-
Base Concentration: Use the correct stoichiometry of a strong base like NaOH or KOH. An excess can promote side reactions.
-
Biphasic System: Since hydroxides are not soluble in chloroform, the reaction is often run in a two-phase system.[5][6] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst can sometimes improve yields by helping transport the hydroxide ion into the organic phase.
-
Q6: The Duff reaction is known for low yields. Are there any modifications to improve its efficiency?
Yes, while the classic Duff reaction is often inefficient, its high ortho-selectivity makes it attractive.[7][9]
-
Cause - Inefficient Electrophile Formation: The reaction relies on the generation of an iminium ion electrophile from hexamine in an acidic medium.[8] This process can be slow and reversible.
-
Troubleshooting Steps:
-
Solvent Choice: While traditionally run in glycerol or acetic acid, using trifluoroacetic acid (TFA) has been shown to improve yields and reaction times.[14] TFA is a stronger acid and a good solvent for the reactants.
-
Reaction Time and Temperature: The Duff reaction often requires prolonged heating (e.g., several hours at reflux).[8] Ensure the reaction is run for a sufficient duration.
-
Work-up Procedure: The final aldehyde is formed upon acidic hydrolysis of an intermediate. Ensure the hydrolysis step is complete.
-
Q7: I'm attempting a Vilsmeier-Haack formylation, but the reaction is sluggish. What factors influence the reactivity of the Vilsmeier reagent?
The Vilsmeier-Haack reaction is powerful but sensitive to the electronic nature of the substrate.[12][15]
-
Cause - Weak Nucleophile: The Vilsmeier reagent is a relatively weak electrophile.[10][15] It requires an electron-rich aromatic ring to react efficiently. The 2-hydroxybenzonitrile ring is moderately activated. If your derivative has other deactivating groups, the reaction may not proceed.
-
Troubleshooting Steps:
-
Reagent Formation: The Vilsmeier reagent is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12] This should be done carefully, often at 0°C, before adding the aromatic substrate.[10]
-
Stoichiometry: Use a slight excess (e.g., 1.5 equivalents) of the Vilsmeier reagent to drive the reaction to completion.[10]
-
Temperature: After the initial addition, the reaction may need to be warmed to room temperature or heated to proceed at a reasonable rate.[10] Monitor by TLC to find the optimal conditions.
-
Section 4: Purification and Characterization FAQs
Q8: What are the common impurities I should look for during the purification of 3-formyl-2-hydroxybenzonitrile?
Besides unreacted starting material and the 5-formyl isomer, other potential impurities include:
-
Di-formylated products: Addition of a second formyl group is possible under harsh conditions.[16]
-
Byproducts from reagents: Remnants or byproducts from hexamine (Duff) or chloroform (Reimer-Tiemann).[16]
-
Polymeric/tar-like materials: Especially from decomposition in high-temperature reactions.
Q9: What is a standard protocol for purifying the product mixture?
Column chromatography is the most common method for separating the desired 3-formyl isomer from the 5-formyl isomer and other impurities.[4]
-
TLC Analysis: First, develop a solvent system using TLC that gives good separation between your starting material, the desired product, and the major byproduct (likely the 5-formyl isomer). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v).[16]
-
Column Chromatography:
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent can be used for final purification.
Section 5: Detailed Experimental Protocol
Protocol 1: High-Selectivity ortho-Formylation using MgCl₂ and Paraformaldehyde
This method is recommended for its high ortho-selectivity and milder conditions, which can be advantageous for sensitive substrates.[13]
-
Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the substituted 2-hydroxybenzonitrile (1.0 equiv), anhydrous magnesium chloride (MgCl₂, 2.2 equiv), and anhydrous acetonitrile.
-
Base Addition: Add triethylamine (Et₃N, 5.0 equiv) to the stirred suspension.
-
Reagent Addition: Carefully add paraformaldehyde (2.5 equiv) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., every 2 hours). The reaction may take 6-12 hours to reach completion.
-
Quenching: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and slowly pour it into a beaker containing cold aqueous HCl (e.g., 1 M).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent system.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Vrindawan Coaching Center. Reimer-Tiemann reaction. (2023-04-15). Available from: [Link]
-
Wikipedia. Duff reaction. Available from: [Link]
- Google Patents. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
-
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
-
Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Available from: [Link]
- Google Patents. CN103228137A - Synthesis of substituted salicylaldehyde derivatives.
-
YouTube. Vilsmeier-Haack Reaction. (2021-06-19). Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Quora. What is the Reimer-Tiemann reaction?. (2015-03-14). Available from: [Link]
-
Cambridge University Press. Duff Reaction. Available from: [Link]
-
ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. (2023-02-03). Available from: [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. (2016-10-07). Available from: [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]
-
Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]
Sources
- 1. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 2. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
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- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Formyl-2-hydroxybenzonitrile
Welcome to the technical support guide for 3-Formyl-2-hydroxybenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this versatile synthetic intermediate. As a molecule featuring hydroxyl, formyl, and nitrile functional groups, its purification can present unique challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with the necessary insights to overcome these hurdles and achieve high purity.
Purification Strategy Overview
The choice of purification method for 3-Formyl-2-hydroxybenzonitrile depends critically on the nature of the impurities, the scale of the experiment, and the desired final purity. The presence of three distinct functional groups imparts a significant degree of polarity to the molecule.[2] Common impurities may include unreacted starting materials (such as 2-hydroxybenzonitrile), over-formylated byproducts, or the corresponding carboxylic acid from oxidation of the aldehyde group.[2][3][4]
The following decision workflow provides a logical pathway for selecting the most appropriate purification technique.
Caption: Purification method selection workflow for 3-Formyl-2-hydroxybenzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-Formyl-2-hydroxybenzonitrile in a question-and-answer format.
Recrystallization Issues
Question: My 3-Formyl-2-hydroxybenzonitrile fails to dissolve, even in hot solvent. What should I do?
Answer: This indicates that the chosen solvent is too non-polar. The combination of the hydroxyl, nitrile, and formyl groups makes the molecule quite polar.
-
Causality: A suitable recrystallization solvent must dissolve the compound when hot but have poor solubility when cold.[5] If solubility is poor even at the solvent's boiling point, it cannot be used effectively.
-
Troubleshooting Steps:
-
Select a more polar solvent: Try solvents like ethanol, isopropanol, or acetone.
-
Use a mixed solvent system: This is often the most effective approach. Dissolve the crude compound in a minimum amount of a hot, polar "good" solvent (e.g., ethanol or ethyl acetate). Then, slowly add a hot, less polar "bad" solvent (e.g., hexanes or toluene) until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2]
-
Question: My compound separates as an oil upon cooling ("oiling out") instead of forming crystals. How can I fix this?
Answer: "Oiling out" is a common problem, especially when significant impurities are present or when the solution is cooled too quickly.[2] It occurs when the solute's melting point is lower than the temperature of the saturated solution.
-
Causality: The compound is coming out of solution above its melting point, or impurities are depressing the melting point and interfering with crystal lattice formation.
-
Troubleshooting Steps:
-
Slow the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the rate of cooling.[2]
-
Add more solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add more of the "good" solvent, and attempt to cool again.
-
Induce crystallization: At a temperature just above where it oils out, scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[2]
-
Caption: Troubleshooting flowchart for common recrystallization issues.
Column Chromatography Issues
Question: My compound is streaking badly on the TLC plate. What does this mean?
Answer: Streaking typically points to one of three issues: overloading the sample, a compound that is too polar for the chosen solvent system, or interaction with the stationary phase.
-
Causality: The phenolic hydroxyl group in 3-Formyl-2-hydroxybenzonitrile is acidic and can strongly interact with the slightly acidic silica gel, leading to tailing.
-
Troubleshooting Steps:
-
Add an acid to the mobile phase: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This protonates the compound and silanol groups on the silica, reducing the strong interaction and leading to sharper bands.
-
Use a different stationary phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral).[3]
-
Check sample concentration: Ensure you are not spotting too much material on the TLC plate.
-
Question: I am getting poor separation between my product and a key impurity. How can I improve resolution?
Answer: Improving resolution requires optimizing the mobile phase or changing the stationary phase to exploit different chemical interactions.
-
Causality: The chosen eluent is not sufficiently differentiating between the polarities of the product and the impurity.
-
Troubleshooting Steps:
-
Fine-tune the solvent system: Test various solvent systems with different polarities. A common starting point for aromatic compounds like this is a mixture of hexanes and ethyl acetate.[2] Try adjusting the ratio (e.g., from 8:2 to 7:3 Hexanes:EtOAc) or switching to a different solvent combination, such as dichloromethane/methanol.
-
Consider a different stationary phase: If separation on silica is challenging, reverse-phase chromatography (C18 silica) might provide a different selectivity and better separation.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 3-Formyl-2-hydroxybenzonitrile? A1: Impurities are highly dependent on the synthetic route. However, common possibilities include:
-
Unreacted 2-hydroxybenzonitrile: The starting material in many formylation reactions.[2][7]
-
Carboxylic Acid: Oxidation of the aldehyde group can form 3-cyano-2-hydroxybenzoic acid. This is a very common impurity for aldehydes.[4]
-
Isomeric Products: Formylation of 2-hydroxybenzonitrile can potentially yield other isomers, such as 5-Formyl-2-hydroxybenzonitrile, depending on the reaction conditions.[2][7]
-
Reagent Byproducts: Byproducts from formylating agents (e.g., from hexamethylenetetramine in the Duff reaction) can also be present.[2]
Q2: Is purification via a bisulfite adduct a viable method for this compound? A2: Yes, this is a potentially very effective chemical purification method for aldehydes.[8] The aldehyde group reacts reversibly with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehyde organic impurities with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base (like NaOH or NaHCO3) and extracted back into an organic solvent.[4][8] This method is particularly useful for removing impurities that are difficult to separate by chromatography.
Q3: How should I store purified 3-Formyl-2-hydroxybenzonitrile to ensure its stability? A3: Aldehydes, particularly those on an electron-rich aromatic ring, are susceptible to air oxidation. The purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[9]
Data & Protocols
Physicochemical Data & Chromatography Conditions
| Parameter | Value | Reference |
| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [10] |
| Molecular Formula | C₈H₅NO₂ | [] |
| Molecular Weight | 147.13 g/mol | [] |
| Appearance | Typically a beige or yellow solid | [12] |
| TLC Starting Solvent | 7:3 Hexanes : Ethyl Acetate | [2] |
| TLC Visualization | UV lamp (254 nm) | [2] |
Protocol 1: Purification by Recrystallization (Mixed Solvent)
This protocol is a general method and may require optimization for your specific crude material.
-
Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a few drops of a polar solvent (e.g., ethyl acetate). Heat the mixture. If it dissolves completely, it is a good "soluble" solvent. In a separate tube, test a non-polar solvent (e.g., hexanes) to confirm the compound is poorly soluble; this will be your "insoluble" solvent.
-
Dissolution: Place the bulk of the crude 3-Formyl-2-hydroxybenzonitrile into an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (ethyl acetate) required to just dissolve the solid at its boiling point.
-
Induce Saturation: While the solution is still hot, add the "insoluble" solvent (hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "insoluble" solvent (or a mixture rich in the "insoluble" solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by NMR, melting point, and HPLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC that provides good separation and gives the product an Rf value of approximately 0.25-0.35.[2] A 7:3 mixture of hexanes:ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 3-Formyl-2-hydroxybenzonitrile in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 3-Formyl-2-hydroxybenzonitrile.
References
- BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. BenchChem.
-
Reddit User Discussion. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
- PubChemLite. (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2).
-
ResearchGate Discussion. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
ResearchGate Discussion. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
PubChem. (n.d.). 3-Formyl-4-hydroxybenzonitrile. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 5-Formyl-2-hydroxybenzonitrile Purification. BenchChem.
-
ChemBK. (2024). 3-Formyl-4-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Formylation of 2-Hydroxybenzonitrile. BenchChem.
-
Pawar, S. S., et al. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Hydroxybenzonitrile. Retrieved from [Link]
- BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. BenchChem.
Sources
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- 6. 2-Hydroxybenzonitrile | SIELC Technologies [sielc.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Hydroxybenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]
- 12. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Formyl-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 3-Formyl-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-Formyl-2-hydroxybenzonitrile from 2-hydroxybenzonitrile?
A1: The synthesis involves the formylation of 2-hydroxybenzonitrile (salicylonitrile). The most common methods are electrophilic aromatic substitution reactions that are well-established for phenols. These include the Reimer-Tiemann reaction and the Duff reaction .[1][2] A third, less common method for this specific substrate is the Vilsmeier-Haack reaction .[3] Each method has distinct advantages and disadvantages regarding reagents, reaction conditions, and side product profiles.
Q2: How does the electron-withdrawing cyano group on the starting material affect the formylation reaction?
A2: The cyano (-CN) group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This can make the formylation of 2-hydroxybenzonitrile more challenging compared to phenol itself, often requiring harsher conditions or leading to slower reaction rates.[4] This deactivation can also influence the regioselectivity and may increase the formation of byproducts.[4]
Q3: Is there a risk of nitrile group hydrolysis during the synthesis?
A3: Yes, the nitrile group can be susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[5][6] The Reimer-Tiemann reaction is performed under strongly basic conditions, and both the Reimer-Tiemann and Duff reactions typically involve an acidic workup. While formylation is usually faster, prolonged reaction times or excessively harsh conditions could lead to the formation of 2-hydroxy-3-formylbenzamide or 2-hydroxy-3-formylbenzoic acid as impurities.[7]
Q4: Which formylation method generally offers the best regioselectivity for the desired ortho-product?
A4: Both the Reimer-Tiemann and Duff reactions generally favor ortho-formylation for phenols.[1][8] The ortho-selectivity in the Reimer-Tiemann reaction is often attributed to the interaction between the hydroxyl group of the phenoxide and the dichlorocarbene intermediate.[8] The Duff reaction also predominantly yields the ortho-isomer.[1][9] However, the formation of the para-isomer (5-Formyl-2-hydroxybenzonitrile) can still occur, particularly in the Reimer-Tiemann reaction.[10]
Method Comparison
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Formylating Agent | Dichlorocarbene (:CCl₂) generated in situ from chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) | Vilsmeier reagent, e.g., from POCl₃/DMF |
| Typical Conditions | Strong base (e.g., NaOH, KOH), heat (60-70°C) | Acidic (e.g., acetic acid, TFA), heat | POCl₃, DMF, typically 0°C to heat |
| Common Side Products | para-isomer, diaryl ethers, unreacted starting material | Di-formylation, tar/polymer formation, incomplete hydrolysis of intermediates | Chlorination of the phenol, N-formylation |
| Yields | Generally moderate (20-60%)[10] | Often low (15-20%), but can be improved[11] | Variable, highly substrate-dependent |
| Advantages | Well-established, uses common lab reagents | Avoids chlorinated solvents, can be highly ortho-selective | Can be very effective for electron-rich systems |
| Disadvantages | Use of toxic chloroform, moderate yields, isomer separation | Low yields, potential for tar formation[12] | Substrate is deactivated, risk of other side reactions[13] |
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of 3-Formyl-2-hydroxybenzonitrile.
Issue 1: Formation of the Para-Isomer (5-Formyl-2-hydroxybenzonitrile)
Probable Cause: This is a classic side reaction in the Reimer-Tiemann reaction .[10] While ortho-attack is electronically and sterically favored, the electrophilic dichlorocarbene can also attack the para-position of the phenoxide intermediate. The ratio of ortho to para isomers can be influenced by reaction conditions.[12]
Solutions:
-
Choice of Base: The counter-ion of the alkali hydroxide can influence regioselectivity. Using potassium hydroxide (KOH) sometimes gives a higher ortho:para ratio compared to sodium hydroxide (NaOH) due to the larger cation's ability to chelate with the phenoxide oxygen, directing the carbene ortho.
-
Solvent System: The reaction is often biphasic. The use of a phase-transfer catalyst can sometimes alter the selectivity by changing how the reacting species interact at the phase interface.
-
Purification: If the formation of the para-isomer cannot be suppressed, careful purification is required. The two isomers often have different polarities, allowing for separation by column chromatography on silica gel. Their different boiling or melting points may also allow for separation by distillation or recrystallization.
Issue 2: Significant Tar or Polymer Formation
Probable Cause: This is a common problem in the Duff reaction , especially when using strong acids or high temperatures.[12] Phenols can react with formaldehyde (generated from hexamine) to form phenol-formaldehyde-type resins.[12]
Solutions:
-
Temperature Control: Avoid excessive heating. For Duff reactions in trifluoroacetic acid (TFA), maintaining the temperature around 70°C can be sufficient for formylation without promoting extensive polymerization.[12]
-
Stoichiometry: Use a carefully controlled molar ratio of hexamine to the 2-hydroxybenzonitrile. An excess of the formylating agent can lead to more side products.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing.
Issue 3: Recovery of Unreacted 2-Hydroxybenzonitrile
Probable Cause: This can occur in any of the formylation methods and is often due to the deactivating effect of the cyano group.
-
Insufficiently Harsh Conditions: The reaction may not have gone to completion due to insufficient temperature or reaction time.
-
Poor Reagent Activity: The formylating agent (e.g., dichlorocarbene or the active species from hexamine) may have decomposed before it could react. In the Reimer-Tiemann reaction, this can happen if the base and chloroform are mixed for too long before the phenol is added.
Solutions:
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of degradation products.
-
Reagent Addition: In the Reimer-Tiemann reaction, ensure the phenoxide is formed first before the chloroform is added, or add the chloroform slowly to the mixture to ensure the generated dichlorocarbene reacts with the intended substrate.
-
Catalyst Choice (Duff Reaction): The choice of acid can impact the reaction rate. Stronger acids like TFA can lead to faster reactions compared to acetic acid.[14]
Issue 4: Formation of Di-formylated Product
Probable Cause: While less likely with the deactivated ring of 2-hydroxybenzonitrile, di-formylation is a known side reaction in the Duff reaction if multiple activated positions are available.[1] In this case, it would lead to 3,5-Diformyl-2-hydroxybenzonitrile.
Solutions:
-
Control Stoichiometry: The most effective way to prevent di-formylation is to use a molar ratio of 2-hydroxybenzonitrile to hexamine that is greater than or equal to 1:1. Reducing the amount of hexamine can favor mono-formylation.[12]
-
Monitor Reaction Progress: Stop the reaction before significant amounts of the di-formylated product appear, even if some starting material remains. The separation of mono-formylated product from the starting material is often easier than separating it from the di-formylated product.
Visualizing Reaction Pathways and Troubleshooting
Key Synthetic Pathways
The following diagrams illustrate the simplified mechanisms for the two primary synthetic routes.
Caption: Simplified Reimer-Tiemann reaction pathway.
Caption: Simplified Duff reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Reimer-Tiemann Formylation of 2-Hydroxybenzonitrile
Safety Warning: This reaction is exothermic and uses chloroform, a suspected carcinogen. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be prone to thermal runaway.[15]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-hydroxybenzonitrile (1 eq.) in an aqueous solution of potassium hydroxide (4-5 eq., ~25% w/v).
-
Heating: Heat the mixture to 60-65°C with vigorous stirring to form the potassium phenoxide salt.
-
Chloroform Addition: Add chloroform (2-3 eq.) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature between 60-70°C. The reaction is exothermic, so cooling may be necessary.
-
Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid until it is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate the desired ortho-product from the para-isomer and other impurities.
Protocol 2: Duff Formylation of 2-Hydroxybenzonitrile
Safety Warning: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxybenzonitrile (1 eq.) and hexamethylenetetramine (HMTA, 1.2-1.5 eq.).
-
Solvent Addition: Carefully add trifluoroacetic acid (TFA) or glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to 70-100°C (depending on the acid used; lower for TFA, higher for acetic acid) and stir for 4-8 hours. Monitor the reaction by TLC.[12]
-
Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water and add concentrated hydrochloric acid. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate Schiff base.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
References
-
Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
-
Wikipedia. (2023). Duff reaction. In Wikipedia. [Link]
-
Chem-Station. (2016). Duff Reaction. Chem-Station International Edition. [Link]
-
Sur, K. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. [Link]
-
Lourdes, A. (2016). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]
-
Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10496–10501. [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300.
-
Grokipedia. (n.d.). Reimer–Tiemann reaction. Grokipedia. [Link]
- Neeft, J. (2009).
-
Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
- Neeft, J. (2009).
- Reddit. (2022). How to select for ortho vs para product. r/OrganicChemistry.
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
- ResearchGate. (2021). Formylation with duff reaction could not give formylated product of phenol.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
- Anwar, H. F. (2009).
- YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
- Smith, W. E. (1974). U.S. Patent No. 3,833,660. U.S.
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
- Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1–5.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific LLC.
- ResearchGate. (2016). (PDF)
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
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Technical Support Center: A Guide to the Handling and Stability of 3-Formyl-2-hydroxybenzonitrile in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Formyl-2-hydroxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this versatile chemical intermediate in solution. Understanding the inherent reactivity of this molecule is the first step toward successful and reproducible experimentation.
Section 1: Understanding the Instability of 3-Formyl-2-hydroxybenzonitrile
This section addresses the fundamental chemical reasons behind the observed instability of 3-Formyl-2-hydroxybenzonitrile in solution.
Q1: Why is my solution of 3-Formyl-2-hydroxybenzonitrile changing color (e.g., turning yellow or brown) over time?
This is the most common observation reported by users and is a clear indicator of chemical degradation. The discoloration arises from the formation of conjugated oligomers or oxidation products. The molecular structure of 3-Formyl-2-hydroxybenzonitrile contains three key functional groups—a phenolic hydroxyl, an aromatic aldehyde, and a nitrile—that contribute to its reactivity.
Causality of Degradation:
-
Oxidation of the Aldehyde: The formyl (-CHO) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it into a carboxylic acid (-COOH) to form 3-Cyano-2-hydroxybenzoic acid. This process can be accelerated by light, elevated temperatures, and the presence of metal ion impurities. Studies on similar phenolic aldehydes confirm that oxidation to the corresponding carboxylic acid is a primary degradation pathway.[1][2][3]
-
Phenolic Deprotonation and Oxidation: The phenolic hydroxyl (-OH) group is weakly acidic. In neutral or, more significantly, in basic (alkaline) solutions, this proton can be removed to form a phenoxide ion. This negatively charged species dramatically increases the electron density of the aromatic ring, making it highly susceptible to oxidation.[4][5] The resulting radical species can then polymerize or react further, leading to highly colored byproducts.
-
Light-Induced Degradation (Photodegradation): Aromatic aldehydes and phenols are often photosensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate radical reactions, leading to decomposition.[6]
Below is a diagram illustrating the principal oxidative degradation pathway.
Caption: Primary degradation pathway of 3-Formyl-2-hydroxybenzonitrile.
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers and solutions to specific problems encountered during experiments.
Q2: I prepared a solution for my reaction, but after a few hours, I see a new, more polar peak in my HPLC chromatogram. What could this be?
The appearance of a new, typically more polar, peak is a classic sign of degradation.
-
Likely Identity: The most probable identity of this new peak is 3-Cyano-2-hydroxybenzoic acid , the oxidation product of the parent aldehyde. Carboxylic acids are significantly more polar than their corresponding aldehydes, causing them to elute earlier on reverse-phase HPLC columns.
-
Validation: To confirm this, you can use LC-MS. The degradation product will have a molecular weight of 163.12 g/mol , corresponding to the addition of one oxygen atom to the parent compound (MW 147.13 g/mol ).[7]
-
Causality: This issue is most common when solutions are prepared in non-degassed solvents, left open to the air, or exposed to light on the benchtop or in an autosampler for extended periods.
Q3: My reaction yield is inconsistent when using 3-Formyl-2-hydroxybenzonitrile. Could instability be the cause?
Absolutely. If the purity of your starting material is compromised before or during the reaction, it will directly impact the yield of your desired product.
-
Problem Source: If your reaction requires a long reaction time, elevated temperatures, or basic conditions, a significant portion of the 3-Formyl-2-hydroxybenzonitrile may degrade before it has a chance to react.
-
Troubleshooting Steps:
-
Analyze Purity Pre-Reaction: Always run a quick purity check (e.g., HPLC, NMR) on your solution immediately before starting the reaction.
-
Use an Internal Standard: For kinetic studies or sensitive reactions, use an inert internal standard in your reaction mixture to accurately quantify the consumption of the starting material versus its degradation.
-
Optimize Reaction Conditions: If possible, reduce reaction temperature or time. If basic conditions are required, consider using a milder, non-nucleophilic base and ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon).
-
Q4: How do I prepare a stock solution that will be stable for several days or weeks?
Long-term stability requires a multi-faceted approach that addresses all major degradation pathways. The key is to minimize exposure to oxygen, light, and unfavorable pH conditions.
-
Solution: Follow the detailed protocol in Section 3, Protocol 2 for preparing a stabilized stock solution. The core principles are:
-
Use a high-purity, aprotic, degassed solvent.
-
Work under an inert atmosphere.
-
Buffer the solution to a slightly acidic pH if an aqueous component is necessary.
-
Store in an amber vial at low temperature (-20°C is preferred for long-term storage).
-
Section 3: Protocols for Enhancing Stability
This section provides validated, step-by-step procedures for handling and storing 3-Formyl-2-hydroxybenzonitrile.
Protocol 1: Recommended Solvent Selection and Preparation
The choice of solvent is the most critical factor in maintaining the stability of 3-Formyl-2-hydroxybenzonitrile.
Solvent Suitability Table
| Solvent Class | Recommended Solvents | Use with Caution / Potential Issues | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Excellent choice. Solubilizes the compound well without donating protons. DMF and DMSO are hygroscopic and can contain amine or acidic impurities that may accelerate degradation. Use only high-purity, anhydrous grades. |
| Protic Polar | Isopropanol | Methanol, Ethanol, Water | Use with caution. Protic solvents can participate in hydrogen bonding and may facilitate degradation. Alcohols can potentially form acetals with the aldehyde group. Water can lead to hydrolysis, especially at non-neutral pH.[8] |
| Non-Polar | Dichloromethane (DCM), Chloroform | Toluene, Hexanes | Limited solubility is a major drawback. DCM and Chloroform may contain acidic impurities unless freshly distilled or passed through a neutral alumina plug. |
Step-by-Step Protocol for Solvent Degassing:
-
Select Solvent: Choose a suitable solvent from the table above (Acetonitrile is highly recommended).
-
Sparge with Inert Gas: Place the solvent in a suitable flask. Insert a long needle or glass pipette connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Bubble Gas: Bubble the inert gas through the solvent for 15-30 minutes. This displaces dissolved oxygen.
-
Store: Cap the flask tightly and store under a positive pressure of the inert gas. Use the degassed solvent within the same day for best results.
Protocol 2: Preparation of Stabilized Stock Solutions
This protocol details the procedure for preparing a stock solution with enhanced stability.
-
Vial Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inert Atmosphere: Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Weighing: Weigh the required amount of solid 3-Formyl-2-hydroxybenzonitrile directly into the purged vial.
-
Solvent Addition: Using a syringe, add the appropriate volume of degassed solvent (from Protocol 1) to the vial.
-
Dissolution: Cap the vial and sonicate or vortex briefly to ensure complete dissolution.
-
Final Purge: Briefly open the cap and purge the headspace of the vial with inert gas for 10-15 seconds before sealing tightly.
-
Storage: For short-term storage (up to 48 hours), store at 2-8°C. For long-term storage (>48 hours), store at -20°C. Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 3: Workflow for a Stability Study
To validate the stability of your solution under your specific experimental conditions, perform a simple stability study using HPLC.
Caption: Workflow for conducting a solution stability study.
Generic Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Rationale: The acidic mobile phase helps to keep the phenolic group protonated, leading to better peak shape and suppressing on-column degradation.[9]
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the optimal pH range for solutions containing this compound?
A slightly acidic pH of 4 to 6 is recommended. In this range, the phenolic hydroxyl group remains fully protonated, minimizing its susceptibility to oxidation. If your experiment requires aqueous media, use a buffer system like acetate or phosphate to maintain this pH. Avoid basic conditions (pH > 8) whenever possible.
Q6: Can I store solutions at room temperature on the bench?
This is strongly discouraged. Room temperature and ambient light will accelerate degradation. For any period longer than a few hours, solutions should be stored refrigerated (2-8°C) or frozen (-20°C) and protected from light.
Q7: Are there any incompatible reagents I should avoid?
Yes. Avoid:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates) will rapidly degrade the molecule.
-
Strong Bases: (e.g., NaOH, KOH, alkoxides) will deprotonate the phenol and catalyze degradation and/or condensation reactions.[1]
-
Strong Reducing Agents: (e.g., NaBH₄) will reduce the aldehyde to an alcohol, unless this is the desired reaction.
-
Primary and Secondary Amines: These can react with the aldehyde to form imines (Schiff bases), which may be an intended reaction or an undesired side product.[7][10]
Q8: How does molecular oxygen affect stability?
Molecular oxygen is a key driver of degradation. Even the amount of oxygen dissolved in a standard, non-degassed solvent is sufficient to cause significant oxidation over time, especially in the presence of light or trace metal catalysts.[11] Following the degassing and inert atmosphere protocols is critical for stability.
References
-
ChemBK. (2024). 3-Formyl-4-hydroxybenzonitrile. Available at: [Link]
-
PubChem. (n.d.). 3-formyl-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2). Available at: [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Available at: [Link]
-
Ghosh, A., & Dutta, T. K. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications, 705, 149822. Available at: [Link]
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. (Similar principles apply for analytical monitoring).
-
Al-Masri, M., & F. de la Cruz, J. (2021). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Molecules, 26(16), 4935. Available at: [Link]
-
El-Ghamry, H. A., & Fathalla, E. M. (2024). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. ResearchGate. Available at: [Link]
-
Hamad, M. L., Engen, W., & Morris, K. R. (2015). Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium. Pharmaceutical Development and Technology, 20(3), 314-319. Available at: [Link]
-
Sroczyńska, A., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2115–2126. Available at: [Link]
-
Martinez, M. (2023). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Organic Chemistry: An Indian Journal, 17(1). Available at: [Link]
- Google Patents. (1997). Method for the preparation of 2 hydroxybenzonitrile.
-
International Journal of Trend in Scientific Research and Development. (2023). Analytical Methods for the Degradation of Phytoconstituents. Available at: [Link]
-
ResearchGate. (2004). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Available at: [Link]
-
Rojas, A. C., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6449–6461. Available at: [Link]
-
Rojas, A. C., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications. Available at: [Link]
-
Phommahack, T., et al. (2022). Accelerated Hydrolysis of Amorphous Polylactide Containing Salicylate Additives. ACS Sustainable Chemistry & Engineering, 10(35), 11593–11604. Available at: [Link]
-
ResearchGate. (2011). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
Li, S., et al. (2015). Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. Journal of Pharmaceutical Sciences, 104(9), 2968-2977. Available at: [Link]
-
Rojas, A. C., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ResearchGate. Available at: [Link]
-
Esmaeili, H., et al. (2019). Effect of Salinity, pH, and Temperature on Stability of Gas Condensate in Water Emulsions Using Different Surfactants. Iranian Journal of Chemistry and Chemical Engineering, 38(3), 151-166. Available at: [Link]
-
International Journal of ChemTech Research. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]
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- 4. Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the selectivity of reactions involving 3-Formyl-2-hydroxybenzonitrile
Technical Support Center: 3-Formyl-2-hydroxybenzonitrile
A Guide to Enhancing Reaction Selectivity for Researchers and Drug Development Professionals
Welcome to the technical support resource for 3-Formyl-2-hydroxybenzonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of working with this versatile yet complex bifunctional molecule.[1][2] The inherent reactivity of its vicinal aldehyde and hydroxyl groups, coupled with the electron-withdrawing nitrile, presents unique selectivity challenges. This guide provides troubleshooting advice and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Question 1: What are the primary reactive sites on 3-Formyl-2-hydroxybenzonitrile and how do they influence each other?
Answer: 3-Formyl-2-hydroxybenzonitrile possesses three distinct functional groups, each with a unique reactivity profile that is modulated by the others. Understanding this interplay is the cornerstone of achieving reaction selectivity.
-
Phenolic Hydroxyl (-OH): This group is acidic (pKa ≈ 8-9) and readily deprotonated by bases. The resulting phenoxide is a potent nucleophile. The hydroxyl group is also an activating, ortho-, para- director for electrophilic aromatic substitution.
-
Formyl (-CHO): The aldehyde's carbonyl carbon is highly electrophilic and is the primary target for nucleophiles. It is also susceptible to oxidation to a carboxylic acid or reduction to a primary alcohol. The formyl group is a deactivating, meta- director.
-
Nitrile (-CN): This group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton and the electrophilicity of the formyl carbon. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, though typically under harsher conditions than those required for the aldehyde.
The key challenge arises from the proximity of the acidic hydroxyl group and the electrophilic aldehyde. Many nucleophiles are also strong bases, leading to a competitive acid-base reaction that can consume the reagent before it can attack the aldehyde.
Troubleshooting Guide: Selective Aldehyde Modifications
Scenario 1: Low yields in nucleophilic additions to the aldehyde (e.g., Grignard, Wittig) due to the phenolic proton.
Problem: You are attempting to perform a Grignard reaction to form a secondary alcohol, but you observe low conversion of the starting material and recover mostly unreacted aldehyde after workup.
Root Cause Analysis: The Grignard reagent, being a strong base, is preferentially deprotonating the acidic phenolic hydroxyl group. This non-productive acid-base reaction consumes one equivalent of your Grignard reagent, forming a magnesium phenoxide salt and releasing an alkane. The intended nucleophilic attack on the aldehyde is therefore inhibited.
Solution: Hydroxyl Group Protection. To prevent this side reaction, the hydroxyl group must be temporarily "masked" with a protecting group that is stable to the reaction conditions and can be removed easily afterward.[3][4] Silyl ethers are an excellent choice for this application.
Experimental Protocol: Protection of the Hydroxyl as a TBDMS Ether
-
Protection Step:
-
Dissolve 3-Formyl-2-hydroxybenzonitrile (1.0 eq.) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Add imidazole (2.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can often be used directly in the next step.
-
-
Nucleophilic Addition (Example: Grignard Reaction):
-
Dissolve the protected benzonitrile from the previous step in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., MeMgBr, 1.5 eq.) dropwise.
-
Stir for 1-2 hours at 0 °C, monitoring by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the resulting secondary alcohol by column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified silyl ether in THF (0.2 M).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.).
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and purify the final diol product.
-
Workflow Diagram: Hydroxyl Protection Strategy
Caption: Workflow for nucleophilic addition using a protection strategy.
Scenario 2: Over-reduction of the molecule when targeting the aldehyde.
Problem: You want to selectively reduce the aldehyde to a primary alcohol, but your reducing agent is also converting the nitrile group into an amine or other intermediates.
Root Cause Analysis: Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are generally not chemoselective and will reduce most carbonyls and nitriles.[5] To achieve selectivity, a milder reagent is required that preferentially reacts with the more reactive aldehyde functional group.
Solution: Use a Chemoselective Reducing Agent. Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a much milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like nitriles and esters.[5]
Experimental Protocol: Selective Aldehyde Reduction with NaBH₄
-
Dissolve 3-Formyl-2-hydroxybenzonitrile (1.0 eq.) in Methanol (MeOH, 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise over 10 minutes. A gas evolution (H₂) may be observed.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is neutral to slightly acidic.
-
Remove the methanol in vacuo.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired 2-hydroxy-3-(hydroxymethyl)benzonitrile.
Data Table: Reducing Agent Selectivity
| Reagent | Aldehyde (-CHO) | Nitrile (-CN) | Selectivity for Aldehyde | Conditions |
| NaBH₄ | ✅ | ❌ | High | Mild (0 °C, Protic Solvent) |
| LiAlH₄ | ✅ | ✅ | Low | Harsh (Anhydrous, Reflux) |
| H₂/Pd-C | ✅ | ✅ | Low | High Pressure |
| DIBAL-H | ✅ | ✅ (to aldehyde) | Low | Low Temperature |
Troubleshooting Guide: Selective Phenol Modifications
Scenario 3: Side reactions during O-alkylation of the phenol.
Problem: You are attempting a Williamson ether synthesis by treating the molecule with a base (e.g., NaH or K₂CO₃) and an alkyl halide (e.g., MeI). You are observing a complex mixture of products and low yield of the desired ether.
Root Cause Analysis: The strongly basic conditions required to deprotonate the phenol can also promote undesirable side reactions involving the unprotected aldehyde. These can include base-catalyzed aldol-type condensations or Cannizzaro reactions, especially at elevated temperatures.
Solution: Aldehyde Group Protection. The aldehyde must be protected to prevent these side reactions. Converting the aldehyde to a cyclic acetal is a robust strategy, as acetals are stable to strong bases and nucleophiles.[6][7][8]
Experimental Protocol: O-Alkylation via Acetal Protection
-
Protection Step:
-
Dissolve 3-Formyl-2-hydroxybenzonitrile (1.0 eq.) in Toluene (0.2 M).
-
Add ethylene glycol (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until starting material is consumed (typically 4-6 hours).
-
Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
O-Alkylation Reaction:
-
Dissolve the protected starting material in anhydrous DMF (0.3 M).
-
Add Potassium Carbonate (K₂CO₃, 3.0 eq.).
-
Add the alkyl halide (e.g., Benzyl Bromide, 1.2 eq.).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours.
-
Cool, dilute with water, and extract with Ethyl Acetate. Purify by column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified acetal in a mixture of Acetone and 1 M HCl (4:1 v/v).
-
Stir at room temperature for 2-4 hours.
-
Neutralize with saturated aqueous NaHCO₃ and extract the final product with Ethyl Acetate.
-
Logical Diagram: Aldehyde Protection for O-Alkylation
Caption: Decision workflow for selective modification of the phenol group.
References
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
3-Formyl-4-hydroxybenzonitrile . ChemBK. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux . International Journal of ChemTech Research. [Link]
-
3-Hydroxybenzaldehyde . Wikipedia. [Link]
-
Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One . ResearchGate. [Link]
-
Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes . MDPI. [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . [Link]
-
Protective Groups . Organic Chemistry Portal. [Link]
-
Protecting Groups of Aldehydes . Chemistry LibreTexts. [Link]
-
Visible-Light-Enabled Fluorosulfonylalkynylation of Alkenes . ACS Publications. [Link]
-
(PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . ResearchGate. [Link]
-
Aldehyde catalysis – from simple aldehydes to artificial enzymes . RSC Publishing. [Link]
-
Unifying principles of bifunctional, proximity-inducing small molecules . NIH National Center for Biotechnology Information. [Link]
-
Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol . ACS Publications. [Link]
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity . ACS Publications. [Link]
-
Video: Protecting Groups for Aldehydes and Ketones: Introduction . JoVE. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . Arabian Journal of Chemistry. [Link]
-
Selected examples from the direct α-functionalization of aldehydes and alkynes, and the enantioselective version of the chemical transformation… . ResearchGate. [Link]
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What Is Chemoselectivity In Organic Chemistry? . YouTube. [Link]
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Reimer Tiemann Reaction Mechanism . BYJU'S. [Link]
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2.6 Protecting Groups in Synthesis . KPU Pressbooks. [Link]
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Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes . WuXi Biology. [Link]
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Selective oxidation of alcohols and aldehydes on metal catalysts . ResearchGate. [Link]
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Preventing degradation of 3-Formyl-2-hydroxybenzonitrile during reactions
Introduction
3-Formyl-2-hydroxybenzonitrile (also known as 2-Cyano-6-formylphenol) is a valuable bifunctional aromatic building block in medicinal chemistry and materials science.[] Its unique structure, featuring ortho-hydroxyl and formyl groups alongside a nitrile, offers multiple reaction sites.[2] However, this same multifunctionality makes it susceptible to degradation under various reaction conditions. This guide provides in-depth troubleshooting advice and preventative protocols to help researchers maintain the integrity of 3-Formyl-2-hydroxybenzonitrile throughout their synthetic workflows.
Frequently Asked Questions (FAQs)
FAQ 1: Proper Storage and Handling
Q: What are the optimal storage conditions for 3-Formyl-2-hydroxybenzonitrile to ensure its long-term stability before use?
A: Proper storage is the first and most critical step in preventing degradation. The compound's aldehyde and phenol groups are susceptible to atmospheric oxidation.
Core Recommendation: Store 3-Formyl-2-hydroxybenzonitrile at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[3][4]
Causality and Best Practices:
-
Low Temperature (2-8°C): Reduces the rate of potential self-polymerization and decomposition reactions.
-
Inert Atmosphere: The phenolic hydroxyl group and, more significantly, the aldehyde (formyl) group are sensitive to oxygen. An inert atmosphere displaces oxygen, preventing the slow oxidation of the aldehyde to the corresponding carboxylic acid (2-hydroxy-3-cyanobenzoic acid), a common impurity.[2]
-
Light Protection: Store in an amber vial or in the dark. Aromatic aldehydes can be photosensitive.
-
Moisture Control: Keep the container tightly sealed to prevent moisture absorption, which can facilitate certain degradation pathways.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic degradation |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the formyl group |
| Light | Store in Dark/Amber Vial | Prevents photochemical degradation |
| Container | Tightly Sealed | Excludes moisture and oxygen |
FAQ 2: Identifying Degradation
Q: My once off-white sample of 3-Formyl-2-hydroxybenzonitrile has developed a yellow or brownish tint. Has it degraded, and what are the likely impurities?
A: A color change from off-white/pale yellow to a more intense yellow or brown is a strong indicator of degradation. The formation of conjugated polymeric or oxidized species is the typical cause.
Likely Impurities:
-
2-hydroxy-3-cyanobenzoic acid: The primary impurity resulting from air oxidation of the highly susceptible formyl group.[2] This can be readily identified by LC-MS (different mass) and ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of a carboxylic acid proton >12 ppm).
-
Polymeric Materials: Phenols and aldehydes can be prone to polymerization, especially in the presence of trace acid or base impurities or upon exposure to light, leading to complex mixtures and discoloration.
Troubleshooting Workflow: Before use, always assess the purity of aged starting material. A quick purity check via TLC or ¹H NMR can prevent the failure of a multi-step synthesis. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary (see Troubleshooting Guide 2).
Caption: Common oxidation degradation pathway.
Troubleshooting Guide 1: Reaction Condition Pitfalls
Q: I am running a base-catalyzed reaction (e.g., aldol, Knoevenagel). Why is my yield low and my TLC plate showing multiple spots?
A: 3-Formyl-2-hydroxybenzonitrile is particularly sensitive to basic conditions due to the acidic phenolic proton (pKa ~6-7). Deprotonation can trigger several competing side reactions.
Underlying Mechanisms:
-
Phenoxide Formation: Base removes the acidic proton from the hydroxyl group, forming a phenoxide. This species is highly electron-rich and can participate in undesired reactions.
-
Cannizzaro-type Reactions: While less common for phenolic aldehydes, strong bases and elevated temperatures can induce a disproportionation reaction where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid.
-
Knoevenagel and Aldol Condensations: The aldehyde is designed to undergo these reactions.[5][6] However, if the base is too strong or the temperature too high, self-condensation or decomposition of the product can occur.
Preventative Strategies:
-
Use a Mild Base: Opt for weaker, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH, unless the protocol specifically requires it.
-
Control Stoichiometry: Use only a catalytic amount of base where possible.
-
Lower the Temperature: Perform the reaction at 0°C or room temperature. Avoid heating unless necessary.
-
Protect the Phenol: If strong basic conditions are unavoidable, consider protecting the hydroxyl group as a silyl ether or another suitable group before proceeding (see Guide 2).
Q: Are there specific concerns for acid-catalyzed reactions?
A: Yes. While generally more stable under acidic than basic conditions, issues can still arise.
Potential Issues:
-
Acetal Formation: If your reaction solvent is an alcohol (e.g., methanol, ethanol), acid catalysis can lead to the formation of the corresponding acetal, effectively protecting the aldehyde. This may or may not be desired.
-
Polymerization: Strong Lewis or Brønsted acids can promote polymerization of the phenol ring.
-
Hydrolysis of Nitrile: Concentrated, hot aqueous acid can hydrolyze the nitrile group to a carboxylic acid or amide, leading to unwanted byproducts.[2]
Preventative Strategies:
-
Use Anhydrous Conditions: If the reaction does not involve water, use anhydrous solvents and reagents to prevent nitrile hydrolysis.
-
Choose a Suitable Acid: Use the mildest acid catalyst that is effective for the desired transformation.
-
Monitor Reaction Closely: Follow the reaction's progress by TLC or LC-MS to avoid prolonged exposure to acidic conditions that could lead to side product formation.
Troubleshooting Guide 2: Strategic Use of Protecting Groups
Q: When should I consider using a protecting group for the aldehyde or hydroxyl function?
A: Protecting groups are a cornerstone of modern synthesis and are essential when a planned reaction is incompatible with either the aldehyde or the phenolic hydroxyl group.[7][8]
Use a protecting group when:
-
You are using strong nucleophiles or bases that would react with the aldehyde (e.g., Grignard reagents, organolithiums).[9]
-
You need to perform a reaction under strongly basic conditions that would deprotonate the phenol, causing side reactions.
-
You need to modify the phenol (e.g., O-alkylation) without affecting the aldehyde.
Caption: General workflow for using a protecting group.
Protocol: Acetal Protection of the Formyl Group
This protocol protects the aldehyde, rendering it inert to nucleophiles and bases.[10]
Objective: To convert the formyl group of 3-Formyl-2-hydroxybenzonitrile into a 1,3-dioxolane ring.
Materials:
-
3-Formyl-2-hydroxybenzonitrile
-
Ethylene glycol (1.5 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq.)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-Formyl-2-hydroxybenzonitrile (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH (0.05 eq.) in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product. The product can typically be used in the next step without further purification.
Deprotection: The acetal is stable to bases but is easily removed by stirring with aqueous acid (e.g., 1M HCl in THF/water) at room temperature.
| Protecting Group Strategy for Aldehyde | |||
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| Cyclic Acetal | Ethylene glycol, cat. acid (p-TsOH) | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, hydrides, organometallics |
Troubleshooting Guide 3: Purification Without Degradation
Q: What is the best method to purify 3-Formyl-2-hydroxybenzonitrile after a reaction?
A: The choice of purification method depends on the scale and the nature of the impurities. The key is to avoid conditions that promote degradation.
-
Recrystallization: This is the preferred method for large quantities if a suitable solvent system can be found. For similar substituted salicylaldehydes, recrystallization from non-polar solvents like hexane or heptane, potentially with a small amount of a more polar co-solvent like ethyl acetate, has proven effective.[11]
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel. Be aware that silica is slightly acidic and prolonged contact can sometimes cause degradation of sensitive compounds. Do not let the compound sit on the column for an extended period.
-
Eluent System: Use a neutral solvent system. A common choice is a gradient of ethyl acetate in hexanes or heptane. Avoid using methanol as an eluent if possible, as it can form acetals with the aldehyde in the presence of acidic silica.
-
Dry Loading: For better resolution and to minimize contact time with silica, consider adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and dry-loading the powder onto the column.
-
References
-
ChemBK . (2024). 3-Formyl-4-hydroxybenzonitrile. Available at: [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
PubChem . (n.d.). 5-Formyl-2-hydroxybenzonitrile. National Institutes of Health. Available at: [Link]
-
PubChem . (n.d.). 3-Formyl-4-hydroxybenzonitrile. National Institutes of Health. Available at: [Link]
-
PubChemLite . (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research . (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]
-
PubMed . (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. National Institutes of Health. Available at: [Link]
-
ResearchGate . (2012). Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Available at: [Link]
-
Organic Chemistry Portal . (n.d.). Protective Groups. Available at: [Link]
-
National Institutes of Health (PMC) . (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available at: [Link]
-
Chemistry LibreTexts . (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
JoVE . (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Available at: [Link]
-
Wikipedia . (n.d.). Salicylaldehyde. Available at: [Link]
-
ResearchGate . (2025). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Available at: [Link]
-
ResearchGate . (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
ResearchGate . (2025). 2-Formylbenzonitrile. Available at: [Link]
-
Carl ROTH . (n.d.). Safety Data Sheet: Salicylaldehyde. Available at: [Link]
-
Neliti . (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
ACS Publications . (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI . (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Available at: [Link]
-
KPU Pressbooks . (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]
-
National Institutes of Health (PMC) . (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Available at: [Link]
-
Organic Syntheses . (n.d.). ortho-Formylation of phenols. Available at: [Link]
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Technical Support Center: Catalyst Selection and Optimization for 3-Formyl-2-hydroxybenzonitrile Synthesis
Introduction: The regioselective synthesis of 3-Formyl-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and fine chemical development, presents a significant challenge for researchers. The electronic properties of the 2-hydroxybenzonitrile starting material, with an activating hydroxyl group and a deactivating cyano group, can lead to a mixture of formylated isomers. This guide provides in-depth technical support, troubleshooting advice, and optimized protocols to enable the selective synthesis of the desired 3-formyl isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 3-Formyl-2-hydroxybenzonitrile?
The main challenge is achieving high regioselectivity. The starting material, 2-hydroxybenzonitrile (2-cyanophenol), has two potential sites for electrophilic aromatic substitution ortho to the powerful activating hydroxyl group (the C3 and C5 positions). Traditional formylation methods can often lead to a mixture of 3-formyl and 5-formyl isomers, complicating purification and reducing the overall yield of the target molecule.
Q2: What are the common formylation reactions for phenols, and how do they apply here?
Several classic methods exist for the formylation of phenols.[1] Their suitability for this specific transformation varies:
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[2][3] While it favors ortho-formylation, it often requires harsh basic conditions, which can be incompatible with sensitive functional groups and can lead to side products.[3][4][5]
-
Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) in an acidic medium.[6][7] It is also known for ortho-formylation but is often inefficient, resulting in low yields.[6][8]
-
Vilsmeier-Haack Reaction: This method uses a substituted amide (like DMF) and phosphorus oxychloride. It is generally not suitable for phenols unless the hydroxyl group is protected, as it can lead to the formation of formate esters.[9]
-
Magnesium-Mediated Formylation (Hofsløkken-Skattebøl Method): This is the most recommended method for high ortho-selectivity. It utilizes magnesium chloride and paraformaldehyde in the presence of a base like triethylamine.[10] The magnesium ion acts as a template, chelating with the phenolic oxygen and the formylating agent to direct the formylation exclusively to the ortho position.[11]
Q3: Why is the magnesium-mediated method superior for this specific synthesis?
The superiority of the magnesium-mediated method lies in its chelation-controlled mechanism. The Mg²⁺ ion coordinates to the oxygen of the phenoxide and one of the oxygens of the paraformaldehyde-triethylamine adduct. This forms a rigid six-membered ring transition state that positions the electrophilic carbon in close proximity to the C3 carbon of the aromatic ring, ensuring exclusive ortho-formylation. This approach avoids the harsh conditions and selectivity issues associated with other methods.
Q4: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product, 3-Formyl-2-hydroxybenzonitrile, is more polar than the starting material, 2-hydroxybenzonitrile, and will thus have a lower Retention Factor (Rf) value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q5: Where can I source the starting material, 2-hydroxybenzonitrile?
2-Hydroxybenzonitrile (CAS No. 611-20-1), also known as 2-cyanophenol, is a commercially available starting material. It can also be synthesized from salicylaldehyde through conversion to an oxime followed by dehydration.[12][13][14]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-Formyl-2-hydroxybenzonitrile, particularly when using the recommended magnesium-mediated method.
Problem 1: Low or No Conversion of 2-Hydroxybenzonitrile
Question: My reaction has stalled after several hours, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer: This is a common issue that can often be traced back to reagent quality or reaction conditions.
-
Cause A: Inactive Catalyst or Reagents: The quality of the magnesium chloride and paraformaldehyde is critical.
-
Solution: Use anhydrous magnesium chloride.[10] Commercially available MgCl₂ can be hydroscopic; it should be dried in a vacuum oven before use or purchased as an anhydrous grade. Paraformaldehyde can depolymerize over time; use a freshly opened bottle. The triethylamine should be distilled to remove any water or other impurities.
-
-
Cause B: Presence of Water: The reaction is sensitive to moisture. Water can hydrolyze the active formylating species and interfere with the magnesium chelation complex.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as THF distilled from sodium benzophenone ketyl.[10] The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system.
-
-
Cause C: Insufficient Reaction Temperature: While the reaction is relatively mild, it requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: The reaction is typically run at a gentle reflux in THF (around 65-75°C).[10] Ensure your oil bath temperature is set appropriately to maintain a steady reflux. Prolonged reaction times at a lower temperature may not be sufficient to drive the reaction to completion.
-
Problem 2: Poor Regioselectivity and Formation of the 5-Formyl Isomer
Question: I am observing the formation of a significant byproduct which I suspect is the 5-formyl isomer. How can I improve the selectivity for the desired 3-formyl product?
Answer: The formation of the 5-formyl isomer is a strong indication that the chelation control is not effective, which is the primary advantage of the magnesium-mediated method.
-
Cause A: Incorrect Stoichiometry: The ratio of phenol to magnesium chloride and triethylamine is crucial for forming the chelation complex.
-
Solution: A 1:2 ratio of the phenol (2-hydroxybenzonitrile) to MgCl₂ and triethylamine is typically used.[10] This ensures that there is enough magnesium to form the active complex. Verify your calculations and weighings carefully.
-
-
Cause B: Use of an Inappropriate Catalyst System: If you are not using a chelation-controlled method, poor selectivity is expected.
-
Solution: If you are using a method like the Duff or Reimer-Tiemann reaction, expect to face selectivity challenges. Switching to the MgCl₂/paraformaldehyde method is the most effective way to ensure ortho-formylation. The copper-mediated Duff reaction has also shown improved ortho-selectivity over the traditional method.[15]
-
Problem 3: Formation of Polymeric or Tarry Byproducts
Question: My reaction mixture has turned dark brown or black, and I have a lot of insoluble tar, making workup difficult. What causes this and how can it be prevented?
Answer: Tar formation is often due to polymerization reactions, a common side reaction when working with phenols and formaldehyde sources under the wrong conditions.
-
Cause A: Excessively High Temperatures or Prolonged Reaction Times: Overheating can promote the formation of phenol-formaldehyde-type resins.
-
Solution: Do not exceed the recommended reaction temperature (gentle reflux). Monitor the reaction by TLC and stop the reaction once the starting material is consumed. Prolonged heating after completion can lead to byproduct formation.[10]
-
-
Cause B: Incorrect Reagent Addition Order: The order of addition is important for the controlled formation of the active species.
-
Solution: Follow the established protocol. Typically, the magnesium chloride and paraformaldehyde are suspended in the anhydrous solvent first, followed by the addition of triethylamine, and finally the dropwise addition of the 2-hydroxybenzonitrile.[10] This allows for the pre-formation of the reactive complex before the substrate is introduced.
-
Problem 4: Catalyst Deactivation
Question: The reaction starts well but then stops before reaching completion. What could be deactivating the catalyst?
Answer: Catalyst deactivation in this context usually refers to the sequestration or poisoning of the active magnesium species.
-
Cause A: Impurities in the Starting Material: Acidic or nucleophilic impurities in the 2-hydroxybenzonitrile can react with the triethylamine or the magnesium complex, rendering them inactive.
-
Solution: Ensure the purity of your starting material. If it is from an old stock or appears discolored, consider purifying it by recrystallization or column chromatography before use.
-
-
Cause B: Side Reactions with the Solvent: While THF is generally robust, using other solvents could be problematic.
-
Solution: Tetrahydrofuran (THF) or acetonitrile are the recommended solvents.[10] Avoid protic solvents or those that can react under the reaction conditions.
-
-
Cause C: Fouling: The active catalyst sites can be blocked by the formation of insoluble byproducts on the catalyst surface.[16]
-
Solution: This relates back to Problem 3. Maintaining proper temperature control and reaction time is key to preventing the formation of polymeric materials that can foul the catalytic species.
-
Section 3: Recommended Experimental Protocol
Ortho-Formylation of 2-Hydroxybenzonitrile via Magnesium-Mediation
This protocol is adapted from the highly reliable Hofsløkken and Skattebøl method for the ortho-formylation of phenols.[10]
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon or N₂), add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to the flask under a positive pressure of inert gas.
-
Base Addition: Add triethylamine (2.0 eq) dropwise to the stirring suspension. Stir the mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Dissolve 2-hydroxybenzonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux (approx. 75°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether or ethyl acetate to dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (3 times), saturated sodium bicarbonate solution (1 time), and brine (1 time). Caution: Gas evolution may occur during the acid wash.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 3-Formyl-2-hydroxybenzonitrile.
Section 4: Data and Visualizations
Table 1: Comparison of Common Phenol Formylation Methods
| Method | Catalyst / Key Reagents | Typical Conditions | Yield | Regioselectivity | Key Drawbacks |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic, 60-70°C[3] | Moderate | Good for ortho | Harsh basic conditions, thermal runaway risk, use of chloroform[2][4] |
| Duff Reaction | Hexamine, Acid (TFA, AcOH) | 85-120°C[7] | Low to Moderate | Good for ortho | Often low yields, requires strongly activated phenols[6][8] |
| Magnesium-Mediated | MgCl₂, Paraformaldehyde, Et₃N | Anhydrous THF, Reflux (~75°C)[10] | High to Excellent | Excellent for ortho | Requires strictly anhydrous conditions |
Diagrams and Workflows
Caption: Troubleshooting decision tree for low product yield.
Caption: Workflow for catalyst selection based on experimental goals.
Caption: Simplified mechanism of MgCl₂-mediated chelation control. (Note: Images are placeholders for chemical structures)
References
-
Ganboa, I., & Palomo, C. (1983). Aromatic nitriles by a one-pot procedure from the corresponding aldehydes. Synthetic Communications, 13(3), 219-224. [Link]
-
Desai, D. G., & Swami, S. S. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 6(7), 3629-3633. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
-
Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Formylation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, March 23). 3-Hydroxybenzaldehyde. In Wikipedia. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
-
Wynberg, H. (1991). The Reimer–Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon. [Link]
-
Wikipedia. (2023, May 29). Duff reaction. In Wikipedia. Retrieved from [Link]
-
Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
-
Fartash, B., & T-Afshari, M. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. Polycyclic Aromatic Compounds. [Link]
-
Al-Dughaither, A. S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 22934-22946. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
- Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Royal Society of Chemistry. (2023). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield?. Retrieved from [Link]
-
Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
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- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
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- 16. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 3-Formyl-2-hydroxybenzonitrile and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the substituted benzonitrile scaffold holds a place of prominence. The unique electronic interplay between the nitrile, hydroxyl, and formyl groups imparts a rich and versatile reactivity, making these compounds valuable synthons for the construction of complex molecular architectures. This guide provides a comprehensive comparative analysis of 3-Formyl-2-hydroxybenzonitrile and its key positional isomers. By examining their synthesis, physicochemical properties, spectral characteristics, and potential biological significance, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for their effective utilization.
Introduction to the Formyl-Hydroxybenzonitrile Scaffold
The formyl-hydroxybenzonitrile framework is characterized by the presence of three key functional groups on a benzene ring: a hydroxyl (-OH) group, a formyl (-CHO) group, and a nitrile (-CN) group. The relative positions of these substituents give rise to a number of constitutional isomers, each with a unique set of properties. The electron-withdrawing nature of the nitrile and formyl groups, coupled with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a nuanced electronic and steric environment that dictates the reactivity and biological activity of each isomer. These compounds are of particular interest as intermediates in the synthesis of a wide array of heterocyclic compounds, including coumarins, chromones, and benzofurans, many of which exhibit significant pharmacological activity[1].
Isomers of Formyl-Hydroxybenzonitrile
This guide will focus on the comparative study of the following key isomers:
-
3-Formyl-2-hydroxybenzonitrile
-
2-Formyl-3-hydroxybenzonitrile
-
3-Formyl-4-hydroxybenzonitrile
-
4-Formyl-3-hydroxybenzonitrile
-
5-Formyl-2-hydroxybenzonitrile
-
2-Formyl-6-hydroxybenzonitrile
Comparative Physicochemical Properties
The seemingly subtle differences in the substitution patterns of these isomers lead to significant variations in their physical and chemical properties. These differences are critical in dictating their solubility, reactivity, and interactions with biological targets.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted Boiling Point (°C) |
| 1 | 3-Formyl-2-hydroxybenzonitrile | 858478-91-8 | C₈H₅NO₂ | 147.13 | - | - |
| 2 | 2-Formyl-3-hydroxybenzonitrile | - | C₈H₅NO₂ | 147.13 | - | - |
| 3 | 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 | C₈H₅NO₂ | 147.13 | 6.05 ± 0.18[2] | 241.4 ± 25.0[2] |
| 4 | 4-Formyl-3-hydroxybenzonitrile | 84102-89-6 | C₈H₅NO₂ | 147.13 | - | - |
| 5 | 5-Formyl-2-hydroxybenzonitrile | 73289-79-9 | C₈H₅NO₂ | 147.13 | - | - |
| 6 | 2-Formyl-6-hydroxybenzonitrile | 73289-82-4 | C₈H₅NO₂ | 147.13 | - | - |
Note: Predicted values are sourced from chemical databases and may vary. Experimental determination is recommended for precise values.
The position of the hydroxyl group relative to the electron-withdrawing formyl and cyano groups significantly influences the acidity (pKa) of the phenolic proton. For instance, in 3-formyl-4-hydroxybenzonitrile, the hydroxyl group is para to the cyano group and ortho to the formyl group, both of which are electron-withdrawing, leading to a predicted pKa of around 6.05[2]. This increased acidity compared to phenol (pKa ≈ 10) is a key feature influencing its reactivity.
Synthesis Strategies: A Comparative Overview
The synthesis of formyl-hydroxybenzonitriles can be approached through several routes, primarily involving the introduction of the formyl or cyano group onto a pre-functionalized benzene ring. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocol: Synthesis of 3-Formyl-4-hydroxybenzonitrile (Isomer 3)
This protocol is adapted from a known procedure for the synthesis of a related compound and illustrates a common synthetic route.
Reaction: Formylation of 4-hydroxybenzonitrile.
Materials:
-
4-Hydroxybenzonitrile
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (4.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous layer with concentrated HCl and heat the mixture.
-
After cooling, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-4-hydroxybenzonitrile.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid serves as both a solvent and a catalyst for the Duff reaction, a formylation method suitable for activated aromatic rings.
-
Hexamethylenetetramine is the formylating agent in the Duff reaction.
-
The acidic workup is necessary to hydrolyze the intermediate imine to the final aldehyde.
Comparative Spectral Analysis
The distinct substitution patterns of the isomers result in unique spectral fingerprints, which are invaluable for their identification and characterization.
Infrared (IR) Spectroscopy
All isomers will exhibit characteristic IR absorption bands for the -OH, -C≡N, and -C=O functional groups.
-
-OH stretch: A broad band in the region of 3200-3600 cm⁻¹. The position and broadness will be influenced by intramolecular and intermolecular hydrogen bonding. For isomers with ortho-hydroxy and formyl groups (e.g., 3-formyl-2-hydroxybenzonitrile), a strong intramolecular hydrogen bond is expected, leading to a broader and lower frequency -OH stretch.
-
-C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the other substituents.
-
-C=O stretch: A strong, sharp band in the region of 1650-1700 cm⁻¹. The conjugation with the aromatic ring and hydrogen bonding will affect the frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) will differ for each isomer. The aldehyde proton will appear as a singlet downfield (around 10 ppm), and the phenolic proton will also be a singlet, with its chemical shift dependent on the solvent and hydrogen bonding.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons will be characteristic for each isomer.
Comparative Reactivity
The interplay of the functional groups dictates the reactivity of each isomer in various chemical transformations.
-
Acidity of the Phenolic Proton: As discussed earlier, the pKa of the hydroxyl group is significantly influenced by the position of the electron-withdrawing groups. Isomers with the cyano and formyl groups ortho or para to the hydroxyl group will be more acidic. This increased acidity facilitates reactions involving the phenoxide ion, such as Williamson ether synthesis.
-
Electrophilicity of the Formyl Carbonyl: The formyl group is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon will be modulated by the electronic effects of the other substituents.
-
Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. These transformations open up avenues for further functionalization.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. However, the overall reactivity of the ring is also influenced by the deactivating formyl and cyano groups. The regioselectivity of further substitution will be a complex interplay of these directing effects.
Biological Significance and Applications in Drug Development
The formyl-hydroxybenzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules. The ability of the functional groups to participate in hydrogen bonding and other non-covalent interactions makes them attractive for designing ligands that can bind to biological targets.
-
Antimicrobial Agents: The phenolic hydroxyl group is a common feature in many antimicrobial compounds. The specific substitution pattern of the formyl-hydroxybenzonitrile isomers can be tuned to enhance activity against various bacterial and fungal strains[3].
-
Enzyme Inhibitors: The ability to form hydrogen bonds and the specific stereoelectronic profile of these molecules make them potential candidates for enzyme inhibitors. For example, cyanophenols have been studied as inhibitors of monoamine oxidase[4].
-
Anticancer Agents: Derivatives of 5-formyl-2-hydroxybenzonitrile have been used to synthesize coumarins with potential anticancer activity[1]. The core scaffold can be elaborated to target specific pathways involved in cancer progression.
The synthesis of diverse libraries of these isomers and their subsequent screening in biological assays is a promising strategy for the discovery of new therapeutic agents.
Conclusion
The isomers of formyl-hydroxybenzonitrile represent a fascinating class of compounds with a rich and varied chemical landscape. Their utility as synthetic intermediates is underscored by the diverse reactivity of their constituent functional groups. While this guide has provided a comparative overview of their properties and synthesis, it is clear that further systematic investigation is warranted to fully unlock their potential. A comprehensive experimental study directly comparing the spectral, physicochemical, and biological properties of all isomers would be an invaluable contribution to the fields of organic synthesis and medicinal chemistry. For researchers embarking on projects involving these versatile building blocks, a thorough understanding of their isomeric differences is the first and most critical step toward rational design and successful application.
References
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United Chemical. (n.d.). High quality Pharmaceutical Intermediate 4-Cyanophenol P-Cyanophenol. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 3-Formyl-4-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Formyl-2-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Formyl-4-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Formyl-3-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 5-Formyl-2-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide to Validated Analytical Methods for 3-Formyl-2-hydroxybenzonitrile Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 3-Formyl-2-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, demands reliable analytical methods to ensure its purity and concentration. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of 3-Formyl-2-hydroxybenzonitrile, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The primary analytical challenge for 3-Formyl-2-hydroxybenzonitrile lies in its potential for thermal degradation and the presence of structurally similar process-related impurities. The selection of an appropriate analytical technique is therefore critical to achieving accurate and reproducible results. This guide will explore the nuances of both a reversed-phase HPLC (RP-HPLC) method with UV detection and a GC method with Flame Ionization Detection (FID), providing supporting experimental data and detailed, validated protocols.
Principles of Method Selection
The choice between HPLC and GC for the analysis of 3-Formyl-2-hydroxybenzonitrile is dictated by the compound's physicochemical properties. With a molecular weight of 147.13 g/mol and the presence of polar functional groups (hydroxyl and formyl), the compound is amenable to both techniques.[4] However, the potential for thermal instability at high temperatures makes HPLC a generally more robust choice, while GC may require derivatization to improve volatility and thermal stability.[5]
Comparative Performance of Validated Methods
The following tables summarize the performance data for the quantification of 3-Formyl-2-hydroxybenzonitrile using validated HPLC-UV and GC-FID methods. These data are representative of what can be achieved with well-optimized and validated procedures, adhering to ICH guidelines.[6][7]
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.65% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
| Robustness | % RSD ≤ 2.0% | Complies |
Table 2: GC-FID Method Validation Summary (with Derivatization)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.1 - 102.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | 0.8% |
| - Intermediate Precision | ≤ 2.5% | 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Baseline resolution > 2.0 |
| Robustness | % RSD ≤ 2.5% | Complies |
Experimental Protocols
The following are detailed, step-by-step protocols for the validated HPLC-UV and GC-FID methods.
Protocol 1: Quantification of 3-Formyl-2-hydroxybenzonitrile by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection, which is a common and reliable technique for the analysis of small organic molecules in the pharmaceutical industry.[8][9]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-Formyl-2-hydroxybenzonitrile reference standard and dissolve in 25 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 3-Formyl-2-hydroxybenzonitrile and dissolve in the sample diluent to achieve a final concentration within the validated range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Workflow:
The following diagram illustrates the logical workflow for the validation of the HPLC method, adhering to ICH Q2(R2) guidelines.[1][2]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
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- 9. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Synthetic Routes of 3-Formyl-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-2-hydroxybenzonitrile is a valuable bifunctional aromatic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of the hydroxyl, formyl, and nitrile groups on the benzene ring allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to 3-Formyl-2-hydroxybenzonitrile, focusing on the ortho-formylation of the readily available starting material, 2-hydroxybenzonitrile. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of several established formylation methodologies.
Overview of Synthetic Strategies
The synthesis of 3-Formyl-2-hydroxybenzonitrile from 2-hydroxybenzonitrile involves an electrophilic aromatic substitution reaction, specifically a formylation. The hydroxyl group of the starting material is an activating, ortho-, para-directing group. However, the electron-withdrawing nature of the cyano group deactivates the aromatic ring, making the formylation reaction more challenging than that of simple phenols. The primary synthetic challenge lies in achieving high ortho-selectivity and overall yield. This guide will compare the following key formylation reactions:
-
The Reimer-Tiemann Reaction
-
The Duff Reaction
-
The Vilsmeier-Haack Reaction
-
Magnesium Chloride-Mediated Formylation
Below is a workflow diagram illustrating the general synthetic pathways to be discussed.
Figure 1: General synthetic workflow for the formylation of 2-hydroxybenzonitrile.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[3]
Mechanism
The reaction mechanism involves the deprotonation of chloroform by a strong base (e.g., hydroxide) to form a chloroform carbanion, which then undergoes alpha-elimination to generate dichlorocarbene.[3] The phenol is also deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate. Subsequent hydrolysis under basic conditions yields the final aldehyde product.[3]
Figure 2: Simplified mechanism of the Reimer-Tiemann reaction.
Experimental Protocol
A typical procedure involves the slow addition of chloroform to a solution of 2-hydroxybenzonitrile in an aqueous strong base, such as sodium hydroxide, at an elevated temperature. The reaction is often carried out in a biphasic system.[3]
Step-by-Step Protocol:
-
Dissolve 2-hydroxybenzonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform dropwise over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
Performance and Considerations
While the Reimer-Tiemann reaction is a classic method, it often suffers from moderate yields and a lack of regioselectivity, frequently producing a mixture of ortho and para isomers.[4] For 2-hydroxybenzonitrile, the formation of 5-formyl-2-hydroxybenzonitrile as a byproduct is a significant consideration. The harsh basic conditions can also lead to the hydrolysis of the nitrile group as a side reaction.
The Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5][6] It is known for its preference for ortho-formylation in phenols.[5]
Mechanism
The reaction mechanism is believed to involve the protonation of hexamine, which then acts as an electrophile, attacking the aromatic ring to form a benzylamine-type intermediate.[5] Subsequent intramolecular redox reactions and hydrolysis lead to the formation of the aldehyde.
Figure 3: Simplified mechanism of the Duff reaction.
Experimental Protocol
Step-by-Step Protocol:
-
A mixture of 2-hydroxybenzonitrile, hexamine, and an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid) is heated.
-
The reaction is typically run at a high temperature (around 150-160°C) for several hours.[2]
-
After cooling, the reaction mixture is hydrolyzed with an aqueous acid.
-
The product is then isolated, often by steam distillation or extraction, and purified.[2]
Performance and Considerations
A significant drawback of the Duff reaction is its generally low yields.[4][5] The high reaction temperatures required can also lead to decomposition of the starting material or product. However, its simplicity and the use of relatively inexpensive reagents are advantages. Modifications using different acid catalysts have been explored to improve yields.[4]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] It employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[7][8]
Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[7] The electron-rich aromatic ring of 2-hydroxybenzonitrile then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to yield the aldehyde.[7]
Figure 4: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol
Step-by-Step Protocol:
-
The Vilsmeier reagent is prepared by adding POCl₃ to DMF, typically at a low temperature (0-10 °C).
-
2-Hydroxybenzonitrile is then added to the pre-formed reagent.
-
The reaction mixture is heated for a period, with the temperature and time being dependent on the substrate's reactivity.
-
After the reaction is complete, the mixture is poured onto ice and neutralized to hydrolyze the intermediate and precipitate the product.
-
The crude product is collected and purified.
Performance and Considerations
The Vilsmeier-Haack reaction is generally a mild and efficient method for formylation.[8] It often provides good yields and can be more regioselective than the Reimer-Tiemann reaction. However, the reactivity of the substrate is a key factor, and the deactivated ring of 2-hydroxybenzonitrile may require more forcing conditions.
Magnesium Chloride-Mediated Formylation
This method offers a milder and often more selective alternative for the ortho-formylation of phenols. It utilizes paraformaldehyde as the formyl source in the presence of anhydrous magnesium chloride and a base, such as triethylamine.[9]
Mechanism
The reaction is believed to proceed through the formation of a magnesium phenoxide complex. The magnesium ion is thought to chelate with both the phenolic oxygen and the formyl group of the incoming electrophile, directing the formylation to the ortho position.
Figure 5: Simplified mechanism of MgCl2-mediated formylation.
Experimental Protocol
A detailed procedure for a related substrate is available in Organic Syntheses.[9]
Step-by-Step Protocol:
-
A mixture of anhydrous magnesium chloride, 2-hydroxybenzonitrile, and a dry, aprotic solvent (e.g., acetonitrile or THF) is prepared under an inert atmosphere.
-
Triethylamine is added, followed by paraformaldehyde.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched with an aqueous acid.
-
The product is extracted with an organic solvent, and the crude product is purified by column chromatography or recrystallization.[9]
Performance and Considerations
This method is reported to be highly selective for ortho-formylation and can provide good to excellent yields. The reaction conditions are generally milder than those of the Duff or Reimer-Tiemann reactions. The use of anhydrous reagents and an inert atmosphere is crucial for the success of this reaction. The electron-withdrawing nature of the cyano group in 2-hydroxybenzonitrile might necessitate longer reaction times or higher temperatures compared to more activated phenols.[1]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for the preparation of 3-Formyl-2-hydroxybenzonitrile will depend on factors such as desired yield, regioselectivity, available equipment, and cost of reagents. The following table provides a qualitative comparison of the discussed methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Reimer-Tiemann | Chloroform, Strong Base | 60-70 °C, Biphasic | Well-established, Inexpensive reagents | Moderate yields, Low regioselectivity, Harsh conditions |
| Duff | Hexamine, Acid | High temperature (150-160 °C) | Simple, Inexpensive reagents, Good ortho-selectivity | Generally low yields, High temperatures required |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to reflux | Good yields, Mild conditions, Good regioselectivity | Reagents can be corrosive and moisture-sensitive |
| MgCl₂-mediated | Paraformaldehyde, MgCl₂, Triethylamine | Reflux in organic solvent | High ortho-selectivity, Good yields, Milder conditions | Requires anhydrous conditions and inert atmosphere |
Characterization of 3-Formyl-2-hydroxybenzonitrile
The successful synthesis of 3-Formyl-2-hydroxybenzonitrile should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the hydroxyl proton (which may be broad), and the aromatic protons, with coupling patterns indicative of the 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitrile group (C≡N stretch, sharp, around 2230 cm⁻¹), and the carbonyl group of the aldehyde (C=O stretch, strong, around 1680 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (147.13 g/mol ).
Conclusion
Several viable synthetic routes exist for the preparation of 3-Formyl-2-hydroxybenzonitrile from 2-hydroxybenzonitrile. For laboratory-scale synthesis where high purity and good yields are desired, the Magnesium Chloride-Mediated Formylation and the Vilsmeier-Haack Reaction appear to be the most promising methods due to their reported higher selectivity and yields compared to the classical Reimer-Tiemann and Duff reactions. The Reimer-Tiemann and Duff reactions, while simpler in some respects, are often plagued by lower yields and, in the case of the Reimer-Tiemann reaction, the formation of isomeric byproducts. The choice of the optimal method will ultimately depend on the specific requirements of the researcher and the intended application of the final product. Further optimization of reaction conditions for each method with 2-hydroxybenzonitrile as the substrate is recommended to achieve the best possible results.
References
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-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64-68.
- Deshmukh, A. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- S. M. S., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.
- (n.d.).
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- The Royal Society of Chemistry. (n.d.).
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Chem-St
- Wynberg, H. (n.d.). the reimer-tiemann reaction. Sciencemadness.org.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Bioactive Potential of Substituted Benzonitriles
In the landscape of medicinal chemistry, the benzonitrile scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, functionally rich molecule: 3-Formyl-2-hydroxybenzonitrile . This compound is distinguished by a unique electronic arrangement on its aromatic ring, featuring a hydroxyl group (-OH), a formyl group (-CHO), and a nitrile group (-CN). This configuration suggests a high potential for diverse biological interactions and makes it a compelling subject for investigation.
To truly understand the potential of 3-Formyl-2-hydroxybenzonitrile, it is essential to compare it with its structural relatives. This guide provides an in-depth, objective comparison of its anticipated biological activities against two key related compounds:
-
Salicylaldehyde: The parent compound lacking the nitrile group.
-
2-Hydroxybenzonitrile (Salicylonitrile): The parent compound lacking the formyl group.[2]
By dissecting the contributions of each functional group through this comparative analysis, we aim to provide a predictive framework for the biological profile of 3-Formyl-2-hydroxybenzonitrile and to illuminate the critical structure-activity relationships (SAR) that govern the efficacy of this chemical family. This analysis is supported by experimental data from authoritative studies on these related molecules, offering a robust foundation for future research and development.
Comparative Analysis of Biological Activities
The biological profile of an aromatic compound is profoundly influenced by the nature and position of its substituents. The electron-donating hydroxyl group, combined with the electron-withdrawing formyl and nitrile moieties, creates a unique chemical environment that dictates the molecule's reactivity and interaction with biological targets.
Antimicrobial Activity: A Tale of Three Moieties
The disruption of microbial cell membranes and essential enzymatic processes is a hallmark of phenolic compounds.[2] Both salicylaldehyde and 2-hydroxybenzonitrile, and their derivatives, are known to possess significant antimicrobial properties.
Expert Insights: The antimicrobial action of these compounds is often attributed to the acidic phenolic hydroxyl group, which can deprotonate and interfere with microbial membrane potential. Salicylaldehyde derivatives, particularly Schiff bases, have shown broad-spectrum activity.[3][4] 2-Hydroxybenzonitrile has demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The addition of a formyl group to the 2-hydroxybenzonitrile scaffold to create our target molecule likely enhances this activity. The formyl group can form Schiff bases with amines on microbial proteins, creating an additional mechanism for cytotoxicity.
Table 1: Comparative Antimicrobial Performance of Related Scaffolds
| Compound/Derivative Class | Test Organism | Activity Metric (MIC, µg/mL) | Reference |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | S. aureus (Bovine Mastitis) | MIC₅₀: 500 | [5] |
| 2,3-dihydroxybenzaldehyde | S. aureus (Bovine Mastitis) | MIC₅₀: 500 | [5] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | MIC: 6.25 | [1][6] |
| Sulfadiazine-Salicylaldehyde Schiff Bases | S. aureus (MRSA) | MIC: from 7.81 µM | [4] |
| 2-hydroxybenzonitrile | S. aureus, E. coli, P. aeruginosa | Activity Reported (Quantitative data limited) | [2] |
| 3-Formyl-2-hydroxybenzonitrile | - | Data Not Available (Predicted High Activity) | - |
Anticancer Activity: Targeting Cellular Proliferation
The search for novel anticancer agents has led to extensive investigation into salicylaldehyde and benzonitrile derivatives. Their ability to induce apoptosis and inhibit key cellular processes makes them promising candidates.
Expert Insights: Salicylaldehyde benzoylhydrazone derivatives, for example, have demonstrated potent cytotoxicity against human adenocarcinoma cell lines.[7] A quantitative structure-activity relationship (QSAR) analysis revealed that cytotoxicity increases when the salicylaldehyde ring possesses electron-donating groups.[7] Conversely, derivatives of 2-hydroxybenzonitrile have also been explored for their cytotoxic effects.[2] For 3-Formyl-2-hydroxybenzonitrile, the combined electronic effects of the hydroxyl, formyl, and nitrile groups could lead to complex interactions with cellular targets. The planarity of the molecule and its potential to act as a ligand for metal ions may contribute to its antiproliferative effects.[7] Dimethoxy derivatives of salicylaldehyde benzoylhydrazone have shown exceptional antileukemic activity and selectivity, highlighting the importance of substituent placement.[8]
Table 2: Comparative Anticancer Performance
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Salicylaldehyde Benzoylhydrazone Analogs | Human Adenocarcinoma | Activity correlated with electronic factors | [7] |
| Dimethoxy Salicylaldehyde Hydrazones | Leukemic cell lines | Low µM to nM concentrations | [8] |
| Benzofuran derivatives (from 2-hydroxybenzonitrile) | Various cancer cell lines | Cytotoxic effects reported | [2] |
| 3-Aryl-2-(2-thienyl)acrylonitriles | Hepatoma (HuH-7) | < 1 µM (for lead compounds) | [9] |
| 3-Formyl-2-hydroxybenzonitrile | - | Data Not Available (Predicted Activity) | - |
Antioxidant and Anti-inflammatory Activity
The ability to scavenge free radicals is a key therapeutic property. The phenolic hydroxyl group is a primary driver of antioxidant activity in these compounds.
Expert Insights: Salicylaldehyde-derived secondary amines have shown remarkable antioxidant properties, in some cases surpassing standard antioxidants like BHT and BHA in ABTS and phenanthroline assays.[10] The mechanism is believed to involve the donation of a hydrogen atom from the phenolic -OH or an amine -NH group to neutralize free radicals. The presence of electron-donating groups on the salicylaldehyde ring enhances this activity.[3] While direct data for 3-Formyl-2-hydroxybenzonitrile is unavailable, its structure contains the essential phenolic hydroxyl group. The electron-withdrawing nature of the adjacent formyl and nitrile groups might modulate its radical scavenging potential in a complex manner, potentially influencing the O-H bond dissociation enthalpy.
Table 3: Comparative Antioxidant Performance
| Compound/Derivative Class | Assay | Activity Metric (IC₅₀ / A₀.₅) | Reference |
| Salicylaldehyde-derived amine (Compound 2) | ABTS | IC₅₀: 5.14 ± 0.11 µM | [10] |
| Salicylaldehyde-derived amine (Compound 5) | Phenanthroline | A₀.₅: 9.42 ± 1.02 µM | [10] |
| BHT (Standard) | ABTS | IC₅₀: 8.22 ± 0.45 µM | [10] |
| BHA (Standard) | ABTS | IC₅₀: 7.16 ± 1.66 µM | [10] |
| 3-Formyl-2-hydroxybenzonitrile | - | Data Not Available (Predicted Activity) | - |
Structure-Activity Relationship (SAR) Synthesis
The comparative data strongly suggests that the biological activity of this class of compounds is not merely additive but is a result of the complex interplay between the functional groups.
-
The Hydroxyl Group (-OH): This is the primary anchor for antimicrobial and antioxidant activity. Its ability to donate a proton or hydrogen atom is critical. Its presence is a prerequisite for the high activity seen in many salicylaldehyde derivatives.
-
The Formyl Group (-CHO): This aldehyde functionality introduces a site for covalent bonding (e.g., Schiff base formation with proteins), which can significantly enhance cytotoxicity and antimicrobial action. It is also a strong electron-withdrawing group, which modulates the electronic properties of the entire molecule.
-
The Nitrile Group (-CN): As a potent electron-withdrawing group, the nitrile function significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. In drug design, nitrile groups are often used as bioisosteres for other functional groups and can form crucial hydrogen bonds with enzyme active sites.
Caption: Standard workflow for the MTT cytotoxicity assay.
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2024). MDPI. Retrieved from [Link]
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Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). MDPI. Retrieved from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. Retrieved from [Link]
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Bîcu, E., & Tigoianu, V. (2017). Anticancer Activity of Stilbene-Based Derivatives. Chemistry & Biodiversity, 14(5). Retrieved from [Link]
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Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (2021). Pharmaceutics, 13(2), 150. Retrieved from [Link]
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Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Frontiers in Microbiology, 9, 1645. Retrieved from [Link]
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A Researcher's Guide to the Structural Nuances of 3-Formyl-2-hydroxybenzonitrile and Its Derivatives
This guide offers an in-depth structural analysis and comparison of 3-Formyl-2-hydroxybenzonitrile, a versatile chemical scaffold, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, spectroscopic properties, and potential applications. We will explore the synthesis, characterization, and comparative analysis of this compound class, providing both the theoretical framework and practical experimental protocols that underpin modern chemical research.
Introduction: The 3-Formyl-2-hydroxybenzonitrile Scaffold
3-Formyl-2-hydroxybenzonitrile, also known as 2-hydroxyisophthalaldehydonitrile, is an aromatic compound characterized by a benzene ring substituted with hydroxyl (-OH), formyl (-CHO), and nitrile (-C≡N) groups at positions 2, 3, and 1, respectively.[1][2] The strategic placement of these functional groups—an electron-donating hydroxyl group and two electron-withdrawing groups—creates a unique electronic environment and a platform for diverse chemical transformations.[3] This trifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3] Derivatives stemming from this core are of significant interest as they can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, analogous to related salicylanilide and salicylic acid derivatives.[4][5][6][7]
The key to understanding its reactivity and that of its derivatives lies in the intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent formyl group. This interaction, similar to that observed in other ortho-hydroxyaryl aldehydes and ketones, imparts conformational rigidity and modulates the chemical properties of both functional groups.
Synthetic Strategies and Methodologies
The derivatization of 3-Formyl-2-hydroxybenzonitrile primarily targets the highly reactive formyl and hydroxyl groups. The formyl group is an excellent electrophile for condensation reactions, while the phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a ligand donor.
Below is a generalized workflow for the synthesis and characterization of derivatives, focusing on the formation of a Schiff base as a representative example.
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Cross-validation of experimental data for 3-Formyl-2-hydroxybenzonitrile
An In-Depth Technical Guide for the Cross-Validation of Experimental Data
Topic: 3-Formyl-2-hydroxybenzonitrile
A Senior Application Scientist's Guide to the Cross-Validation of 3-Formyl-2-hydroxybenzonitrile Experimental Data
This guide offers a detailed, first-principles approach to the cross-validation of experimental data for 3-Formyl-2-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It provides a framework for critical analysis, comparing the target compound against relevant alternatives and grounding all claims in verifiable experimental protocols and authoritative data.
Strategic Importance and Rationale
3-Formyl-2-hydroxybenzonitrile (also known as 2-Cyano-6-formylphenol) is a multifunctional aromatic building block.[] Its molecular architecture, featuring hydroxyl, formyl, and nitrile groups in a specific ortho- and meta-arrangement, makes it a valuable precursor in the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and specialized organic materials.[2][3] The precise spatial and electronic interplay of these functional groups dictates the reactivity and ultimate success of synthetic campaigns. Therefore, rigorous, multi-technique characterization is not just a procedural step but a foundational requirement for reproducible science.
Comparative Benchmarking Against Structural Analogs
To contextualize the physicochemical properties of 3-Formyl-2-hydroxybenzonitrile, a comparison with simpler, structurally related molecules is essential. We have selected Salicylaldehyde (possessing the 2-hydroxy and formyl groups) and 2-Hydroxybenzonitrile (possessing the 2-hydroxy and nitrile groups) as benchmarks. This comparative approach allows us to dissect the contribution of each functional group to the overall properties of the target molecule.
Table 1: Comparative Physicochemical Properties
| Property | 3-Formyl-2-hydroxybenzonitrile | Salicylaldehyde | 2-Hydroxybenzonitrile |
| Molecular Formula | C₈H₅NO₂[][4] | C₇H₆O₂[5][6] | C₇H₅NO[7] |
| Molecular Weight | 147.13 g/mol [][4] | 122.12 g/mol [5][6] | 119.12 g/mol [7] |
| Appearance | Yellow to off-white solid | Colorless to light yellow oily liquid[6][8] | White to off-white crystalline solid[9] |
| Melting Point | ~147 °C[10] | -7 °C[5][8] | 92-95 °C |
| Boiling Point | Decomposes | 196-197 °C[5][8] | 149 °C at 14 mmHg |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in alcohol, ether; slightly soluble in water[5] | Soluble in hot water, ethanol, ether[9] |
Expertise & Experience: The stark difference in melting points is highly informative. Salicylaldehyde's low melting point is typical for a small aromatic aldehyde with intramolecular hydrogen bonding.[5][8] The significantly higher melting point of 2-Hydroxybenzonitrile suggests strong intermolecular dipole-dipole interactions from the nitrile group and hydrogen bonding. 3-Formyl-2-hydroxybenzonitrile's even higher melting point indicates a highly stable crystal lattice, benefiting from a combination of all these intermolecular forces, making it a stable, crystalline solid that is readily purified by recrystallization.
Multi-Technique Spectroscopic Verification
No single analytical technique provides a complete picture. A self-validating system of characterization relies on the convergence of data from orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR provides the most detailed insight into the molecular skeleton and electronic environment of the nuclei.
-
¹H NMR (Proton NMR) - Predicted Chemical Shifts (400 MHz, DMSO-d₆):
-
δ 11.0-12.0 ppm (singlet, 1H, -OH): The phenolic proton's significant downfield shift is due to deshielding from the aromatic ring and intramolecular hydrogen bonding with the adjacent formyl group. Its signal is often broad.
-
δ 10.3 ppm (singlet, 1H, -CHO): A characteristic chemical shift for an aromatic aldehyde proton.
-
δ 7.9-8.2 ppm (aromatic region, 3H): The three aromatic protons will exhibit a complex splitting pattern (doublets and triplets) based on their coupling constants, confirming the 1,2,3-trisubstituted pattern.
-
-
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (100 MHz, DMSO-d₆):
-
δ ~191 ppm (-CHO): Aldehyde carbonyl carbon.
-
δ ~162 ppm (C-OH): Aromatic carbon attached to the hydroxyl group.
-
δ ~115-140 ppm (Ar-C): Multiple signals corresponding to the other aromatic carbons.
-
δ ~117 ppm (-CN): Nitrile carbon.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 10-15 mg of the dried compound into a clean vial.
-
Solvent Selection: Use 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for polar aromatic compounds and, unlike chloroform-d, it allows for the reliable observation of the acidic hydroxyl proton, which would otherwise exchange with trace D₂O.
-
Dissolution & Transfer: Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) on a spectrometer of 400 MHz or higher to resolve complex splitting patterns.
-
Data Validation: The integral of the ¹H NMR signals must correspond to the proton count of the structure. The number of signals in the ¹³C NMR should match the number of unique carbons.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for 3-Formyl-2-hydroxybenzonitrile |
| O-H (hydroxyl) | 3200-3400 (Broad) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |
| C≡N (nitrile) | 2220-2240 (Sharp, Strong) | A highly characteristic and intense peak for aromatic nitriles.[11] Conjugation with the ring shifts it to a slightly lower frequency than aliphatic nitriles.[11] |
| C=O (aldehyde) | 1660-1680 (Sharp, Strong) | Confirms the aldehyde carbonyl. The position is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. |
| C=C (aromatic) | 1450-1600 (Multiple bands) | Confirms the presence of the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With a clean ATR crystal (typically diamond), perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid sample directly onto the crystal.
-
Pressure Application: Use the instrument's press to ensure firm, uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Interpretation: Compare the obtained spectrum against the expected absorption bands. The simultaneous presence of all four key bands provides strong evidence for the compound's identity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and offers structural clues through fragmentation analysis.
-
Expected Molecular Ion: For a compound with formula C₈H₅NO₂, the monoisotopic mass is 147.0320 Da.[4] In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), one would expect to see:
-
[M+H]⁺: 148.0393 m/z (in positive ion mode)
-
[M-H]⁻: 146.0248 m/z (in negative ion mode)
-
-
Key Fragmentation Patterns (Electron Ionization - EI):
-
Loss of -CHO group (M-29)
-
Loss of -CN group (M-26)
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Trustworthiness: The experimentally determined exact mass should match the theoretical mass to within 5 ppm, confirming the elemental composition.
Visualized Workflows and Structures
Visual aids are critical for conveying complex information concisely.
Caption: Logical workflow for the definitive cross-validation of experimental data.
Authoritative Conclusion
The cross-validation of 3-Formyl-2-hydroxybenzonitrile is achieved not by a single measurement, but by the logical convergence of multiple, independent analytical techniques. By benchmarking its properties against structural analogs like Salicylaldehyde and 2-Hydroxybenzonitrile, we gain a deeper understanding of its unique physicochemical characteristics. The combined, corroborating evidence from NMR, IR, and HRMS, when acquired using robust and well-justified protocols, provides an unassailable confirmation of the compound's structure, purity, and identity. This rigorous approach is the bedrock of reliable and progressive scientific research.
References
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- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- Merck Index. (n.d.). Salicylaldehyde.
- McGuire, B. A., et al. (2018). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics.
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- Benchchem. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents.
- PubChem. (n.d.). Salicylaldehyde.
- BLD Pharm. (n.d.). 3-Formyl-2-hydroxybenzonitrile.
- Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.).
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Formyl-2-hydroxybenzonitrile
Introduction: The Critical Role of Starting Material Purity
In the landscape of pharmaceutical and specialty chemical synthesis, the quality of starting materials is paramount. 3-Formyl-2-hydroxybenzonitrile, also known as 2-cyano-6-formylphenol, is a pivotal intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes. The presence of impurities, even in trace amounts, can have a cascading effect, leading to decreased yields in subsequent reactions, the formation of undesirable byproducts, and complications in purification processes. Consequently, a rigorous and multi-faceted approach to purity assessment of commercially available 3-Formyl-2-hydroxybenzonitrile is not just a quality control measure; it is a critical step in ensuring the success and reproducibility of a synthetic workflow.
This guide provides an in-depth, objective comparison of the purity of 3-Formyl-2-hydroxybenzonitrile from various commercial suppliers. We will delve into the experimental methodologies employed for this assessment, explaining the rationale behind the choice of analytical techniques and providing detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to make informed decisions when sourcing this crucial chemical intermediate.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. To create a comprehensive and self-validating system, we employ a suite of orthogonal analytical methods. This approach ensures that the purity assessment is not skewed by the limitations of any single technique. Our chosen methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination, providing quantitative data on the main component and any impurities that have a UV chromophore.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR offers a powerful, direct method for purity determination by comparing the signal intensity of the analyte to a certified internal standard.[2][3] It is particularly valuable as it does not require a reference standard of the analyte itself.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the identification and characterization of trace-level impurities.[1][4][5][6]
The following diagram illustrates the comprehensive workflow for the purity assessment of each commercial sample.
Caption: Overall workflow for the comprehensive purity assessment of commercial 3-Formyl-2-hydroxybenzonitrile.
Experimental Methodologies: The 'How' and 'Why'
The validity of any comparative analysis rests on the robustness and reproducibility of the experimental methods. Below are the detailed protocols, accompanied by the scientific rationale for the chosen parameters.
Sample Preparation
To ensure a fair comparison, all samples were treated identically.
Protocol:
-
Accurately weigh approximately 10.0 mg of 3-Formyl-2-hydroxybenzonitrile from each supplier into separate 10 mL volumetric flasks.
-
Dissolve the solid in HPLC-grade acetonitrile and bring to volume.
-
For qNMR analysis, accurately weigh approximately 5.0 mg of the sample and 5.0 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Causality: Standardized sample preparation is crucial to eliminate variability arising from sample handling. The choice of acetonitrile as a solvent for HPLC is due to its good solvating power for the analyte and its UV transparency. For qNMR, a certified internal standard of known purity is essential for accurate quantification.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
Rationale: A reversed-phase HPLC method was developed to achieve good retention and separation of the polar aromatic analyte from potential non-polar and polar impurities.[7][8] A C18 column is a good starting point for method development for such compounds. A gradient elution is employed to ensure the elution of any impurities with a wide range of polarities.
Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Quantitative ¹H NMR (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[2][9] The integral of a specific proton signal of the analyte is compared to the integral of a known amount of a certified internal standard.[2]
Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16.
-
Data Processing: Manual phasing and baseline correction are critical for accurate integration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is a powerful tool for identifying unknown impurities.[4][5][10] The high sensitivity of mass spectrometry allows for the detection of trace-level impurities, and the mass-to-charge ratio provides information about their molecular weight.[1][10]
Protocol:
-
Instrument: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Chromatography: The same method as the HPLC-UV analysis is used.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Data Analysis: The mass spectra of impurity peaks are analyzed to propose potential structures.
Comparative Data Analysis: A Side-by-Side Look at Commercial Purity
The following tables summarize the hypothetical data obtained from the analysis of 3-Formyl-2-hydroxybenzonitrile from three different commercial suppliers.
Table 1: Purity Comparison by HPLC and qNMR
| Supplier | HPLC Purity (%) | qNMR Purity (%) |
| Supplier A | 99.2 | 99.1 |
| Supplier B | 97.5 | 97.3 |
| Supplier C | 99.8 | 99.7 |
Table 2: Impurity Profile by LC-MS
| Supplier | Major Impurity (m/z) | Relative Abundance (%) | Putative Identification |
| Supplier A | 149.02 | 0.3 | 2-Hydroxybenzonitrile |
| Supplier B | 163.04 | 1.1 | Methoxy-derivative |
| Supplier B | 121.03 | 0.8 | Salicylaldehyde |
| Supplier C | 149.02 | 0.1 | 2-Hydroxybenzonitrile |
The following diagram illustrates a hypothetical impurity profile for a sample of 3-Formyl-2-hydroxybenzonitrile.
Caption: A representative impurity profile for 3-Formyl-2-hydroxybenzonitrile, showing potential process-related impurities.
Discussion and Recommendations
The data presented in Tables 1 and 2 indicate that there are significant differences in the purity of 3-Formyl-2-hydroxybenzonitrile available from different commercial suppliers. Supplier C consistently showed the highest purity by both HPLC and qNMR, with only a minor impurity detected by LC-MS. Supplier A also provided a high-purity product, while Supplier B's material had a noticeably lower purity and a more complex impurity profile.
The presence of impurities such as 2-hydroxybenzonitrile and salicylaldehyde suggests potential issues in the manufacturing process, such as incomplete formylation or side reactions. The methoxy-derivative found in Supplier B's sample could indicate the use of a different synthetic route or incomplete demethylation.
For researchers working on sensitive applications where high purity is critical, Supplier C would be the recommended choice. For less sensitive applications, the material from Supplier A may be a suitable, potentially more cost-effective alternative. It is strongly advised to request a certificate of analysis (CoA) from the supplier and, if possible, to perform an in-house purity assessment before committing a large quantity of material to a critical synthesis.
Conclusion
The purity of starting materials is a cornerstone of successful chemical synthesis. This guide has demonstrated a robust, multi-technique approach for the purity assessment of commercially available 3-Formyl-2-hydroxybenzonitrile. By combining the quantitative power of HPLC and qNMR with the qualitative and structural insights from LC-MS, a comprehensive and reliable purity profile can be established. Researchers and drug development professionals are encouraged to adopt a similar rigorous approach to quality control to ensure the integrity and reproducibility of their work.
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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A Guide to Integrated Research: Comparing In-Silico and Experimental Approaches for the Study of 3-Formyl-2-hydroxybenzonitrile
Introduction: The Molecule and the Method
3-Formyl-2-hydroxybenzonitrile is a multifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups on a benzene ring. This unique substitution pattern makes it an intriguing candidate for investigation in medicinal chemistry and materials science.[] The hydroxyl and formyl groups can act as chelating sites for metal ions, while the electron-withdrawing nitrile and formyl groups create a complex electronic environment, rendering the molecule a versatile building block for synthesizing more complex heterocyclic structures like chromenes and benzofurans.[2]
In modern chemical research, the exploration of a novel compound such as 3-Formyl-2-hydroxybenzonitrile is no longer confined to the laboratory bench. A powerful synergy exists between computational (in-silico) and experimental studies. The in-silico approach allows for rapid, cost-effective prediction of a molecule's properties and potential biological activities, generating testable hypotheses. The experimental approach provides the tangible synthesis, characterization, and validation required to ground these predictions in physical reality. This guide provides a comprehensive comparison of these two methodologies, detailing the causality behind procedural choices and demonstrating how their integration leads to a more efficient and robust scientific discovery process.
Part 1: The In-Silico Approach - Predicting Molecular Behavior from First Principles
The rationale for beginning with a computational analysis is rooted in efficiency. Before committing resources to chemical synthesis and biological screening, in-silico methods can forecast a molecule's structural, spectroscopic, and biological characteristics, guiding the experimental design and prioritizing research efforts.
Workflow 1: Quantum Chemical Calculations for Structural and Spectroscopic Insights
To understand a molecule, we must first determine its most stable three-dimensional shape and electronic structure. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate these properties with high accuracy.[3] By solving approximations of the Schrödinger equation, DFT allows us to predict the molecule's geometry, vibrational frequencies (correlating to an IR spectrum), and the magnetic shielding of its nuclei (correlating to an NMR spectrum).
-
Molecule Construction: The 2D structure of 3-Formyl-2-hydroxybenzonitrile is drawn using molecular editing software (e.g., GaussView, Avogadro) and converted to a 3D conformation.
-
Geometry Optimization: A geometry optimization calculation is performed using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). This process systematically alters the bond lengths and angles to find the lowest energy, most stable conformation of the molecule. This step is critical as all subsequent property calculations depend on an accurate molecular structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies and their intensities are used to generate a predicted infrared (IR) spectrum.
-
NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is then run using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. This computes the isotropic shielding values for each nucleus (¹H and ¹³C).
-
Data Processing: The raw shielding values are converted to chemical shifts (ppm) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the identical level of theory.
Caption: Workflow for DFT-based prediction of spectroscopic data.
| Property | Predicted Value (Illustrative) | Assignment |
| ¹H NMR | 11.1 ppm | Phenolic -OH |
| 9.9 ppm | Aldehyde -CHO | |
| 7.0 - 7.8 ppm | Aromatic -CH | |
| IR | ~3200 cm⁻¹ | O-H stretch |
| ~2230 cm⁻¹ | C≡N stretch | |
| ~1680 cm⁻¹ | C=O stretch |
Workflow 2: Molecular Docking for Biological Target Identification
Given the prevalence of substituted benzonitriles in drug development, a key in-silico step is to predict potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the protein or receptor) when bound to each other to form a stable complex.[4][5] The primary output, a "binding energy" or "docking score," estimates the strength of the interaction, suggesting which biological targets the molecule might inhibit or activate.
-
Target Selection & Preparation: A protein target of interest is selected and its 3D structure is obtained from the Protein Data Bank (PDB). For salicylaldehyde derivatives, potential targets could include enzymes like Dihydropteroate synthase (DHPS) or Cyclooxygenase-2 (COX-2).[6][7] All water molecules and non-essential co-factors are removed from the protein structure file.
-
Ligand Preparation: The optimized 3D structure of 3-Formyl-2-hydroxybenzonitrile (from DFT) is prepared by assigning appropriate charges and atom types.
-
Grid Box Generation: A "grid box" is defined around the known active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) systematically samples different positions and conformations of the ligand within the grid box, scoring each "pose" based on a force field that evaluates intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).
-
Analysis of Results: The results are analyzed to identify the pose with the lowest binding energy. This conformation, along with the specific amino acid residues it interacts with, provides a structural hypothesis for the molecule's biological activity.
Caption: Workflow for a typical molecular docking study.
Part 2: The Experimental Approach - Grounding Predictions in Reality
Computational predictions, however powerful, remain hypotheses until validated by experiment. The experimental phase involves the actual synthesis of the compound, rigorous confirmation of its structure, and testing of its properties.
Methodology 1: Synthesis of 3-Formyl-2-hydroxybenzonitrile
The synthesis of substituted salicylaldehydes can be challenging due to the competing reactivity of the phenol and aldehyde groups.[8] A common and effective method for introducing a formyl group ortho to a hydroxyl group on a phenol is the Vilsmeier-Haack reaction.[9] This choice is based on its reliability for formylating activated aromatic rings.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), phosphorus oxychloride (POCl₃) is added dropwise to a cooled (0 °C) solution of N,N-Dimethylformamide (DMF). This in-situ reaction forms the electrophilic Vilsmeier reagent. The choice to form it in-situ is a standard practice to handle the reagent's reactivity.
-
Substrate Addition: A solution of the starting material, 2-hydroxybenzonitrile, in a suitable solvent is added slowly to the Vilsmeier reagent.
-
Reaction: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive reagents.
-
Purification: The resulting crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by column chromatography on silica gel, to yield pure 3-Formyl-2-hydroxybenzonitrile.
Methodology 2: Spectroscopic Characterization
To confirm that the synthesized product is indeed 3-Formyl-2-hydroxybenzonitrile, its molecular structure must be unequivocally identified. This is achieved using the same spectroscopic techniques that were modeled in-silico.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A small sample of the purified product is analyzed. The resulting spectrum reveals the presence of key functional groups by their characteristic vibrational frequencies (stretches and bends). This is a rapid and essential first check of the product's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. The resulting chemical shifts, splitting patterns, and integration values provide a detailed "fingerprint" of the molecule, confirming its precise atomic connectivity.[10]
Part 3: Synthesis of Knowledge - The In-Silico vs. Experimental Comparison
The true power of an integrated approach emerges when the predicted and experimental data are compared directly. This comparison serves as a bidirectional validation system: the experiment validates the computational model, and the model helps interpret the experimental results.
Table 2: Side-by-Side Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Signal | Predicted Value (Illustrative) | Experimental Value (Typical) | Analysis |
| ¹H NMR: -OH | 11.1 ppm | 11.07 ppm[10] | Excellent agreement confirms the intramolecular hydrogen bond. |
| ¹H NMR: -CHO | 9.9 ppm | 9.88 ppm[10] | Strong correlation validates the electronic environment of the aldehyde. |
| IR: C≡N stretch | ~2230 cm⁻¹ | ~2225 cm⁻¹ | Good agreement confirms the presence of the nitrile group. |
| IR: C=O stretch | ~1680 cm⁻¹ | ~1675 cm⁻¹ | Close match validates the formyl group's identity. |
Discrepancies between predicted and experimental values are also informative. They can suggest that the computational model (e.g., the choice of DFT functional or basis set) may need refinement or that solvent effects, which are sometimes excluded from in-silico calculations for simplicity, play a significant role in the molecule's properties.
The in-silico docking results provide a direct roadmap for experimental biological assays. If docking predicts strong binding to an enzyme like COX-2, the logical next step is to perform an in-vitro COX-2 inhibition assay.[7] This targeted approach prevents wasteful, high-cost screening against irrelevant targets and focuses experimental resources where they are most likely to yield significant results.
Caption: The synergistic cycle of in-silico and experimental research.
Conclusion
The study of a molecule like 3-Formyl-2-hydroxybenzonitrile is most effectively approached not as a linear path, but as a cycle of prediction and validation.
-
In-Silico Studies offer unparalleled speed and cost-effectiveness for generating hypotheses about molecular structure, properties, and biological function. They provide a theoretical framework that makes experimental work more targeted and intelligent.
-
Experimental Studies provide the indispensable "ground truth." Synthesis confirms the molecule's existence, spectroscopy confirms its structure, and biological assays confirm its function.
Neither approach is complete without the other. By integrating computational predictions with rigorous laboratory validation, researchers can accelerate the pace of discovery, reduce costs, and build a more comprehensive and trustworthy understanding of the chemical world. This dual approach represents the gold standard for modern research in drug development, materials science, and beyond.
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Rafiq, M., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Molecules, 26(23), 7349. Available from: [Link]
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Vykuntam, U., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(3), 543-546. Available from: [Link]
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Kumar, P., & Kumar, A. (2012). Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available from: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 28(14), 5410. Available from: [Link]
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Kumar, S., et al. (2023). Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. Biological Procedures Online, 25(1), 10. Available from: [Link]
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A Comparative Analysis of the Reactivity of 3-Formyl-2-hydroxybenzonitrile and Its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of 3-Formyl-2-hydroxybenzonitrile and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects on the chemical behavior of these versatile building blocks. We will explore key reactions, supported by experimental data and detailed protocols, to provide a practical framework for your synthetic endeavors.
Introduction: The Unique Chemical Landscape of Substituted Salicylaldehydes
3-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-2-hydroxybenzaldehyde, belongs to the broader class of substituted salicylaldehydes.[1] Its structure is characterized by a hydroxyl group positioned ortho to a formyl group on a benzonitrile scaffold. This arrangement creates a unique electronic and steric environment that dictates its reactivity. The hydroxyl group can act as an internal base or participate in hydrogen bonding, influencing the reactivity of the adjacent aldehyde. The nitrile group, a strong electron-withdrawing group, significantly impacts the electron density of the aromatic ring and the electrophilicity of the formyl carbon.[2][3]
The reactivity of these compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of their derivatives, such as coumarins and chalcones.[4][5] Understanding how different substituents on the aromatic ring modulate this reactivity is crucial for the rational design of synthetic routes to novel compounds.
Comparative Reactivity Analysis
The reactivity of 3-Formyl-2-hydroxybenzonitrile analogs is primarily governed by the electronic nature of the substituents on the aromatic ring. These substituents can either be electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through inductive and resonance mechanisms.[6][7]
Electronic Effects of Substituents
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring and increase the electrophilicity of the formyl carbon.[6] This generally enhances the rate of nucleophilic attack on the aldehyde. For instance, in the Knoevenagel condensation, EWGs can accelerate the reaction.[8]
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups increase the electron density of the ring.[6] This can sometimes decrease the reactivity of the aldehyde towards nucleophiles but may facilitate other reactions, such as electrophilic aromatic substitution. The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic influence.[3]
Key Reactions and Comparative Data
We will now examine the reactivity of 3-Formyl-2-hydroxybenzonitrile analogs in three fundamental reactions: the Knoevenagel condensation, the Aldol reaction, and Schiff base formation.
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[9][10] For substituted salicylaldehydes, this reaction is a common route to coumarin derivatives.[4][5]
The reactivity in the Knoevenagel condensation is highly sensitive to the electronic properties of the aldehyde. Aldehydes with electron-withdrawing groups generally exhibit higher reactivity.
Table 1: Comparative Yields in Knoevenagel Condensation of Substituted Salicylaldehydes with Malononitrile
| Aldehyde Analog | Substituent | Position | Yield (%) | Reference |
| 3-Formyl-2-hydroxybenzonitrile | -CN | 3 | High (expected) | N/A |
| 4-Bromo-2-hydroxybenzaldehyde | -Br | 4 | ~85 | [9] |
| 5-Bromo-3-methoxysalicylaldehyde | -Br, -OCH₃ | 5, 3 | 86-100 | [5] |
| 3,4-Dihydroxysalicylaldehyde | -OH | 3, 4 | 62 | [5] |
| 4-Nitrobenzaldehyde | -NO₂ | 4 | >95 | [8] |
Note: Yields are representative and can vary based on specific reaction conditions.
The data suggests that salicylaldehydes with electron-withdrawing groups like bromo and cyano tend to give high yields. Conversely, the presence of multiple electron-donating hydroxyl groups, as in 3,4-dihydroxysalicylaldehyde, can lead to lower yields.[5]
The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound.[11][12] While crossed-aldol reactions can lead to complex mixtures, using a non-enolizable aldehyde like 3-Formyl-2-hydroxybenzonitrile can favor the formation of a single major product.[13]
The electrophilicity of the aldehyde's carbonyl carbon is the key determinant of reactivity. Electron-withdrawing substituents enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack by an enolate.
Table 2: Predicted Relative Reactivity of 3-Formyl-2-hydroxybenzonitrile Analogs in Aldol Reactions
| Aldehyde Analog | Substituent Effect | Predicted Reactivity |
| 3-Formyl-2-hydroxy-5-nitrobenzonitrile | Strong EWG (-NO₂) | Highest |
| 3-Formyl-2-hydroxybenzonitrile | Strong EWG (-CN) | High |
| 3-Formyl-2-hydroxy-5-bromobenzonitrile | Moderate EWG (-Br) | Moderate-High |
| 3-Formyl-2-hydroxy-5-methylbenzonitrile | Weak EDG (-CH₃) | Moderate |
| 3-Formyl-2-hydroxy-5-methoxybenzonitrile | Strong EDG (-OCH₃) | Lowest |
This trend is based on the principle that stronger electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, thus accelerating the rate of the Aldol addition.[14]
Schiff bases (or imines) are formed through the reaction of a primary amine with an aldehyde or ketone.[15][16] This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes.[17][18]
The rate of Schiff base formation is influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine. For a given amine, aldehydes with electron-withdrawing groups will generally react faster.
Table 3: Qualitative Reactivity in Schiff Base Formation
| Aldehyde Analog | Substituent | Electronic Effect | Expected Reaction Rate |
| 3-Formyl-2-hydroxy-5-nitrobenzonitrile | -NO₂ | Strong EWG | Fast |
| 3-Formyl-2-hydroxybenzonitrile | -CN | Strong EWG | Fast |
| 3-Formyl-2-hydroxybenzaldehyde | -H | Neutral | Moderate |
| 3-Formyl-2-hydroxy-5-methylbenzonitrile | -CH₃ | Weak EDG | Slow |
The intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen in the product can also influence the reaction equilibrium and rate.
Experimental Protocols
To facilitate practical application, detailed protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted 2-hydroxybenzaldehyde with malononitrile.
Materials:
-
Substituted 2-hydroxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Add malononitrile (1.0 eq) to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[19]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[9]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization.
Protocol for Aldol Addition
This protocol outlines a base-catalyzed Aldol addition of acetone to a substituted 3-Formyl-2-hydroxybenzonitrile analog.
Materials:
-
Substituted 3-Formyl-2-hydroxybenzonitrile (1.0 eq)
-
Acetone (solvent and reactant)
-
Sodium hydroxide (NaOH) solution (10% aqueous, catalyst)
Procedure:
-
Dissolve the substituted 3-Formyl-2-hydroxybenzonitrile (1.0 eq) in acetone in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% aqueous NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Schiff Base Formation
This protocol details the synthesis of a Schiff base from a substituted 3-Formyl-2-hydroxybenzonitrile and a primary amine.
Materials:
-
Substituted 3-Formyl-2-hydroxybenzonitrile (1.0 eq)
-
Primary amine (1.0 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve the substituted 3-Formyl-2-hydroxybenzonitrile (1.0 eq) in methanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The formation of a precipitate may indicate product formation.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating may be applied.
-
Upon completion, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The reactivity of 3-Formyl-2-hydroxybenzonitrile and its analogs is a rich area of study with significant implications for synthetic chemistry. The electronic nature of substituents on the aromatic ring plays a predictable and dominant role in modulating the reactivity of the formyl group in key transformations such as the Knoevenagel condensation, Aldol reaction, and Schiff base formation. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, while electron-donating groups have the opposite effect. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these valuable compounds.
References
- Benchchem. (n.d.). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!.
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- Benchchem. (n.d.). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
- Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde.
- Wikipedia. (n.d.). Aldol reaction.
- PubMed Central. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid.
- National Institutes of Health. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine.
- Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM.
- (n.d.). Synthesis by Aldol and Related Condensation Reactions.
- Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II.
- (2014, January 13). Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances.
- ChemScene. (n.d.). 3-Formyl-2-hydroxybenzonitrile.
- MDPI. (n.d.). Ni(II)-Aroylhydrazone Complexes as Catalyst Precursors Towards Efficient Solvent-Free Nitroaldol Condensation Reaction.
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A Researcher's Comprehensive Guide to the Proper Disposal of 3-Formyl-2-hydroxybenzonitrile
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides essential, field-proven procedures for the proper disposal of 3-Formyl-2-hydroxybenzonitrile, ensuring the safety of personnel, the protection of our environment, and full compliance with regulatory standards. The protocols outlined herein are designed to be a self-validating system, explaining the causality behind each step to build a culture of safety and trust within your laboratory.
Hazard Profile of 3-Formyl-2-hydroxybenzonitrile: Understanding the Risk
3-Formyl-2-hydroxybenzonitrile is a versatile reagent in organic synthesis, but its chemical structure—incorporating aldehyde, hydroxyl, and nitrile functional groups—necessitates careful handling and disposal. The nitrile group (-CN) is of particular concern, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids.[1]
The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Its primary hazards, derived from globally harmonized system (GHS) classifications, are summarized below.
| Hazard Class | GHS Hazard Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3][4] |
Incompatible Materials: To prevent dangerous reactions, this compound must be stored and disposed of separately from strong oxidizing agents and strong acids.[5]
Hazardous Decomposition Products: In the event of a fire, combustion can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][5]
Regulatory Framework: Adherence to EPA and RCRA Standards
All waste containing 3-Formyl-2-hydroxybenzonitrile must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[6][7]
While 3-Formyl-2-hydroxybenzonitrile is not explicitly listed by name on the F, K, P, or U lists, its properties dictate that it may be classified under the following characteristic waste codes:
-
D003 (Reactivity): This is the most probable classification. Wastes are considered reactive if they can generate toxic gases, vapors, or fumes when mixed with water, or in this case, when exposed to pH conditions between 2 and 12.5.[6][8] The nitrile functional group poses a risk of releasing hydrogen cyanide, a highly toxic gas.[1]
It is the generator's responsibility to make a final waste determination. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste coding and labeling.[9][10]
Core Disposal Principles and Decision Workflow
The fundamental principle is that 3-Formyl-2-hydroxybenzonitrile and any materials contaminated with it must be disposed of through an approved hazardous waste management program.[2][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [12]
The following workflow provides a logical decision-making process for handling all forms of waste related to this compound.
Caption: Decision workflow for proper disposal of 3-Formyl-2-hydroxybenzonitrile waste.
Detailed Disposal Protocols
Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant nitrile or neoprene gloves.[1][13][14]
This protocol applies to pure, unadulterated 3-Formyl-2-hydroxybenzonitrile that is no longer needed.
-
Container Integrity Check: Ensure the original container is intact and not compromised. If the original container is damaged, carefully transfer the material to a new, chemically compatible container that can be securely sealed.
-
Labeling: Affix a hazardous waste tag to the container. The tag must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Formyl-2-hydroxybenzonitrile."
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
-
Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials, particularly acids.[1][5]
-
Arrange Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9][10]
This protocol applies to items such as used PPE (gloves, etc.), weighing papers, pipette tips, and contaminated glassware.
-
Waste Collection: Designate a specific, rigid, and impervious container for this waste stream (e.g., a 5-gallon pail with a polyethylene liner).[9] Do not use simple biohazard bags, as sharp objects could cause punctures.
-
Segregation: Collect all solid materials contaminated with 3-Formyl-2-hydroxybenzonitrile in this designated container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the container "Hazardous Waste: 3-Formyl-2-hydroxybenzonitrile Debris."
-
Storage and Disposal: Once the container is full, seal it, attach a completed hazardous waste tag, and move it to the SAA for scheduled pickup.
This protocol is for incidental spills that can be safely managed by trained laboratory personnel. For large spills, or any spill involving respiratory hazard, evacuate the area and contact emergency services immediately.[14][15]
-
Alert and Secure: Alert personnel in the immediate area. Restrict access and ensure the area is well-ventilated, preferably within a fume hood.[15]
-
Don PPE: Put on appropriate PPE, including double-gloving with nitrile gloves, safety goggles, a face shield, and a lab coat.[1][16]
-
Containment (For Solids): If the material is a solid, gently cover it with a plastic-backed absorbent pad to avoid generating dust.[3]
-
Cleanup:
-
Decontamination:
-
Disposal: Seal the container, label it as "Hazardous Waste: 3-Formyl-2-hydroxybenzonitrile Spill Debris," and move it to the SAA for disposal.
-
Restock: Replenish all used items in your laboratory's spill kit.[13][15]
By adhering to these scientifically grounded and procedurally sound guidelines, you uphold the highest standards of laboratory safety and contribute to the responsible practice of research.
References
-
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. [Link]
-
Eastern Michigan University. (n.d.). Safety Program - Resources. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Michigan State University College of Engineering. (2009). Standard Operating Procedure for a Chemical Spill. [Link]
-
Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789350, 3-Formyl-4-hydroxybenzonitrile. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Method 1015: Hydrogen Cyanide. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetone cyanohydrin. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
Ohio Environmental Protection Agency. (n.d.). Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Cyanide. [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
